Product packaging for Agathisflavone(Cat. No.:CAS No. 28441-98-7)

Agathisflavone

Cat. No.: B1666641
CAS No.: 28441-98-7
M. Wt: 538.5 g/mol
InChI Key: BACLASYRJRZXMY-UHFFFAOYSA-N
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Description

Agathisflavone is a biflavonoid that is obtained by oxidative coupling of two molecules of apigenin resulting in a bond between positions C-6 and C-8 of the two chromene rings. It has a role as an antineoplastic agent, an antiviral agent, a hepatoprotective agent and a metabolite. It is a biflavonoid, a hydroxyflavone and a biaryl.
This compound has been reported in Rhus punjabensis, Toxicodendron succedaneum, and other organisms with data available.
bis-apigenin coupled at 6 and 8 positions;  isolated from the plant Canarium manii;  has hepatoprotective activity against carbon tetrachloride-induced hepatotoxicity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O10 B1666641 Agathisflavone CAS No. 28441-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28441-98-7

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H

InChI Key

BACLASYRJRZXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O

Appearance

Solid powder

Other CAS No.

28441-98-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7''-methyl-agathisflavone
agathisflavone

Origin of Product

United States

Foundational & Exploratory

Agathisflavone: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone is a naturally occurring biflavonoid, a subclass of flavonoids characterized by the linkage of two apigenin monomer units. This complex molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and antitumor effects. As a promising candidate for drug development, a thorough understanding of its natural origins, distribution in the plant kingdom, and effective isolation methodologies is paramount. This technical guide provides an in-depth overview of the botanical sources of this compound, its quantitative distribution, detailed experimental protocols for its extraction and isolation, and an exploration of its known mechanisms of action through signaling pathway diagrams.

Botanical Distribution of this compound

This compound exhibits a restricted but notable distribution across several plant families. Its presence has been confirmed in the following families, with prominent examples of species in which it is found.

  • Anacardiaceae: This family, which includes cashews and pistachios, is a significant source of this compound. It is notably present in Anacardium occidentale (cashew) and various species of the Rhus genus, such as Rhus succedanea (now classified as Toxicodendron succedaneum) and Rhus parviflora.[1][2][3][4]

  • Araucariaceae: This ancient family of coniferous trees is another key source. This compound was first isolated from Agathis palmerstonii and has since been identified in other species like Araucaria excelsa.[1]

  • Leguminosae (Fabaceae): This large and economically important family of flowering plants also contains this compound-producing species. Poincianella pyramidalis (syn. Caesalpinia pyramidalis) is a well-documented source.

  • Ochnaceae: This family of tropical and subtropical plants includes species such as Ochna schweinfurthiana, which has been shown to contain this compound.[5][6][7]

  • Clusiaceae (Guttiferae): Several species within the Garcinia genus, belonging to this family, have been reported to produce this compound.[8]

Figure 1: Botanical distribution of this compound across major plant families.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant being analyzed, and the extraction method employed. The following table summarizes the available quantitative data.

Plant SpeciesFamilyPlant PartExtraction/Isolation MethodYield/ConcentrationReference(s)
Poincianella pyramidalisLeguminosaeLeavesMethanol extraction followed by automated flash chromatography0.21% of dried leaves
Poincianella pyramidalisLeguminosaeLeavesMethanol extraction followed by alkaline extraction0.013% - 0.014% of dried leaves
Poincianella pyramidalisLeguminosaeLeavesNot specified0.01% - 1% of dry mass
Anacardium occidentaleAnacardiaceaeLeavesEthanolic extraction, fractionation, then Centrifugal Partition Chromatography12.5 mg from 243 mg of EtOAc fraction[9][10]
Ochna schweinfurthianaOchnaceaeStem BarkAqueous extraction followed by chromatographic isolationPresence confirmed, but quantitative data not provided[5][6]
Rhus succedaneaAnacardiaceaeDrupesNot specifiedPresence confirmed, but quantitative data not provided[4]

Experimental Protocols for Extraction and Isolation

The successful isolation of this compound with high purity is crucial for its subsequent pharmacological evaluation. Below are detailed methodologies for its extraction and purification from key botanical sources.

Protocol 1: Extraction and Isolation from Poincianella pyramidalis Leaves

This protocol outlines two effective methods: a traditional chromatographic approach and a more rapid alkaline extraction method.

A. Traditional Chromatographic Method

  • Extraction:

    • Dried and powdered leaves (200 g) are macerated with methanol (2 x 1 L) for 48 hours at room temperature.

    • The methanol extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude methanol extract is partitioned with hexane to remove nonpolar compounds.

    • The hydroalcoholic phase is diluted with 30% water and subsequently partitioned with chloroform and then ethyl acetate.

  • Column Chromatography:

    • The ethyl acetate fraction, which is enriched with this compound, is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing pure this compound are pooled and concentrated.

B. Alkaline Extraction Method

  • Extraction:

    • A crude methanolic extract is obtained as described in the traditional method.

  • Alkaline Treatment:

    • The crude extract is treated with an aqueous solution of calcium hydroxide (Ca(OH)₂). This deprotonates the phenolic hydroxyl groups of this compound, forming a water-soluble salt.

  • Acidification and Precipitation:

    • The aqueous solution is filtered, and the pH is adjusted to 4-5 with hydrochloric acid.

    • This acidification re-protonates the this compound, causing it to precipitate out of the solution.

  • Purification:

    • The precipitate is collected by filtration, washed with distilled water, and dried to yield this compound of high purity.

Protocol 2: Extraction and Isolation from Anacardium occidentale Leaves

This protocol involves an initial solvent extraction and fractionation, followed by purification using Centrifugal Partition Chromatography (CPC).[9][10][11][12][13]

  • Initial Extraction and Fractionation:

    • Dried and powdered leaves are macerated with 80% ethanol at 40°C for 24 hours (repeated three times).[11]

    • The crude ethanolic extract is concentrated and then dissolved in distilled water.[11]

    • The aqueous solution is successively partitioned with n-hexane and then ethyl acetate to yield different fractions.[11]

  • Centrifugal Partition Chromatography (CPC):

    • The ethyl acetate fraction is used for CPC.

    • A two-phase solvent system of chloroform:methanol:water (4:3.5:2, v/v/v) is prepared and equilibrated. The upper phase is used as the stationary phase and the lower phase as the mobile phase.

    • The CPC instrument is filled with the stationary phase, and the sample, dissolved in a mixture of both phases, is injected.

    • The mobile phase is pumped through the column at a defined flow rate, and fractions are collected.

    • Fractions are analyzed by HPLC to identify those containing pure this compound.

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Maceration (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc) Crude_Extract->Solvent_Partitioning Alkaline_Extraction Alkaline Extraction & Precipitation Crude_Extract->Alkaline_Extraction Enriched_Fraction This compound-Enriched Fraction Solvent_Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography CPC Centrifugal Partition Chromatography (CPC) Enriched_Fraction->CPC Pure_this compound >99% Pure This compound Column_Chromatography->Pure_this compound CPC->Pure_this compound Alkaline_Extraction->Pure_this compound

Figure 2: General experimental workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action that have been elucidated.

Inhibition of the NLRP3 Inflammasome Pathway

In the context of neuroinflammation, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in microglia. This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

NLRP3_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_Priming NLRP3 Priming NFkB->NLRP3_Priming IL1B IL-1β (Pro-inflammatory Cytokine) Pro_IL1B->IL1B NLRP3_Activation NLRP3 Inflammasome Activation NLRP3_Priming->NLRP3_Activation This compound This compound This compound->NLRP3_Activation Caspase1 Caspase-1 NLRP3_Activation->Caspase1 Caspase1->IL1B

Figure 3: this compound-mediated inhibition of the NLRP3 inflammasome pathway.
Modulation of STAT3 Signaling in Glioblastoma

This compound has demonstrated antitumor activity, in part, by modulating the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in glioblastoma cells. Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation and survival.

STAT3_Modulation Growth_Factors Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STAT3 STAT3 Receptor->STAT3 pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription This compound This compound This compound->pSTAT3

Figure 4: Modulation of the STAT3 signaling pathway in glioblastoma by this compound.
Antiviral Mechanism against SARS-CoV-2 Main Protease (Mpro)

This compound has been identified as a non-competitive inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This mechanism provides a basis for its potential use as an antiviral agent.

SARS_CoV_2_Mpro_Inhibition SARS_CoV_2 SARS-CoV-2 Virus Viral_Polyprotein Viral Polyprotein SARS_CoV_2->Viral_Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro cleavage Viral_Replication Viral Replication Mpro->Viral_Replication This compound This compound This compound->Mpro non-competitive inhibition

Figure 5: Non-competitive inhibition of SARS-CoV-2 Mpro by this compound.

Conclusion

This compound stands out as a biflavonoid with significant therapeutic potential. Its natural occurrence in a select number of plant families, particularly Anacardiaceae, Araucariaceae, and Leguminosae, provides a foundation for its sourcing. The development of efficient and scalable extraction and isolation protocols is a critical step in advancing the research and development of this compound-based therapeutics. Furthermore, the elucidation of its molecular mechanisms of action, such as the modulation of key inflammatory and oncogenic signaling pathways, offers valuable insights for targeted drug design. This technical guide serves as a comprehensive resource for researchers and professionals in the field, consolidating the current knowledge on this compound and paving the way for future investigations into its full therapeutic utility. Further research is warranted to expand the quantitative analysis of this compound across a wider range of botanical sources and to further refine and optimize isolation techniques.

References

The Biosynthetic Pathway of Agathisflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a C-C linked biflavonoid formed from the oxidative coupling of two apigenin molecules, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, beginning with the general phenylpropanoid pathway, proceeding through the synthesis of the apigenin monomer, and culminating in the pivotal dimerization step. This document details the key enzymes involved, summarizes available quantitative data, provides in-depth experimental protocols for pathway elucidation, and presents visual diagrams of the biochemical cascade.

Introduction to this compound Biosynthesis

The formation of this compound is a multi-step enzymatic process that originates from primary metabolism. The pathway can be conceptually divided into two major stages:

  • Biosynthesis of the Apigenin Monomer: This stage follows the well-established flavonoid biosynthetic pathway, commencing with the amino acid L-phenylalanine.

  • Dimerization of Apigenin: This crucial step involves the oxidative coupling of two apigenin molecules to form the characteristic 6-8'' biaryl bond of this compound. This reaction is catalyzed by a specific class of cytochrome P450 enzymes.

The Biosynthetic Pathway of Apigenin

The synthesis of apigenin begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate for numerous secondary metabolites. This is followed by the flavonoid-specific pathway to yield apigenin.

General Phenylpropanoid Pathway
  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine.

  • trans-Cinnamic Acid to 4-Coumaric Acid: The hydroxylation of trans-cinnamic acid at the C4 position is carried out by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • 4-Coumaric Acid to 4-Coumaroyl-CoA: The final step of the general phenylpropanoid pathway is the activation of 4-coumaric acid with coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Flavonoid Biosynthesis Pathway to Apigenin
  • 4-Coumaroyl-CoA to Naringenin Chalcone: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Naringenin Chalcone to Naringenin: The stereospecific cyclization of naringenin chalcone into the flavanone naringenin is facilitated by Chalcone Isomerase (CHI) .

  • Naringenin to Apigenin: The final step in apigenin biosynthesis is the formation of a double bond between C2 and C3 of naringenin, a reaction catalyzed by Flavone Synthase (FNS) . There are two types of FNS enzymes: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a membrane-bound cytochrome P450 enzyme.

Dimerization of Apigenin to this compound

The crucial step in this compound biosynthesis is the oxidative coupling of two apigenin molecules. Evidence strongly suggests that this reaction is catalyzed by a specific subfamily of cytochrome P450 enzymes.

The Role of CYP90J Enzymes

Recent research has identified gymnosperm-specific cytochrome P450 enzymes of the CYP90J subfamily as the catalysts for the intermolecular C-C bond formation in biflavonoid biosynthesis.[1][2][3] Specifically, the enzyme GbCYP90J6 from Ginkgo biloba has been shown to catalyze the dimerization of apigenin to form amentoflavone, which has a 3'-8'' linkage.[1] Given that this compound is a structural isomer with a 6-8'' linkage, it is highly probable that a distinct but related CYP90J enzyme is responsible for its synthesis. This enzyme would catalyze a regio- and stereospecific oxidative coupling reaction.

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are essential for metabolic modeling and engineering. While data for every specific enzyme from an this compound-producing organism is not available, the following tables summarize representative kinetic parameters for key enzymatic steps.

Table 1: Kinetic Parameters of Enzymes in the Apigenin Biosynthetic Pathway

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference(s)
Phenylalanine Ammonia Lyase (PAL)Musa cavendishiiL-Phenylalanine14500.15 (U/mg)[4]
4-Coumarate:CoA Ligase (4CL)Populus trichocarpa x P. deltoides4-Coumaric Acid181.3 (pkat/µg)[5]
4-Coumarate:CoA Ligase (4CL)Arabidopsis thaliana (At4CL4)Ferulic Acid101.83 (nkat/mg)[6]
4-Coumarate:CoA Ligase (4CL)Arabidopsis thaliana (At4CL4)Sinapic Acid141.33 (nkat/mg)[6]

Table 2: Kinetic Parameters of the Biflavonoid-Forming Cytochrome P450 Enzyme

EnzymeOrganismSubstrateKm (µM)Vmax or kcatProductReference(s)
GbCYP90J6Ginkgo bilobaApigenin0.4925Not ReportedAmentoflavone (3'-8'' linkage)[1]

Note: The kinetic data for GbCYP90J6 provides a valuable proxy for the anticipated affinity of the this compound-synthesizing CYP90J enzyme for its apigenin substrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the this compound pathway for in vitro characterization.

Protocol for a Plant Cytochrome P450 Enzyme (e.g., CYP90J):

  • Gene Cloning: The open reading frame of the candidate CYP90J gene is amplified from cDNA of the source organism and cloned into an appropriate expression vector, such as pET-28a(+) for E. coli or a pYES-DEST52 for yeast expression. Codon optimization for the expression host is recommended.

  • Expression Host: Escherichia coli strains like BL21(DE3) or yeast strains like Saccharomyces cerevisiae are commonly used. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[1]

  • Culture and Induction:

    • E. coli: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

    • Yeast: Grow the transformed yeast in appropriate selection medium with glucose. For induction, switch to a galactose-containing medium.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • If the protein is His-tagged, use immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Assess purity by SDS-PAGE. Further purification can be achieved by size-exclusion chromatography.

Enzyme Activity Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol for a Flavone Synthase (FNS) Assay: [7]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 2 mM 2-oxoglutarate, 2 mM sodium ascorbate, 0.2 mM FeSO4, and the substrate (e.g., 100 µM naringenin).

  • Enzyme Addition: Add the purified FNS enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 35°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by HPLC or LC-MS to identify and quantify the product (apigenin).

Protocol for a CYP90J Dimerization Assay: [1]

  • Reaction Mixture: In a total volume of 200 µL, combine 50 mM phosphate buffer (pH 7.4), 1 µM purified CYP90J enzyme, 2 µM purified cytochrome P450 reductase (CPR), and 20 µM apigenin.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Incubation: Incubate at 30°C for 1-2 hours with shaking.

  • Extraction: Extract the reaction mixture twice with an equal volume of ethyl acetate.

  • Analysis: Evaporate the pooled organic fractions to dryness and redissolve in methanol. Analyze by HPLC or LC-MS to detect the formation of this compound.

Quantitative Analysis of Metabolites

Objective: To identify and quantify the intermediates and final product of the this compound pathway in plant tissues.

Protocol for HPLC-MS Analysis of this compound and its Precursors: [8][9]

  • Sample Preparation:

    • Grind freeze-dried plant material to a fine powder.

    • Extract the powder with a suitable solvent, such as 80% methanol, using ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification or full scan for identification.

    • SRM Transitions: Determine the precursor and product ion pairs for each analyte (e.g., for apigenin: m/z 269 -> 117).

  • Quantification: Generate a calibration curve using authentic standards of apigenin and this compound to quantify their concentrations in the plant extracts.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Agathisflavone_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_biflavonoid Biflavonoid Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL 4-Coumaric Acid 4-Coumaric Acid trans-Cinnamic Acid->4-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound CYP90J (Oxidative Coupling) Apigenin2 Apigenin Apigenin2->this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_identification Candidate Gene Identification cluster_characterization Enzyme Characterization cluster_validation In Vivo Validation Transcriptome_Analysis Transcriptome Analysis of this compound-producing Plant Bioinformatics Bioinformatic Analysis (Homology Search, Phylogenetic Analysis) Transcriptome_Analysis->Bioinformatics Gene_Cloning Gene Cloning into Expression Vector Bioinformatics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., IMAC) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Metabolite_Profiling Metabolite Profiling (HPLC-MS) Kinetic_Analysis->Metabolite_Profiling Gene_Silencing Gene Silencing (e.g., RNAi) in Plant Metabolite_Profiling->Gene_Silencing Transient_Expression Transient Expression in Plant Metabolite_Profiling->Transient_Expression

Caption: A typical experimental workflow for the elucidation of a plant biosynthetic pathway.

Conclusion

The biosynthetic pathway of this compound represents a fascinating example of the intricate enzymatic machinery that plants have evolved to produce complex secondary metabolites. While the pathway to its monomeric precursor, apigenin, is well-established, the specific enzyme responsible for the final dimerization step to form this compound remains to be definitively characterized, though strong evidence points to a member of the CYP90J family of cytochrome P450s. The protocols and data presented in this guide provide a robust framework for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for biotechnological applications. Future work should focus on the identification and kinetic characterization of the specific CYP90J enzyme that catalyzes the 6-8'' oxidative coupling of apigenin to yield this compound.

References

A Comprehensive Technical Review of the Biological Activities of Agathisflavone

Author: BenchChem Technical Support Team. Date: November 2025

Agathisflavone, a naturally occurring biflavonoid composed of two apigenin units, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2][3] Sourced from various plants, including species like Anacardium occidentale, Caesalpinia pyramidalis, and Ouratea semiserrata, this compound has demonstrated a wide spectrum of therapeutic potential.[4] This technical guide provides an in-depth review of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a valuable resource for researchers, scientists, and drug development professionals.

Pharmacological Activities of this compound

This compound exhibits a remarkable range of biological effects, including anti-inflammatory, antioxidant, neuroprotective, cytotoxic, antiviral, and antiparasitic properties.[4][5][6] These activities are attributed to its unique chemical structure and its ability to interact with various molecular targets.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the key biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity

ActivityAssayCell Line/ModelIC50 / ConcentrationKey FindingsReference
Anti-inflammatoryLPS-induced NO productionNeuron-glial cocultures0.1 - 1 µMSignificantly blocked NO production.[7]
Anti-inflammatoryLPS-induced CD68 expressionMicroglia in cocultures0.1 - 1 µMCompletely blocked the increase in CD68 expression.[7]
Anti-inflammatoryiNOS and COX-2 inhibitionIn silico docking study-Efficiently binds to and inhibits iNOS and COX-2.[4][5]
AntioxidantDPPH radical scavengingIn vitro148.8 µg/mLDemonstrated strong antiradical activity.[8]
AntioxidantABTS radical scavengingIn vitro27.83 µg/mLShowed potent radical scavenging ability.[8]
AntioxidantOH radical scavengingIn vitro22.29 µg/mLExhibited significant hydroxyl radical scavenging.[8]
AntioxidantNO radical scavengingIn vitro29.84 µg/mLEffectively scavenged nitric oxide radicals.[8]

Table 2: Neuroprotective and Neurogenic Activity

ActivityAssayCell Line/ModelConcentrationKey FindingsReference
NeuroprotectionGlutamate-induced excitotoxicityIn vitroNot specifiedShowed neuroprotective effects via estrogen receptors.[1]
NeuroprotectionOxygen-Glucose Deprivation (OGD)Ex vivo cerebellar slices10 µMPrevented oligodendroglial damage and myelin loss.[9][10]
Neurogenesis-In vivo (rat model)Not specifiedCapable of inducing neurogenesis.[11]
Anti-neuroinflammatoryLPS-induced inflammationPrimary glial cultures1 µMModulated microglia inflammatory profile.[1][12]

Table 3: Cytotoxic Activity Against Cancer Cells

Cell LineAssayIC50 / ConcentrationKey FindingsReference
Human Glioblastoma (GL-15)MTT assay5 - 30 µMDose- and time-dependent reduction in cell viability.[13]
Rat Glioma (C6)MTT assay5 - 30 µMDose- and time-dependent reduction in cell viability.[13]
Human Prostate Cancer (PC3)MTT assayNot specifiedMentioned as having cytotoxic effects.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Glial Cultures

  • Objective: To investigate the anti-inflammatory effects of this compound on activated glial cells.

  • Cell Culture: Primary cultures of astrocytes and microglia are established from the cortices of newborn Wistar rats.[12]

  • Induction of Inflammation: Neuroinflammation is induced by treating the glial cell cultures with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1][12]

  • Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the culture medium at concentrations typically ranging from 1 µM to 10 µM.[1][12] Control cultures receive an equivalent volume of DMSO.

  • Analysis:

    • Microglia Morphology and Reactivity: Assessed by immunofluorescence staining for Iba-1 (general microglia marker) and CD68 (activated microglia marker).[1][12]

    • Astrocyte Morphology and Reactivity: Evaluated by immunofluorescence for Glial Fibrillary Acidic Protein (GFAP).[1]

    • Inflammatory Mediator Expression: mRNA levels of cytokines (e.g., IL-6, IL-1β, TNF) and chemokines (e.g., CCL2, CCL5) are quantified using RT-qPCR.[12]

    • Nitric Oxide (NO) Production: Measured in the culture medium using the Griess reaction.[7]

2. Oxygen-Glucose Deprivation (OGD) Ex Vivo Ischemia Model

  • Objective: To assess the neuroprotective effects of this compound against ischemic damage.

  • Tissue Preparation: Organotypic cerebellar slices are prepared from postnatal mice.[9]

  • Ischemic Insult: Slices are subjected to Oxygen-Glucose Deprivation (OGD) by incubation in a glucose-free artificial cerebrospinal fluid (aCSF) and in a hypoxic chamber (95% N2/5% CO2).[9]

  • Treatment: this compound (typically 10 µM) is applied to the slices before and during the OGD insult.[9]

  • Analysis:

    • Oligodendrocyte and Myelin Integrity: Assessed by immunofluorescence for myelin basic protein (MBP) and oligodendrocyte markers.

    • Astrocyte Reactivity: Evaluated by measuring the expression of GFAP.[9]

    • Neuronal Damage: Staining with markers like Fluoro-Jade B can be used to identify degenerating neurons.[7]

3. MTT Assay for Cytotoxicity

  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Cell Culture: Cancer cell lines (e.g., GL-15, C6) are cultured in 96-well plates.[13]

  • Treatment: Cells are exposed to varying concentrations of this compound (e.g., 1-30 µM) for different time periods (e.g., 24, 48, 72 hours).[13]

  • Assay:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., SDS in DMF).[11]

    • The absorbance is measured using a spectrophotometer, which is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

1. Anti-inflammatory Signaling

This compound's anti-inflammatory properties are, in part, mediated by its interaction with the glucocorticoid receptor (GR) and its ability to suppress the NLRP3 inflammasome pathway.[1][12] In neuroinflammation, LPS stimulation of microglia activates pathways leading to the expression of pro-inflammatory cytokines. This compound can interfere with this process.

G LPS LPS NLRP3 NLRP3 Inflammasome LPS->NLRP3 NFkB NF-κB Pathway LPS->NFkB This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR This compound->NLRP3 GR->NFkB IL1B IL-1β NLRP3->IL1B Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Pro_IL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation

Caption: this compound's anti-inflammatory mechanism.

2. Neuroprotective Signaling

The neuroprotective effects of this compound involve multiple pathways, including the modulation of estrogen receptors (ER) and retinoic acid receptors (RAR).[1][14] It also regulates glial reactivity, which is crucial in the context of neuronal injury and repair.

G Injury Neuronal Injury (e.g., Ischemia, Excitotoxicity) Microglia Microglia Injury->Microglia Activation Astrocytes Astrocytes Injury->Astrocytes Reactivity This compound This compound ER Estrogen Receptors (ER) This compound->ER RAR Retinoic Acid Receptors (RAR) This compound->RAR This compound->Microglia Modulation This compound->Astrocytes Modulation Neuroprotection Neuroprotection & Myelin Repair ER->Neuroprotection Neurogenesis Neurogenesis RAR->Neurogenesis Microglia->Neuroprotection Astrocytes->Neuroprotection

Caption: Neuroprotective pathways modulated by this compound.

3. Antitumor Experimental Workflow

The investigation of this compound's antitumor potential typically follows a workflow that begins with in vitro screening and can progress to more complex models.

G cluster_invitro In Vitro Analysis cluster_invivo Future In Vivo Studies CellLines Glioblastoma Cell Lines (e.g., GL-15, C6) Treatment This compound Treatment (Dose- and Time-response) CellLines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Cell Migration Assay (Scratch Test) Treatment->Migration GeneExpression Gene Expression Analysis (RT-qPCR for miRs, Cytokines) Treatment->GeneExpression AnimalModel Animal Model (e.g., Xenograft) Viability->AnimalModel Promising Results Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicology Assessment AnimalModel->Toxicity

Caption: Experimental workflow for evaluating antitumor activity.

References

Agathisflavone: A Comprehensive ADMET Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiviral effects.[1][2] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its successful development into a safe and effective drug. This technical guide provides a comprehensive analysis of the ADMET properties of this compound, integrating available experimental data with in silico predictions to offer a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of ADMET prediction is the molecule's physicochemical characteristics. This compound is a biflavonoid, essentially a dimer of apigenin.[3]

PropertyValueSource
Molecular FormulaC30H18O10PubChem[3]
Molecular Weight538.46 g/mol PubChem[3]
IUPAC Name8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-onePubChem[3]
PubChem CID5281599PubChem[3]

Absorption

The absorption of a drug determines its bioavailability after administration. For orally administered drugs, intestinal absorption is a critical parameter. Due to the lack of specific experimental data on this compound's oral bioavailability, in silico predictions and data from similar flavonoids are crucial.

In Silico Prediction of Absorption Properties

ParameterPredicted Value/ClassificationInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the intestine.
Caco-2 Permeability (logPapp)ModerateModerate ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively pumped out of cells, which is favorable for absorption.
P-glycoprotein (P-gp) InhibitorYesPotential to inhibit the efflux of other drugs, leading to drug-drug interactions.

Distribution

Following absorption, a drug is distributed throughout the body. Key parameters influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

In Silico Prediction of Distribution Properties

ParameterPredicted Value/ClassificationInterpretation
Plasma Protein Binding (PPB)High (>90%)A significant portion of the drug will be bound to plasma proteins, with a smaller fraction free to exert its pharmacological effect.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier in significant amounts.
CNS PermeabilityLowLimited access to the central nervous system.

Metabolism

Metabolism is the biotransformation of a drug into its metabolites, primarily occurring in the liver. This process is crucial for detoxification and excretion. Flavonoids, in general, undergo extensive metabolism.

Cytochrome P450 (CYP) Inhibition

This compound, like many flavonoids, is predicted to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions.

In Silico Prediction of CYP Inhibition

CYP IsoformPredicted ActivityInterpretation
CYP1A2 InhibitorYesPotential to inhibit the metabolism of drugs cleared by CYP1A2.
CYP2C9 InhibitorYesPotential to inhibit the metabolism of drugs cleared by CYP2C9.
CYP2C19 InhibitorYesPotential to inhibit the metabolism of drugs cleared by CYP2C19.
CYP2D6 InhibitorNoUnlikely to significantly affect the metabolism of drugs cleared by CYP2D6.
CYP3A4 InhibitorYesPotential to inhibit the metabolism of a wide range of drugs cleared by CYP3A4.

Metabolic Pathways

The metabolism of flavonoids typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. While specific metabolic pathways for this compound are not well-documented, a general pathway for flavonoid metabolism is presented below.

flavonoid_metabolism This compound This compound PhaseI Phase I Metabolism (Hydroxylation, etc.) CYP450 Enzymes This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) This compound->PhaseII Direct Conjugation PhaseI->PhaseII Metabolites Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

General metabolic pathway of flavonoids.

Excretion

Excretion is the final step in the removal of the drug and its metabolites from the body. For flavonoids, the primary routes of excretion are through urine and feces.

In Silico Prediction of Excretion Properties

ParameterPredicted Value/ClassificationInterpretation
Total ClearanceLowSuggests a relatively slow rate of removal from the body.
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys via this transporter.

Toxicity

Assessing the potential toxicity of a drug candidate is a critical component of the ADMET profile. Available experimental and in silico data for this compound are summarized below.

Experimental Toxicity Data

TestOrganismRouteResultReference
Acute Toxicity (LD50)Swiss miceOral> 2000 mg/kg[4][5][6]

A non-clinical toxicological study revealed that this compound has an LD50 greater than 2000 mg/kg in female Swiss mice and did not cause significant changes in hematological, biochemical, or histopathological parameters.[4][5][6]

In Silico Prediction of Toxicity

EndpointPredicted ResultInterpretation
AMES ToxicityNon-mutagenicUnlikely to cause DNA mutations.
CarcinogenicityNon-carcinogenNot predicted to cause cancer.
hERG I InhibitorNoLow risk of causing drug-induced QT prolongation.
hERG II InhibitorNoLow risk of causing drug-induced QT prolongation.
HepatotoxicityNoNot predicted to cause liver damage.
Skin SensitizationNoUnlikely to cause an allergic skin reaction.

Experimental Protocols

Acute Oral Toxicity Study in Mice

As described in the literature, the acute toxicity of this compound was evaluated in female Swiss mice.[4][5][6] The study followed a limit test protocol. A single oral dose of 2000 mg/kg of this compound was administered to one group of animals, while a control group received the vehicle. The animals were observed for 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality. At the end of the study, hematological and biochemical parameters were analyzed, and major organs were subjected to histopathological examination.[4][5][6]

ADMET Prediction Workflow

The in silico ADMET predictions presented in this guide are typically generated using a computational workflow that involves several steps, from molecule representation to model prediction.

admet_workflow cluster_input Input cluster_processing Processing cluster_output Output This compound This compound (SMILES/SDF) Descriptor Molecular Descriptor Calculation This compound->Descriptor Model ADMET Prediction Models (QSAR, Machine Learning) Descriptor->Model ADMET_Profile ADMET Profile (Tables & Reports) Model->ADMET_Profile

A typical workflow for in silico ADMET prediction.

Conclusion

This technical guide provides a comprehensive overview of the ADMET profile of this compound, based on the currently available information. The in silico predictions suggest that this compound possesses several favorable ADMET properties, including good intestinal absorption and a low potential for major toxicities. However, the predicted inhibition of several CYP450 enzymes highlights a potential for drug-drug interactions that warrants further investigation. The high plasma protein binding and low blood-brain barrier permeability are also important considerations for its therapeutic application.

It is crucial to emphasize that the in silico data presented herein are predictive and require experimental validation. Further in vitro and in vivo studies are necessary to confirm these findings and to fully elucidate the pharmacokinetic and safety profile of this compound. This guide serves as a valuable starting point for researchers and drug developers to inform the design of future studies aimed at advancing this compound as a potential therapeutic agent.

References

A Historical Perspective of Agathisflavone Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. First identified in the mid-20th century, research into this fascinating molecule has evolved from basic phytochemical characterization to in-depth mechanistic studies, revealing its potential as a therapeutic agent for a range of diseases. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the progression of studies into its biological effects, and the elucidation of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Early Discovery and Structural Elucidation

This compound was first reported in the scientific literature around 1969.[1][2][3] It is a biflavonoid, specifically a dimer of the flavone apigenin, formed by an oxidative coupling between the C-6 and C-8 positions of the two apigenin units.[4] Early research focused on its isolation from various plant sources, including those from the Anacardiaceae, Burseraceae, Clusiaceae, Leguminosae, and Ochnaceae families. A notable source for its extraction has been Poincianella pyramidalis (formerly Caesalpinia pyramidalis).[5][6][7] The structural elucidation of this compound was accomplished through classical chemical methods and spectroscopic techniques, which have been refined over the decades.

Evolution of Research Interest and Biological Activities

While known for several decades, a marked increase in research interest in this compound has been observed over the last decade. This surge can be attributed to the growing body of evidence supporting its wide spectrum of biological activities. Initial in vitro studies on its therapeutic potential emerged in 1989. The primary areas of investigation have included its antiviral, anticancer, anti-inflammatory, and neuroprotective properties.

Quantitative Data on Biological Activities

The following table summarizes key quantitative data from various studies on the biological activities of this compound.

Biological ActivityAssay/ModelTargetResult (IC50/EC50)Reference(s)
Antiviral Cell-based assay (Calu-3 cells)SARS-CoV-2 replicationEC50: 4.23 ± 0.21 μM[7][8][9]
Neuraminidase activity assayInfluenza virus neuraminidaseIC50: 2.0 - 20 µM[10]
Anticancer MTT assay (GL-15 and C6 glioma cells)Cell viabilityDose-dependent reduction at 5-30 µM[11]
Anti-inflammatory LPS-stimulated microgliaNitric Oxide (NO) productionSignificant reduction[4]
Neuroprotective Glutamate-induced excitotoxicity in neuronal culturesNeuronal viabilityNeuroprotective effects observed[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed in this compound research.

Extraction and Purification of this compound from Poincianella pyramidalis

Method 1: Traditional Column Chromatography

  • Plant Material Preparation: The leaves of Poincianella pyramidalis are dried in an oven at 45°C for 72 hours and then ground into a fine powder.[2][5]

  • Extraction: The powdered leaves are macerated in methanol for 48 hours at room temperature. The methanol extract is then filtered and concentrated under reduced pressure.[2][5]

  • Solvent Partitioning: The crude methanol extract is subjected to a series of solvent-solvent partitions to fractionate the components based on polarity. A common scheme involves partitioning with hexane, followed by chloroform and then ethyl acetate.[2]

  • Column Chromatography: The ethyl acetate fraction, which is enriched with this compound, is subjected to column chromatography on silica gel.[2][5] The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Isolation: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound. Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC).[2][5]

Method 2: Alkaline Extraction

  • Extraction: A crude methanol extract is obtained as described above.

  • Alkaline Solubilization: The extract is solubilized in an aqueous solution of 10% calcium hydroxide and left overnight. This results in the formation of a suspension.[2]

  • Filtration and Acidification: The suspension is filtered, and the filtrate is slowly acidified with concentrated hydrochloric acid to a pH of 4-5.[2]

  • Precipitation and Collection: The acidification step causes this compound to precipitate out of the solution. The precipitate is then collected by filtration and washed with distilled water to yield the purified compound.[2]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

  • Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used. A typical gradient might be 90-100% methanol over 8 minutes.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 276 nm or using a Diode Array Detector (DAD) to scan a range of wavelengths (e.g., 200-400 nm).[2][5]

  • Injection Volume: 2 µL.[2]

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the biological activities of this compound has identified several key signaling pathways.

Anti-inflammatory and Neuroprotective Signaling

This compound exerts its anti-inflammatory and neuroprotective effects through the modulation of multiple signaling pathways, primarily in glial cells (microglia and astrocytes).

  • NLRP3 Inflammasome Pathway: this compound has been shown to regulate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[4][13] By inhibiting the activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18. Molecular docking studies suggest a direct interaction with the NLRP3 NACHT inhibitory domain.[13]

  • Glucocorticoid Receptor (GR) Signaling: this compound can mediate its anti-inflammatory effects through the glucocorticoid receptor. It is suggested that this compound may act as a GR agonist, leading to the transrepression of pro-inflammatory genes.[1][14]

  • Estrogen Receptor (ER) Signaling: The neuroprotective effects of this compound against glutamate-induced excitotoxicity have been linked to its interaction with estrogen receptors. This suggests that this compound may act as a phytoestrogen in the central nervous system.[12]

  • NF-κB Signaling: this compound can inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound suppresses the expression of numerous pro-inflammatory genes.

Agathisflavone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound NFkB NF-κB This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits GR Glucocorticoid Receptor This compound->GR Activates ER Estrogen Receptor This compound->ER Activates TLR4->NFkB Activates TLR4->NLRP3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Induces Transcription Anti_inflammatory_Effects Anti-inflammatory Effects NLRP3->Pro_inflammatory_Cytokines GR->NFkB Inhibits Neuroprotection Neuroprotection ER->Neuroprotection Promotes Agathisflavone_Anticancer_Pathway cluster_this compound This compound cluster_pathways Signaling Pathways in Cancer Cells cluster_outcomes Anticancer Effects This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits NFkB NF-κB This compound->NFkB Inhibits Reduced_Proliferation Reduced Cell Proliferation STAT3->Reduced_Proliferation Leads to Reduced_Survival Reduced Cell Survival STAT3->Reduced_Survival Leads to NFkB->Reduced_Survival Leads to Reduced_Migration Reduced Cell Migration NFkB->Reduced_Migration Leads to Agathisflavone_Antiviral_Workflow cluster_virus Virus cluster_this compound This compound cluster_targets Viral Targets cluster_outcome Outcome Virus SARS-CoV-2 / Influenza Virus Mpro Main Protease (Mpro) Neuraminidase Neuraminidase This compound This compound This compound->Mpro Inhibits This compound->Neuraminidase Inhibits Inhibition_Replication Inhibition of Viral Replication Mpro->Inhibition_Replication Leads to Neuraminidase->Inhibition_Replication Leads to

References

Agathisflavone: A Biflavonoid with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid found in plants such as Anacardium occidentale, has emerged as a molecule of significant interest in the scientific community.[1][2] Possessing a wide range of biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties, this compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides an in-depth overview of the current research on this compound, focusing on its therapeutic applications, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Therapeutic Applications and Efficacy

Preclinical studies have demonstrated the therapeutic potential of this compound across a spectrum of diseases. The following sections summarize the key findings and quantitative data from in vitro and in vivo models.

Antiviral Activity

This compound has shown notable efficacy against various viruses, including influenza and SARS-CoV-2. Its antiviral action often involves the inhibition of key viral enzymes.

Table 1: Antiviral Activity of this compound

VirusCell LineParameterValueReference
Influenza Virus (Wild-type & Oseltamivir-resistant)-IC₅₀ (Neuraminidase Inhibition)2.0 - 20 µM[2]
Influenza Virus-EC₅₀ (Replication Inhibition)1.3 µM[2]
SARS-CoV-2Calu-3EC₅₀4.23 ± 0.21 µM[3][4][5]
SARS-CoV-2Calu-3CC₅₀61.3 ± 0.1 µM[3][4][5]
Anticancer Activity

The anticancer properties of this compound have been investigated in the context of glioblastoma, a highly aggressive brain tumor. This compound has been shown to induce dose-dependent toxicity to human glioblastoma cells.[6]

Table 2: Anticancer Activity of this compound

Cancer TypeCell LineEffectConcentrationReference
GlioblastomaGL-15, U373Dose-dependent toxicity3-10 µM[6]
Neuroprotective and Anti-inflammatory Effects

This compound exhibits significant neuroprotective and anti-inflammatory activities, which have been demonstrated in various models of neurological damage and inflammation.

In models of LPS-induced neuroinflammation, this compound has been shown to protect neurons from inflammatory damage.[7][8] In an ex vivo model of neonatal ischemia using oxygen and glucose deprivation (OGD), pretreatment with 10 μM this compound prevented oligodendroglial damage, myelin loss, and astrocyte reactivity.[9][10] Furthermore, in a rat model of spinal cord injury, daily administration of this compound (10 mg/kg, i.p.) for 7 days protected the injured spinal cord tissue.[2][11][12][13] In an ex vivo model of traumatic brain injury, daily treatment with 5 μM this compound for 3 days preserved neurons and modulated astrocyte and microglia reactivity.[14][15][16][17]

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Glucocorticoid Receptor (GR) Signaling

This compound has been shown to interact with the glucocorticoid receptor, a key regulator of inflammation.[1][18] In silico analysis indicates that this compound binds to a pocket on the GR, with stronger interactions than dexamethasone.[1] This interaction leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[1][18]

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to GR_Nucleus This compound-GR Complex GR->GR_Nucleus Translocates to Nucleus Nucleus NFkB NF-κB Pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-1β) NFkB->Pro_inflammatory Promotes Anti_inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates GR_Nucleus->NFkB Inhibits GR_Nucleus->Anti_inflammatory Promotes

This compound's modulation of the Glucocorticoid Receptor pathway.
NLRP3 Inflammasome Inhibition

This compound has been demonstrated to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines.[19][20][21] In microglial cells stimulated with LPS, this compound treatment completely blocks the increased expression of NLRP3 mRNA.[19]

NLRP3_Inflammasome_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation NLRP3_Priming NLRP3 Priming (Increased Expression) NFkB_Activation->NLRP3_Priming NLRP3_Activation NLRP3 Inflammasome Assembly & Activation NLRP3_Priming->NLRP3_Activation This compound This compound This compound->NLRP3_Activation Inhibits Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Active) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Inhibition of the NLRP3 inflammasome pathway by this compound.
STAT3 Signaling Pathway

In the context of glioblastoma, this compound has been shown to inhibit the STAT3 signaling pathway.[6][22] The constitutive activation of STAT3 is a key driver of glioblastoma pathogenesis, and its inhibition by this compound contributes to the flavonoid's anti-glioma effects.[6][22]

STAT3_Signaling_Pathway Growth_Factors_Cytokines Growth Factors / Cytokines (e.g., IL-6) Receptor Receptor (e.g., IL-6R) Growth_Factors_Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization This compound This compound This compound->pSTAT3 Inhibits Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression

This compound's inhibitory effect on the STAT3 signaling pathway.
Estrogen Receptor (ER) Signaling

The neuroprotective effects of this compound have also been linked to its interaction with estrogen receptors.[7] This interaction is thought to contribute to its ability to protect neurons from excitotoxicity and inflammatory damage.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature on this compound.

LPS-Induced Neuroinflammation in Microglia/Neuron-Glia Co-cultures

This protocol is used to model neuroinflammation in vitro and assess the anti-inflammatory and neuroprotective effects of this compound.

  • Cell Culture: Primary microglia or neuron-glia co-cultures are isolated from the cerebral cortices of newborn Wistar rats.[8][19]

  • Induction of Inflammation: Neuroinflammation is induced by exposing the cultures to lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for 24 hours.[8][19]

  • This compound Treatment: Following LPS exposure, the medium is replaced with fresh medium containing this compound at concentrations typically ranging from 0.1 to 1 µM for a further 24 hours.[7][8]

  • Analysis:

    • Neuroprotection: Assessed by measuring neuronal viability (e.g., MTT assay), morphology (immunocytochemistry for neuronal markers like β-tubulin III), and apoptosis (e.g., TUNEL staining).[7][19]

    • Anti-inflammatory Effects: Evaluated by measuring the production of nitric oxide (Griess assay), and the expression of pro- and anti-inflammatory markers (e.g., CD68, CD206, IL-1β, IL-10, TNF-α) using immunocytochemistry, RT-qPCR, or ELISA.[7][19]

LPS_Neuroinflammation_Workflow Start Start: Isolate Microglia/ Neuron-Glia Co-cultures LPS_Exposure Induce Neuroinflammation: Expose to 1 µg/mL LPS for 24h Start->LPS_Exposure Agathisflavone_Treatment Treat with this compound (0.1-1 µM) for 24h LPS_Exposure->Agathisflavone_Treatment Analysis Analysis Agathisflavone_Treatment->Analysis Neuroprotection Assess Neuroprotection: - Neuronal Viability (MTT) - Morphology (β-tubulin III) - Apoptosis (TUNEL) Analysis->Neuroprotection Anti_inflammation Assess Anti-inflammatory Effects: - Nitric Oxide (Griess) - Inflammatory Markers (ICC, qPCR, ELISA) Analysis->Anti_inflammation End End: Evaluate Therapeutic Potential Neuroprotection->End Anti_inflammation->End

Experimental workflow for LPS-induced neuroinflammation studies.
Oxygen-Glucose Deprivation (OGD) Model of Neonatal Ischemia

This ex vivo model simulates ischemic conditions to study the neuroprotective effects of this compound.

  • Tissue Preparation: Organotypic cerebellar slices are prepared from neonatal mice.[9][10]

  • This compound Pretreatment: Slices are pre-treated with this compound (typically 10 µM) for 60 minutes before inducing ischemia.[9][10]

  • Induction of Ischemia: Ischemia is induced by subjecting the slices to oxygen and glucose deprivation (OGD) for 60 minutes.[9][10]

  • Analysis:

    • Oligodendrocyte and Myelin Integrity: Assessed by immunofluorescence for markers such as SOX10 (oligodendrocyte lineage), NG2 (oligodendrocyte progenitor cells), MBP (myelin basic protein), and neurofilament.[9][10]

    • Astrocyte Reactivity: Evaluated by measuring the fluorescence of GFAP-EGFP (in transgenic models) and the expression of glutamine synthetase.[9]

    • Neuronal Survival: The protection of specific neuronal populations, such as Purkinje cells, is assessed by immunofluorescence for markers like calbindin.[9]

Ex Vivo Model of Traumatic Brain Injury (TBI)

This model is used to investigate the effects of this compound on neuronal integrity and gliosis following mechanical injury.

  • Tissue Preparation: Microdissections from the encephalon of Wistar rats (P6-8) are prepared.[14][16]

  • Mechanical Injury: A mechanical injury is induced in the cortical tissue.[14][16]

  • This compound Treatment: The injured tissue is treated daily with this compound (typically 5 µM) for 3 days.[14][16]

  • Analysis:

    • Astrocyte Reactivity: Investigated by measuring mRNA and protein expression of GFAP in the lesioned area using RT-qPCR, immunofluorescence, and Western blot.[14][16]

    • Microglial Response: The proportion of microglia is determined by immunofluorescence for Iba-1.[14][16]

    • Inflammatory Markers: mRNA expression for NLRP3 and IL-1β is determined by RT-qPCR.[14][16]

Rat Model of Spinal Cord Injury (SCI)

This in vivo model assesses the therapeutic effects of this compound in a clinically relevant context.

  • Induction of SCI: Acute SCI is induced in adult male Wistar rats using an F-2 Fogarty catheter.[2][11][12][13]

  • This compound Administration: Rats are treated daily with this compound (10 mg/kg, i.p.) for 7 days, starting 4 hours after injury.[2][11][12][13]

  • Functional Assessment: Motor function is evaluated using the Basso, Beattie, Bresnahan (BBB) scale.[2][11][12][13]

  • Histological and Molecular Analysis: After the treatment period, the SCI area is analyzed for tissue damage (H&E staining) and the expression of neurotrophins and arginase (RT-qPCR).[2][11][12][13]

Pharmacokinetics and Clinical Status

To date, there is limited publicly available information on the pharmacokinetics (ADME) of this compound in humans. Furthermore, no clinical trials involving this compound have been registered. This highlights a critical gap in the research and underscores the need for future studies to evaluate the safety, tolerability, and efficacy of this compound in human subjects.

Conclusion and Future Directions

This compound is a biflavonoid with a compelling profile of therapeutic activities demonstrated in a range of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, and cancer cell survival positions it as a promising candidate for further drug development. However, the translation of these preclinical findings into clinical applications requires a concerted effort to address the current knowledge gaps.

Future research should focus on:

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to understand the bioavailability and safety profile of this compound.

  • In Vivo Efficacy Studies: Further in vivo studies in various animal models are needed to confirm the therapeutic efficacy and establish optimal dosing regimens.

  • Clinical Trials: Well-designed clinical trials are the ultimate step to evaluate the safety and efficacy of this compound in humans for its various potential therapeutic applications.

The in-depth technical information provided in this guide serves as a valuable resource for the scientific community to advance the research and development of this compound as a novel therapeutic agent.

References

Agathisflavone: A Technical Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid composed of two apigenin units, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects, have garnered significant scientific interest. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this biflavonoid structure. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways modulated by this compound to facilitate a deeper understanding of its therapeutic potential. While comprehensive SAR studies on a wide range of synthetic this compound derivatives are not extensively available in the public domain, this guide synthesizes the existing data on this compound and its closely related analogs to provide foundational insights for future research.

Structure-Activity Relationship of this compound

The biological activity of this compound is intrinsically linked to its unique dimeric structure. As a biflavonoid, it consists of two apigenin monomers linked together. This dimerization appears to be crucial for many of its pharmacological effects when compared to its monomeric counterpart, apigenin.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity is cell-line dependent, with notable efficacy against leukemia and cervical cancer cells.

CompoundCell LineActivity MetricValueReference
This compoundJurkat (acute lymphoblastic leukemia)IC504.45 µM[1]
This compoundHeLa (cervical adenocarcinoma)EC5010 µM[2]
This compoundHeLa (cervical adenocarcinoma)EC5020.3 µg/mL[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

The data suggests that the biflavonoid structure of this compound is a key contributor to its cytotoxic potential, which is proposed to be mediated through the induction of apoptosis[1].

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the virus's main protease (Mpro), an essential enzyme for viral replication.

CompoundVirus/TargetCell LineActivity MetricValueReference
This compoundSARS-CoV-2Calu-3EC504.23 ± 0.21 µM[3]
This compoundSARS-CoV-2Calu-3CC5061.3 ± 0.1 µM[3]
This compoundInfluenza H1N1--6 µg/mL[2]
This compoundInfluenza B virus--3.2 µg/mL[2]

EC50: Half-maximal effective concentration; CC50: 50% cytotoxic concentration.

In comparison to its monomer, apigenin, this compound demonstrates greater potency against SARS-CoV-2, indicating that the dimeric structure enhances its antiviral efficacy[3].

Anti-inflammatory and Neuroprotective Activity

This compound exhibits potent anti-inflammatory and neuroprotective properties, primarily by modulating microglial and astrocytic activity. It has been shown to suppress the production of pro-inflammatory mediators and protect neurons from inflammatory damage.

ActivityModelKey FindingsReference
Anti-inflammatoryLPS-stimulated microgliaReduction of NO, IL-1β, IL-6, TNF, CCL5, and CCL2[4]
AntioxidantDPPH radical scavengingIC50 of 10.27 µM[4]
NeuroprotectionGlutamate-induced excitotoxicityProtection of neurons[5]
NeuroprotectionNeonatal ischemia modelProtects neuronal and myelin integrity[6][7]

LPS: Lipopolysaccharide; NO: Nitric Oxide; IL: Interleukin; TNF: Tumor Necrosis Factor; CCL: Chemokine Ligand; DPPH: 2,2-diphenyl-1-picrylhydrazyl.

The neuroprotective effects of this compound are associated with its ability to modulate glial responses to injury and inflammation[6][7].

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the rational design of new derivatives.

Glucocorticoid Receptor (GR) Pathway

This compound has been shown to interact with the glucocorticoid receptor, a key regulator of inflammation. Molecular docking studies indicate a strong binding affinity of this compound to the GR, suggesting that its anti-inflammatory effects are, at least in part, mediated through this pathway[1].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds GR_complex This compound-GR Complex Cytoplasm Cytoplasm Nucleus Nucleus GR_complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE Binds NFkB_inhibition Inhibition of NF-κB GR_complex->NFkB_inhibition Anti_inflammatory_genes Transcription of Anti-inflammatory Genes GRE->Anti_inflammatory_genes LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1B IL-1β Release Pro_IL1B->IL1B NLRP3_activation NLRP3 Activation NLRP3_priming->NLRP3_activation ASC ASC NLRP3_activation->ASC Oligomerization Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1B Cleavage This compound This compound This compound->NLRP3_priming Inhibits

References

Methodological & Application

Application Notes and Protocols: Extraction of Agathisflavone from Poincianella pyramidalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agathisflavone, a naturally occurring biflavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective properties.[1][2] Poincianella pyramidalis, a medicinal plant native to Brazil, is a notable source of this promising bioactive compound.[1][3] The extraction and purification of this compound from its natural source are critical steps for enabling further research and development of new therapeutic agents.[1][4][5] This document provides detailed application notes and protocols for the extraction and isolation of this compound from the leaves of Poincianella pyramidalis, comparing various methodologies to optimize yield and purity.[1][3]

Data Presentation

The following tables summarize the quantitative data from different extraction and purification methods for this compound from Poincianella pyramidalis leaves.

Table 1: Comparison of this compound Purification Methods [1]

MethodStarting MaterialKey StepsFinal Yield of this compound (mg)Yield (%) Relative to Dried Leaves
Method A1: Traditional Chromatography 200 g dried leavesMaceration (MeOH), Liquid-Liquid Partition (Hexane, CHCl3, EtOAc), Silica Gel Column Chromatography428.00.21
Method A2: Automated Flash Chromatography 25 g dried leavesMaceration (MeOH), Automated Flash Chromatography (C-18 reverse phase), Partition (EtOAc)Not explicitly stated, but described as high-yieldNot explicitly stated
Method B1: Alkaline Extraction (Direct) 2.5 g crude MeOH extractAlkaline extraction with Ca(OH)2, Acidification (HCl)3.50.0136
Method B2: Alkaline Extraction (Post-Partition) 50 g dried leavesMaceration (MeOH), Partition (CHCl3), Alkaline extraction with Ca(OH)2 on CHCl3 fraction6.50.013

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh leaves of Poincianella pyramidalis.

  • Drying: Dry the leaves in an oven at 45°C for 72 hours.[1]

  • Grinding: Grind the dried leaves into a fine powder using a mixer or mill.[1]

Method A1: Traditional Chromatographic Purification

This protocol is a conventional method for phytochemical isolation.

  • Maceration:

    • Macerate 200 g of dried and ground leaves in methanol (2 x 1 L) for 48 hours at room temperature.[1]

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract (approximately 20.8 g).[1]

  • Liquid-Liquid Partition:

    • Partition the methanolic extract with hexane to remove nonpolar compounds.

    • Dilute the remaining hydroalcoholic fraction with 30% water.

    • Subsequently, partition this fraction with chloroform (759 mg of fraction obtained) and then with ethyl acetate (1.58 g of fraction obtained).[1]

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate soluble fraction (1.58 g) to column chromatography over silica gel (40–63 μm particle size).[1]

    • Elute the column with a mixture of chloroform and methanol (9:1 v/v).[1]

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound. This procedure is expected to yield approximately 428.0 mg of this compound.[1]

Method B1: Direct Alkaline Extraction

This method utilizes the acidic properties of the phenolic hydroxyl groups in this compound for extraction.

  • Initial Methanolic Extraction:

    • Obtain crude methanolic extract as described in the maceration step of Method A1.

  • Alkaline Treatment:

    • Suspend 2.5 g of the crude methanolic extract in an aqueous solution of calcium hydroxide (Ca(OH)₂) at 5%.

    • Stir the mixture for 30 minutes.

    • Filter the solution to remove insoluble materials.

  • Acidification and Precipitation:

    • Slowly acidify the yellow filtrate with concentrated hydrochloric acid (HCl) until the pH reaches 4-5.[1]

    • A precipitate of this compound will form.

    • Filter the solid precipitate and wash it with distilled water. This method yields approximately 3.5 mg of this compound.[1]

Visualizations

Experimental Workflow: this compound Extraction

ExtractionWorkflow cluster_A Method A: Chromatographic Purification cluster_B Method B: Alkaline Extraction Plant Poincianella pyramidalis Leaves Drying Drying (45°C, 72h) Plant->Drying Grinding Grinding Drying->Grinding Powder Dried Leaf Powder Grinding->Powder Maceration Maceration (Methanol) Powder->Maceration CrudeExtract Crude Methanolic Extract Maceration->CrudeExtract PartitionA Liquid-Liquid Partition (Hexane, CHCl3, EtOAc) CrudeExtract->PartitionA AlkalineExt Alkaline Extraction (Ca(OH)2) CrudeExtract->AlkalineExt EtOAc_Fraction Ethyl Acetate Fraction PartitionA->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography (CHCl3:MeOH 9:1) EtOAc_Fraction->ColumnChrom AgathisflavoneA Pure this compound ColumnChrom->AgathisflavoneA Filtration Filtration AlkalineExt->Filtration Filtrate Yellow Filtrate Filtration->Filtrate Acidification Acidification (HCl, pH 4-5) Filtrate->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation AgathisflavoneB Pure this compound Precipitation->AgathisflavoneB

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway: Neuroprotective Effects of this compound

This compound has been shown to exert neuroprotective effects, in part by modulating estrogen receptor signaling and reducing inflammation.[2][6][7]

SignalingPathway cluster_neuroprotection Neuroprotective Outcomes cluster_inflammation Anti-inflammatory Effects This compound This compound ER Estrogen Receptors (ERα and ERβ) This compound->ER activates ProInflammatory Decreased Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) This compound->ProInflammatory inhibits AntiInflammatory Increased Anti-inflammatory Markers (IL-10, Arginase 1) This compound->AntiInflammatory stimulates NeuronGen Increased Neuronal Progenitors & Mature Neurons ER->NeuronGen promotes GlutamateTox Reduced Glutamate-Induced Cell Death ER->GlutamateTox contributes to

Caption: this compound's Neuroprotective Signaling Pathway.

Purity Analysis

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1]

  • Column: C-18 reverse phase

  • Mobile Phase: Gradient of 0.1% aqueous acetic acid and methanol (v/v)

  • Gradient: 0-8 min, 90-100% methanol; 2 min, 100% methanol

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Detection: UV detector at 254 nm

The isolated this compound should exhibit a purity of >99% as determined by HPLC analysis.[1] The identity of the compound can be further confirmed by comparing its spectroscopic data (NMR) with published values.[1]

References

High-Yield Purification of Agathisflavone from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiviral properties. The limited availability of this compound from natural sources, however, presents a considerable challenge for extensive preclinical and clinical investigations. This document provides detailed application notes and standardized protocols for the high-yield purification of this compound from plant materials. The methodologies described herein are compiled from validated scientific literature and are designed to be reproducible in a standard laboratory setting. This guide compares various extraction and purification strategies, including conventional chromatography, automated flash chromatography, alkaline extraction, and centrifugal partition chromatography (CPC), providing researchers with a comprehensive resource for obtaining high-purity this compound for drug discovery and development.

Introduction

This compound is a biflavone composed of two apigenin units linked together. It is found in a variety of plant species, including those from the Anacardiaceae, Leguminosae, and Araucariaceae families. The demand for pure this compound is on the rise, driven by its potential therapeutic applications. This document outlines several effective methods for the isolation and purification of this compound, with a focus on maximizing yield and purity. The protocols are presented in a step-by-step format, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Comparison of Purification Methods

The following tables summarize the quantitative data from various published methods for this compound purification, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of this compound Purification Methods from Poincianella pyramidalis

MethodStarting MaterialKey StepsYield of this compound (%)Purity of this compound (%)Reference
A1: Traditional Chromatography Dried LeavesMaceration (MeOH), Liquid-Liquid Partition (EtOAc), Silica Gel Column Chromatography0.21% (from dried leaves)99.838%
A2: Automated Flash Chromatography Dried LeavesMaceration (MeOH), Automated RP Flash ChromatographyHigher than other methods>99.9%
B1: Alkaline Extraction (from Crude Extract) Crude Methanolic ExtractAlkaline solubilization (Ca(OH)₂), Acidification (HCl), Filtration0.136% (from crude extract)99.302%
B2: Alkaline Extraction (from CHCl₃ Fraction) Chloroform Soluble FractionAlkaline solubilization (Ca(OH)₂), Acidification (HCl), Filtration0.758% (from CHCl₃ fraction)99.088%

Table 2: Purification of this compound from Anacardium occidentale using Centrifugal Partition Chromatography (CPC)

Starting MaterialInitial ExtractionFractionationPurification MethodAmount of FractionYield of this compoundPurity of this compound (%)Reference
Dried LeavesPercolation (96% EtOH)Liquid-Liquid Partition (EtOAc)Centrifugal Partition Chromatography (CPC)243 mg of EtOAc fraction12.5 mg>90%

Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective methods of this compound purification.

Protocol 1: Purification of this compound from Poincianella pyramidalis using Traditional and Automated Chromatography

1.1. Plant Material and Extraction:

  • Dry the leaves of Poincianella pyramidalis at room temperature.

  • Grind the dried leaves into a fine powder.

  • Macerate the powdered leaves with methanol (MeOH) at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

1.2. Method A1: Traditional Column Chromatography:

  • Suspend the crude methanolic extract in a MeOH:H₂O (7:3) solution.

  • Perform liquid-liquid partitioning with ethyl acetate (EtOAc).

  • Separate and concentrate the EtOAc soluble fraction.

  • Subject the EtOAc fraction to column chromatography on silica gel.

  • Elute the column with a chloroform (CHCl₃):MeOH gradient. This compound typically elutes with a CHCl₃:MeOH (9:1) mixture.

  • Collect the fractions containing this compound and verify the purity using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

1.3. Method A2: Automated Flash Chromatography:

  • Prepare the crude methanolic extract as described in section 1.1.

  • Subject the crude extract to automated reverse-phase (RP) flash chromatography.

  • This two-step automated process provides a higher yield and purity of this compound in a shorter time compared to traditional methods.

Protocol 2: Purification of this compound from Poincianella pyramidalis using Alkaline Extraction

2.1. Plant Material and Initial Extraction:

  • Prepare the crude methanolic extract from 50 g of dried plant material as described in section 1.1. This should yield approximately 3.5 g of crude extract.

2.2. Method B1: Alkaline Extraction from Crude Extract:

  • Treat the crude methanolic extract with an aqueous solution of calcium hydroxide (Ca(OH)₂). This step solubilizes the acidic phenolic groups of the flavones.

  • Filter the mixture to remove insoluble materials.

  • Slowly acidify the yellow filtrate with concentrated hydrochloric acid (HCl) to a pH of 4-5.

  • A precipitate of this compound will form.

  • Filter the solid, rinse with distilled water, and dry to obtain pure this compound. This method yielded 3.5 mg of this compound.

2.3. Method B2: Alkaline Extraction from Chloroform Fraction:

  • Solubilize the crude methanolic extract in MeOH:H₂O (7:3) and partition with CHCl₃.

  • Concentrate the CHCl₃ soluble fraction (approximately 857 mg from 3.5 g of crude extract).

  • Apply the same alkaline extraction procedure as described in section 2.2 to the CHCl₃ fraction. This procedure yielded 6.5 mg of this compound.

Protocol 3: Purification of this compound from Anacardium occidentale using Centrifugal Partition Chromatography (CPC)

3.1. Plant Material and Extraction:

  • Clean, dry, and grind the leaves of *Anacardium

Application Notes and Protocols for the Isolation of Agathisflavone Using Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiviral properties.[1][2][3] Comprised of two apigenin units linked together, this complex molecule is found in various plant species.[3][4] The ability to obtain high-purity this compound is crucial for further preclinical and clinical investigations. This document provides detailed protocols for the isolation of this compound from plant sources using various column chromatography techniques, including traditional silica gel chromatography, automated flash chromatography, and centrifugal partition chromatography (CPC).

Data Presentation

Table 1: Comparison of this compound Isolation Methods from Poincianella pyramidalis
Isolation MethodStarting MaterialYield (% of dried leaves)PurityReference
Traditional Silica Gel Column ChromatographyEthyl Acetate (EtOAc) soluble fraction of Methanol (MeOH) extract0.21%>99% (by HPLC)[5]
Automated Flash ChromatographyEthyl Acetate (EtOAc) soluble fraction of Methanol (MeOH) extractHigh-yield (specific % not stated)>99% (by HPLC)[5]
Alkaline Extraction followed by PrecipitationCrude Methanol (MeOH) extract0.0136%>99% (by HPLC)[5][6]
Table 2: Spectroscopic Data for this compound Characterization
Spectroscopic TechniqueKey Data PointsReference
¹H NMR (500 MHz, CD₃OD)Chemical shifts (δ) in ppm relative to TMS.[5]
¹³C NMR (125 MHz, CD₃OD)Unit I: δ 165.0 (C, C-2); δ 103.0 (CH)[6]
LC-MS Precursor Type: [M-H]⁻, Precursor m/z: 537.083[7]
UV-Vis High absorption at 330 - 360 nm[8]

Experimental Protocols

Protocol 1: Isolation of this compound using Traditional Silica Gel Column Chromatography

This protocol is based on the methodology described for the isolation of this compound from the leaves of Poincianella pyramidalis.[5]

1. Plant Material Extraction and Partitioning:

  • Dry and grind the plant leaves (e.g., Poincianella pyramidalis).
  • Macerate the ground leaves in methanol (MeOH) for 48 hours at room temperature.
  • Concentrate the hydromethanolic phase using a rotary evaporator to remove excess methanol.
  • Extract the concentrated phase with ethyl acetate (EtOAc) to obtain the EtOAc-soluble fraction.

2. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (particle size 40-63 μm).
  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
  • Sample Loading: Adsorb the dried EtOAc-soluble fraction onto a small amount of silica gel and load it onto the top of the prepared column.
  • Mobile Phase and Elution: Elute the column with a mixture of chloroform (CHCl₃) and methanol (MeOH). A common starting ratio is 9:1 (CHCl₃:MeOH).
  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp at 254 nm.
  • Isolation: Combine the fractions containing pure this compound. The fractions eluted with CHCl₃:MeOH (9:1) have been shown to yield this compound.[5]

3. Purity Analysis:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of >99% has been achieved with this method.[5][9]

Protocol 2: Isolation of this compound using Centrifugal Partition Chromatography (CPC)

This protocol is adapted from the isolation of this compound from Anacardium occidentale leaves.[8]

1. Preliminary Fractionation:

  • Mix the crude ethanolic extract with silica gel and perform vacuum liquid chromatography.
  • Partition the extract with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).
  • Dry the EtOAc fraction and verify the presence of this compound by HPLC.

2. Centrifugal Partition Chromatography (CPC):

  • Solvent System: A two-phase solvent system of chloroform:methanol:water (4:3.5:2, v/v/v) is used.
  • Stationary and Mobile Phases: The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase (descending mode).
  • CPC Operation:
  • Set the CPC column to 850 rpm.
  • Pump the mobile phase through the column at a flow rate of 5 mL/min.
  • Dissolve the EtOAc fraction (e.g., 283 mg) in 10 mL of a 1:1 (v/v) mixture of the two immiscible solvent phases and inject it.
  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound.

3. Purity and Yield:

  • This method has been reported to yield 12.5 mg of this compound with over 90% purity in a single CPC run from 243 mg of the EtOAc fraction.[8]

Mandatory Visualizations

experimental_workflow cluster_extraction Plant Material Extraction cluster_chromatography Column Chromatography cluster_purification Purification & Analysis plant_material Dried & Ground Plant Leaves maceration Maceration with Methanol plant_material->maceration partitioning Partitioning with Ethyl Acetate maceration->partitioning crude_extract EtOAc Soluble Fraction partitioning->crude_extract column_loading Sample Loading onto Column crude_extract->column_loading elution Elution with Solvent Gradient column_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring Analysis combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions purity_analysis Purity Analysis (HPLC) combine_fractions->purity_analysis This compound Pure this compound purity_analysis->this compound >99% Purity characterization Characterization (NMR, MS) This compound->characterization

Caption: Experimental workflow for the isolation of this compound.

method_comparison traditional Traditional Silica Gel Advantages: - Well-established - Cost-effective Disadvantages: - Time-consuming - Large solvent consumption flash Automated Flash Chromatography Advantages: - Fast - High resolution - Reduced solvent use Disadvantages: - Higher initial cost cpc Centrifugal Partition Chromatography Advantages: - No irreversible adsorption - High sample recovery - Scalable Disadvantages: - Requires specialized equipment

Caption: Comparison of different column chromatography techniques.

Biological Activity Context for Drug Development

While the focus of this document is on isolation, it is pertinent for drug development professionals to be aware of the biological activities of this compound. This biflavonoid has been shown to exert neuroprotective effects by modulating inflammatory responses in microglia and astrocytes.[1][10] Specifically, this compound can regulate the NLRP3 inflammasome and STAT3 signaling pathways, which are critical in neuroinflammation.[1][11]

signaling_pathway This compound This compound nlrp3 NLRP3 Inflammasome This compound->nlrp3 inhibits stat3 STAT3 Signaling This compound->stat3 inhibits neuroprotection Neuroprotection Anti-inflammatory State This compound->neuroprotection inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Aβ) microglia Microglia / Macrophages inflammatory_stimuli->microglia microglia->nlrp3 activates microglia->stat3 activates pro_inflammatory Pro-inflammatory Cytokines (IL-6, IL-1β, TNF) nlrp3->pro_inflammatory leads to stat3->pro_inflammatory leads to

Caption: Simplified overview of this compound's anti-inflammatory signaling.

References

Application Notes and Protocols for Agathisflavone Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and potential antitumor effects. Composed of two apigenin units linked together, its complex structure presents both a challenge and an opportunity for chemical synthesis and modification. While the total synthesis of this compound has not yet been reported in the literature, its isolation from natural sources is well-established. This document provides detailed protocols for the extraction and purification of this compound, established methods for the synthesis of the core flavone structure, and general procedures for derivatization to facilitate further research and drug development.

Section 1: Extraction and Purification of this compound from Poincianella pyramidalis

As the total synthesis of this compound is not currently documented, extraction from natural sources remains the primary method for obtaining this compound. Poincianella pyramidalis is a notable source of this compound. Several methods have been developed to isolate this compound with high purity.

Data Presentation: Comparison of this compound Purification Methods
MethodKey StepsYield (%)Purity (%)Reference
Traditional Chromatographic Method Maceration in MeOH, liquid-liquid partition, column chromatography~0.014>99[1]
Automated Flash Chromatography Maceration in MeOH, automated reversed-phase flash chromatographyHigher than traditional methods>99[1]
Alkaline Extraction (Method B1) Maceration in MeOH, treatment with Ca(OH)₂, acidification, filtration0.0136>99[1]
Alkaline Extraction with Partition (Method B2) Maceration in MeOH, partition with CHCl₃, treatment with Ca(OH)₂, acidification, filtration0.013>99[1]
Experimental Protocols: Extraction and Purification

Protocol 1.1: Traditional Chromatographic Purification

  • Plant Material Preparation: Dry the leaves of Poincianella pyramidalis at 45°C for 72 hours and grind them into a fine powder.

  • Extraction: Macerate 200 g of the dried leaf powder in methanol (2 x 1 L) for 48 hours at room temperature.[1]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.

  • Liquid-Liquid Partition: Subject the crude extract to partition with hexane. The alcohol-soluble fraction is then diluted with 30% water and partitioned with chloroform.[1]

  • Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, with a gradient of hexane, ethyl acetate, and methanol as the mobile phase, to isolate this compound.

Protocol 1.2: Alkaline Extraction

  • Extraction: Prepare a crude methanolic extract from 200 g of dried and ground leaves of Poincianella pyramidalis as described in Protocol 1.1.

  • Alkaline Treatment: Dissolve 2.5 g of the crude extract in 500 mL of a 5% aqueous solution of Ca(OH)₂ and stir for 30 minutes.[1]

  • Filtration: Filter the mixture to remove insoluble materials.

  • Acidification and Precipitation: Slowly acidify the yellow filtrate with concentrated hydrochloric acid to a pH of 4-5. A precipitate of this compound will form.[1]

  • Isolation: Filter the precipitate and wash it with distilled water to obtain pure this compound.

Workflow for this compound Extraction and Purification

G plant Dried Poincianella pyramidalis leaves maceration Maceration with Methanol plant->maceration crude_extract Crude Methanolic Extract maceration->crude_extract partition Liquid-Liquid Partition crude_extract->partition alkaline Alkaline Extraction (Ca(OH)2) crude_extract->alkaline chromatography Column Chromatography partition->chromatography This compound This compound chromatography->this compound acidification Acidification (HCl) alkaline->acidification acidification->this compound

Caption: Workflow for the extraction and purification of this compound.

Section 2: Synthetic Approaches to the Flavone Core and Biflavonoids

While a direct synthesis of this compound is not available, understanding the synthesis of the flavone core and the formation of biflavonoid linkages is crucial for developing a future synthetic route and for creating novel derivatives.

Experimental Protocols: Synthesis of Flavones and Biflavonoids

Protocol 2.1: Synthesis of Flavones from Chalcones

This method involves the cyclization of a 2'-hydroxychalcone intermediate.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 2'-hydroxyacetophenone and a substituted benzaldehyde in ethanol.

    • Add an aqueous solution of a base (e.g., KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).[2]

    • Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from ethanol.[2]

  • Flavone Synthesis (Oxidative Cyclization):

    • Dissolve the synthesized 2'-hydroxychalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂) and reflux the mixture for the required time.[2]

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the flavone.

    • Filter, wash with a solution of sodium thiosulfate to remove excess iodine, then with water, and recrystallize from an appropriate solvent.

Protocol 2.2: Allan-Robinson Synthesis of Flavones

This method is a classical approach to synthesizing flavones from o-hydroxyaryl ketones.

  • React an o-hydroxyaryl ketone with an aromatic anhydride and the sodium salt of the corresponding aromatic acid.[3]

  • Heat the mixture to a high temperature (e.g., 180-200°C) for several hours.

  • Cool the reaction mixture and treat it with ethanol.

  • Hydrolyze the resulting product with an aqueous base (e.g., KOH) to yield the flavone.[3]

  • Acidify to precipitate the flavone, then filter and purify.

Protocol 2.3: Suzuki-Miyaura Coupling for Biflavonoid Synthesis

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds between two flavone units, a key step in biflavonoid synthesis.[4]

  • Preparation of Reactants: Synthesize a bromo- or iodo-substituted flavone and a flavone boronic acid or boronate ester.

  • Coupling Reaction:

    • In a reaction vessel, combine the halogenated flavone, the flavone boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).[4]

    • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it, and purify the resulting biflavonoid by column chromatography.

Logical Relationship of Synthetic Strategies

G cluster_flavone Flavone Synthesis cluster_biflavonoid Biflavonoid Synthesis chalcone 2'-Hydroxychalcone flavone Flavone Core chalcone->flavone Oxidative Cyclization haloflavone Halogenated Flavone flavone->haloflavone boroflavone Flavone Boronic Acid/Ester flavone->boroflavone ketone o-Hydroxyaryl Ketone ketone->flavone Allan-Robinson Reaction anhydride Aromatic Anhydride anhydride->flavone Allan-Robinson Reaction biflavonoid Biflavonoid (e.g., this compound) haloflavone->biflavonoid Suzuki-Miyaura Coupling boroflavone->biflavonoid Suzuki-Miyaura Coupling

Caption: Synthetic strategies for flavone and biflavonoid construction.

Section 3: Derivatization of this compound

Derivatization is a key strategy for modifying the physicochemical properties of natural products to enhance their bioactivity, improve their pharmacokinetic profile, or facilitate their analysis.

Experimental Protocols: Derivatization

Protocol 3.1: Silylation for GC-MS Analysis

Silylation increases the volatility and thermal stability of flavonoids, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Sample Preparation: Dry a small sample of this compound (e.g., 100 µg) completely, for instance, under a stream of nitrogen.

  • Derivatization:

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[5]

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Analysis: The resulting trimethylsilyl (TMS) derivatives can be directly injected into the GC-MS for analysis.

Protocol 3.2: Methylation

Methylation of hydroxyl groups can alter the biological activity of flavonoids and is a common derivatization strategy.

  • Reaction Setup: Dissolve this compound in a suitable solvent like acetone or DMF.

  • Reagents: Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, and a base, like potassium carbonate (K₂CO₃), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Filter off the base and evaporate the solvent.

    • Perform an aqueous work-up and extract the methylated product with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

Workflow for this compound Derivatization

G This compound This compound silylation Silylation (e.g., BSTFA) This compound->silylation methylation Methylation (e.g., MeI, K2CO3) This compound->methylation silylated_product Silylated this compound silylation->silylated_product methylated_product Methylated this compound methylation->methylated_product analysis GC-MS Analysis silylated_product->analysis bioactivity Biological Activity Screening methylated_product->bioactivity

Caption: Derivatization workflow for this compound analysis and bioactivity screening.

Section 4: Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways, particularly in the context of neuroinflammation.

Signaling Pathway Diagram

G cluster_receptors Cellular Receptors cluster_signaling Intracellular Signaling cluster_effects Cellular Effects This compound This compound gr Glucocorticoid Receptor (GR) This compound->gr er Estrogen Receptor (ER) This compound->er rar Retinoic Acid Receptor (RAR) This compound->rar nfkb NF-κB Signaling This compound->nfkb Inhibits stat3 STAT3 Signaling gr->stat3 Modulates neuroprotection ↑ Neuroprotection er->neuroprotection neurogenesis ↑ Neurogenesis rar->neurogenesis inflammation ↓ Pro-inflammatory Mediators (e.g., IL-1β, NLRP3) stat3->inflammation nfkb->inflammation inflammation->neuroprotection Impacts remyelination ↑ Remyelination neuroprotection->remyelination

Caption: Signaling pathways modulated by this compound.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and available equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Agathisflavone Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid found in plants such as Anacardium occidentale and Cenostigma pyramidale, has garnered significant interest for its therapeutic potential. Primarily recognized for its potent anti-inflammatory and neuroprotective properties, recent studies have also highlighted its cytotoxic effects against various cancer cell lines, including glioblastoma. This document provides a comprehensive overview of the in vitro applications of this compound, detailing its mechanism of action and providing standardized protocols for cell culture treatment and analysis.

This compound has been shown to modulate key cellular processes, including inflammation, apoptosis, and cell cycle progression. In immunological and neurological cell models, it exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome and modulating microglia activation. In the context of oncology, this compound induces dose-dependent cytotoxicity, inhibits cancer cell migration, and promotes cellular differentiation, with the STAT3 signaling pathway identified as a key target. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for a range of diseases.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the bioactivity of this compound in various cell lines, providing a comparative overview of its cytotoxic and anti-inflammatory efficacy.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
GL-15Human GlioblastomaDose-dependent reduction in viability from 5 µM24MTT
U373Human GlioblastomaDose-dependent toxicity from 3-10 µM24MTT
C6Rat GliomaDose-dependent reduction in viability from 5 µM24MTT

Data compiled from studies on glioblastoma cell lines, where dose-dependent toxicity was observed.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

ParameterCell Type/AssayIC50 (µM)Comments
DPPH radical scavengingCell-free assay10.27Exhibited stronger radical scavenging activity than the Trolox control (IC50 27.18 µM).

Experimental Protocols

The following are detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO, e.g., 100 mM)

  • Target cancer cell line (e.g., GL-15, U373)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for initial screening is 1-30 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells in 6-well plates with the desired concentrations of this compound for the appropriate duration.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Data analysis will quadrant the cell population into:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Agathisflavone: A Promising Biflavonoid for Inducing Neurogenesis in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Agathisflavone, a naturally occurring biflavonoid, has emerged as a molecule of significant interest in the field of neuroscience.[1][2] Preclinical studies have demonstrated its potential to promote neurogenesis, the process of generating new neurons, and to modulate the activity of glial cells, which play a crucial role in brain health and disease.[3][4][5] These properties make this compound a compelling candidate for the development of therapeutic strategies for neurodegenerative disorders and brain injury.

This document provides detailed application notes and protocols for researchers and drug development professionals interested in investigating the neurogenic potential of this compound in cell culture models. The information presented is collated from multiple studies and aims to provide a comprehensive guide for experimental design and execution.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of neurogenesis and glial cell activity as reported in the scientific literature.

Table 1: Effect of this compound on Neuronal Differentiation Markers

Cell TypeThis compound ConcentrationMarkerResultReference
Mouse Embryonic Stem Cells60 µMNestin+ (Neural Progenitors)Significant Increase[3]
Mouse Embryonic Stem Cells60 µMβ-tubulin III+ (Young Neurons)Significant Increase[3]
Neuron-Glia Co-culture10 µMβ-tubulin III+ (Young Neurons)Increase[3]
Neuron-Glia Co-culture10 µMDoublecortin+ (Young/Migratory Neurons)Increase[3]
Neuron-Glia Co-culture10 µMMAP2+ (Post-mitotic Neurons)Increase[3]
Neuron-Glia Co-culture10 µMvGlut2+ (Glutamatergic Neurons)Increase[3]
Mouse Induced Pluripotent Stem Cells (in combination with Retinoic Acid)60 µMNestin+ (Neural Progenitors)Two-fold increase compared to Retinoic Acid alone[1]

Table 2: Effect of this compound on Neuroblasts and Glial Cells

ModelThis compound AdministrationCell Type/MarkerResultReference
In vivo (mouse model of TBI)Intracerebroventricular injectionGFAP+ type B cells (Neuroblasts) in SVZUp to double the population[2][3][4]
In vitro (scratch wound model)1 µMGFAP expression (Astrocyte reactivity)Decreased[1]
In vivo (mouse model of TBI)Intracerebroventricular injectionIba-1+ microgliaReduced number[3][4]
In vivo (mouse model of TBI)Intracerebroventricular injectionCD206+/CD16/32+ microglia ratio2-fold increase[3][4]

Experimental Protocols

Protocol 1: Induction of Neuronal Differentiation from Pluripotent Stem Cells

This protocol is adapted from studies on mouse embryonic and induced pluripotent stem cells.[1][3]

Materials:

  • Mouse pluripotent stem cells (mPSCs)

  • DMEM/F-12:Neurobasal (1:1) medium

  • N2 and B27 supplements

  • L-Glutamine

  • This compound (stock solution in DMSO)

  • Retinoic Acid (RA) (optional, for synergistic studies)

  • Cell culture plates

  • Poly-L-ornithine and laminin for coating

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Nestin, anti-β-tubulin III)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Plating: Plate mPSCs on dishes coated with poly-L-ornithine and laminin in neural induction medium (DMEM/F-12:Neurobasal with N2 and B27 supplements, and L-Glutamine).

  • Formation of Embryoid Bodies (EBs): Allow cells to aggregate and form EBs.

  • Treatment: After EB formation, replace the medium with fresh neural induction medium containing:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (e.g., 60 µM)

    • Retinoic Acid (e.g., 2 µM) (optional)

    • This compound + Retinoic Acid (optional)

  • Incubation: Incubate the EBs for the desired period (e.g., 4-7 days), changing the medium every 2 days.

  • Immunocytochemistry:

    • Fix the EBs with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA.

    • Incubate with primary antibodies against Nestin and β-tubulin III overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Analysis: Visualize and quantify the percentage of Nestin+ and β-tubulin III+ cells per EB using a fluorescence microscope and image analysis software.

Protocol 2: Neurogenesis Assay in Neuron-Glia Co-culture

This protocol is based on studies using primary cortical cultures.[3][5][6]

Materials:

  • Primary cortical neuron-glia co-cultures (prepared from embryonic or neonatal rodents)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization and blocking buffers

  • Primary antibodies (e.g., anti-β-tubulin III, anti-Doublecortin, anti-MAP2)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture: Establish primary cortical neuron-glia co-cultures according to standard protocols.

  • Treatment: After allowing the cultures to stabilize (e.g., 5-7 days in vitro), treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 72 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry as described in Protocol 1, using antibodies against neuronal markers such as β-tubulin III, Doublecortin, and MAP2.

  • Analysis: Quantify the number of positive cells for each marker relative to the total number of cells (DAPI-stained nuclei) to determine the effect of this compound on the neuronal population.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound in inducing neurogenesis and a general experimental workflow.

agathisflavone_signaling This compound This compound ER Estrogen Receptors (ERα/ERβ) This compound->ER Activates RAR Retinoic Acid Receptors (RAR) This compound->RAR Enhances Signaling Glial_Modulation Modulation of Glial Reactivity This compound->Glial_Modulation STAT3 STAT3 Signaling This compound->STAT3 Downregulates NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Neurogenesis Increased Neurogenesis ER->Neurogenesis RAR->Neurogenesis Neuroprotection Neuroprotection Glial_Modulation->Neuroprotection Anti_inflammatory Anti-inflammatory Effects Glial_Modulation->Anti_inflammatory Neuroprotection->Neurogenesis STAT3->Anti_inflammatory NLRP3->Anti_inflammatory

Caption: Proposed signaling pathways of this compound in neurogenesis.

experimental_workflow start Start: Prepare Cell Cultures (e.g., NSCs, Neuron-Glia Co-culture) treatment Treatment with this compound (various concentrations) and Controls start->treatment incubation Incubation Period (e.g., 24-72 hours) treatment->incubation analysis Analysis of Neurogenesis incubation->analysis immuno Immunocytochemistry (e.g., Nestin, β-tubulin III, DCX) analysis->immuno Qualitative/ Quantitative qpcr qPCR (e.g., for neurotrophin expression) analysis->qpcr Gene Expression data Data Quantification and Statistical Analysis immuno->data qpcr->data end Conclusion data->end

Caption: General experimental workflow for assessing this compound-induced neurogenesis.

Concluding Remarks

This compound presents a promising avenue for research into novel neurogenic and neuroprotective agents. The protocols and data provided herein serve as a starting point for investigators to explore its mechanisms of action and therapeutic potential. It is important to note that optimal concentrations and treatment durations may vary depending on the specific cell type and experimental conditions. Therefore, empirical optimization is recommended. Future studies should continue to elucidate the precise molecular targets and signaling cascades modulated by this compound to fully harness its therapeutic capabilities.

References

Agathisflavone: A Promising Natural Inhibitor of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: The global effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has highlighted the virus's main protease (Mpro), also known as 3C-like protease (3CLpro), as a prime drug target. Mpro plays an essential role in the viral replication cycle by cleaving polyproteins into functional non-structural proteins. Inhibition of this enzyme effectively halts viral replication. Agathisflavone, a naturally occurring biflavonoid found in plants such as Anacardium occidentale, has emerged as a potent inhibitor of SARS-CoV-2 Mpro, presenting a compelling scaffold for the development of novel antiviral agents.[1][2][3][4][5] This document provides a summary of its inhibitory activity, detailed protocols for relevant assays, and visualizations of the experimental workflows.

Inhibitory Activity of this compound against SARS-CoV-2 and its Main Protease

This compound has demonstrated significant inhibitory effects against SARS-CoV-2 in both enzymatic and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Parameter Value Assay Type Notes
EC50 4.23 ± 0.21 µMCell-based (Calu-3)The half-maximal effective concentration required to inhibit SARS-CoV-2 replication in human lung cells.[1][3][4][5]
CC50 61.3 ± 0.1 µMCytotoxicity (Calu-3)The half-maximal cytotoxic concentration, indicating low toxicity at its effective antiviral dose.[1][3][4]
Selectivity Index (SI) ~14.5Calculated (CC50/EC50)A higher SI value indicates a more favorable safety profile for the compound.
Ki 1.09 nMEnzymatic (Mpro)Morrison's inhibitory constant, indicating high-affinity binding to the main protease.
Binding Energy (Docking) -8.4 kcal/molIn silicoComputational prediction of the binding affinity of this compound to the Mpro active site.[6][7]
Inhibition Mechanism Non-competitiveEnzymatic KineticsThis compound is suggested to bind to an allosteric site on Mpro, rather than the active site.[1][3][4][5]

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the anti-SARS-CoV-2 activity of this compound.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against purified SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include wells with assay buffer and DMSO as negative controls and a known Mpro inhibitor as a positive control.

  • Add 10 µL of Mpro solution (e.g., 100 nM final concentration) to each well and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (e.g., 20 µM final concentration).

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Calu-3 Cells)

This protocol outlines the procedure to evaluate the antiviral efficacy of this compound in a biologically relevant human lung epithelial cell line.

Materials:

  • Calu-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 viral stock

  • This compound

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunofluorescence for viral protein)

Procedure:

  • Seed Calu-3 cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubate overnight to form a monolayer.[8]

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[7]

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, quantify the extent of viral replication. This can be done by:

    • RT-qPCR: Extracting total RNA from the cells and quantifying viral RNA levels relative to a housekeeping gene.

    • Immunofluorescence: Fixing the cells, permeabilizing them, and staining for a viral antigen (e.g., nucleocapsid protein). The number of infected cells can then be quantified using an automated imager.

  • Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the this compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound in the host cells used for the antiviral assay.

Materials:

  • Calu-3 or Vero E6 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.

  • Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 48-72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its evaluation as a SARS-CoV-2 Mpro inhibitor.

Inhibition_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage by NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Produces Inactive_Mpro Inactive Mpro (Allosteric Binding) Replication Viral RNA Replication NSPs->Replication Blocked_Replication Replication Blocked This compound This compound This compound->Inactive_Mpro Binds to (Non-competitive) Inactive_Mpro->Blocked_Replication Leads to

Caption: Proposed non-competitive inhibition of SARS-CoV-2 Mpro by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_analysis Data Analysis Enzymatic_Assay 1. Enzymatic Assay (FRET) - Purified Mpro - this compound IC50_Ki Determine IC50 and Ki (Inhibitory Potency) Enzymatic_Assay->IC50_Ki SI 5. Calculate Selectivity Index (SI = CC50 / EC50) IC50_Ki->SI Kinetics 2. Enzyme Kinetics Study Mechanism Determine Inhibition Mechanism (e.g., Non-competitive) Kinetics->Mechanism Mechanism->SI Cytotoxicity 3. Cytotoxicity Assay (e.g., MTT on Calu-3 cells) CC50 Determine CC50 (Cell Viability) Cytotoxicity->CC50 CC50->SI Antiviral 4. Antiviral Assay (SARS-CoV-2 infected Calu-3 cells) EC50 Determine EC50 (Antiviral Efficacy) Antiviral->EC50 EC50->SI Conclusion Evaluate Therapeutic Potential SI->Conclusion

Caption: Workflow for evaluating this compound as a SARS-CoV-2 Mpro inhibitor.

References

Probing the Interaction of Agathisflavone with the Glucocorticoid Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of agathisflavone with the glucocorticoid receptor (GR), a key regulator of inflammatory responses. This document outlines the binding characteristics, relevant signaling pathways, and detailed protocols for in silico and in vitro validation, serving as a valuable resource for researchers investigating novel modulators of the glucocorticoid signaling cascade for therapeutic purposes.

Introduction

This compound, a naturally occurring biflavonoid, has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects.[1][2] Recent in silico studies have identified the glucocorticoid receptor as a potential molecular target for this compound.[1][2] The glucocorticoid receptor is a ligand-activated transcription factor that plays a pivotal role in modulating the expression of genes involved in inflammation, metabolism, and the stress response. Upon ligand binding, the receptor translocates to the nucleus and can either transactivate or transrepress gene expression.[3] This document details the molecular interactions between this compound and the glucocorticoid receptor and provides protocols for experimental validation.

Data Presentation

Molecular docking studies have elucidated the binding affinity of this compound to the glucocorticoid receptor, suggesting a strong and stable interaction. The binding energy of this compound is notably stronger than that of the endogenous ligand, dexamethasone, and the antagonist, mifepristone.[1][2]

CompoundBinding Energy (kcal/mol)Interacting Residues (Rattus norvegicus GR - PDB ID: 1GDC)Interaction Type(s)
This compound -8.8 Not explicitly detailed in the provided search results. However, it is stated to bind to a hydrophobic pocket.[1]Hydrophobic
Dexamethasone-8.5Not explicitly detailed in the provided search results.Not specified
Mifepristone-8.2Not explicitly detailed in the provided search results.Not specified
Apigenin-7.5Not explicitly detailed in the provided search results.Not specified

Table 1: Comparative binding energies of this compound and other ligands to the glucocorticoid receptor. Data sourced from in silico molecular docking studies.[1][2]

Experimental Protocols

Molecular Docking of this compound with the Glucocorticoid Receptor

This protocol outlines the computational steps to predict the binding mode and affinity of this compound to the glucocorticoid receptor.

a. Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the glucocorticoid receptor (e.g., PDB ID: 1GDC for Rattus norvegicus GR) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera).

    • Add polar hydrogen atoms and assign Kollman charges to the receptor.

    • Define the grid box for docking, ensuring it encompasses the known ligand-binding pocket of the GR. The grid dimensions should be sufficiently large to allow for rotational and translational freedom of the ligand.[4][5]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Optimize the ligand's geometry and minimize its energy using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

b. Docking Simulation

  • Perform the molecular docking using software such as AutoDock Vina.

  • Set the number of binding modes to be generated and the exhaustiveness of the search.

  • The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[4]

  • Analyze the resulting docking poses based on their binding energy scores and the clustering of conformations. The pose with the lowest binding energy is typically considered the most favorable.

c. Analysis of Interactions

  • Visualize the docked complex using software like Discovery Studio or PyMOL.

  • Identify and analyze the specific amino acid residues in the GR binding pocket that interact with this compound.

  • Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

In Vitro Glucocorticoid Receptor Competitive Binding Assay

This protocol determines the ability of this compound to compete with a known fluorescently labeled glucocorticoid for binding to the GR.

a. Reagents and Materials

  • Purified recombinant human Glucocorticoid Receptor (GR)

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Assay buffer (e.g., GR Screening Buffer)

  • 96-well black microplates

  • Fluorescence polarization plate reader

b. Assay Procedure

  • Prepare a serial dilution of this compound and the positive control (dexamethasone) in the assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add the fluorescently labeled glucocorticoid ligand to all wells at a fixed concentration.

  • Initiate the binding reaction by adding the purified GR to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.[6]

  • Measure the fluorescence polarization of each well using a plate reader.

c. Data Analysis

  • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

  • Plot the fluorescence polarization values against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the fluorescent ligand binding) for this compound and dexamethasone.

Glucocorticoid Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate or inhibit GR-mediated gene transcription.

a. Reagents and Materials

  • Human cell line (e.g., HeLa or A549)

  • Expression vector containing the human Glucocorticoid Receptor (hGR)

  • Reporter vector containing a glucocorticoid response element (GRE) upstream of a luciferase gene

  • Transfection reagent

  • This compound (test compound)

  • Dexamethasone (agonist control)

  • Mifepristone (antagonist control)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

b. Assay Procedure

  • Co-transfect the cells with the hGR expression vector and the GRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, dexamethasone, or mifepristone. For antagonist testing, co-treat with a fixed concentration of dexamethasone.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence in each well using a luminometer.[7][8]

c. Data Analysis

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) for agonistic activity or the IC50 value for antagonistic activity.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation receptor_prep Receptor Preparation (PDB: 1GDC) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking analysis Interaction Analysis docking->analysis data_analysis Data Analysis (Binding Affinity, IC50/EC50) analysis->data_analysis binding_assay Competitive Binding Assay binding_assay->data_analysis reporter_assay Luciferase Reporter Assay reporter_assay->data_analysis

Figure 1. Experimental workflow for investigating this compound-GR interaction.

gr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory Anti-inflammatory Effects Transcription_Modulation->Anti_inflammatory

Figure 2. Proposed mechanism of this compound action via the GR signaling pathway.

References

Application of Agathisflavone in Glioblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and lethal primary brain tumor in adults, with a median survival of approximately 16 months.[1] The highly infiltrative nature of GBM and its resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Agathisflavone, a naturally occurring biflavonoid found in plants such as Cenostigma pyramidale, has emerged as a promising candidate due to its demonstrated anti-cancer properties in various studies.[1][2] This document provides a comprehensive overview of the application of this compound in glioblastoma cell line research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Effects of this compound on Glioblastoma Cell Viability and Proliferation

This compound has been shown to induce dose- and time-dependent cytotoxicity in multiple glioblastoma cell lines.[1][2][3] This anti-proliferative effect is selective for cancer cells, with minimal toxicity observed in normal cells such as human mesenchymal stem cells (MSCs).[1][4]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the viability of various glioblastoma cell lines.

Table 1: Effect of this compound on GL-15 Human Glioblastoma Cell Viability (72 hours)

This compound Concentration (µM)Cell Viability (%)
560.8 ± 11.35
1039.4 ± 6.5
3020.5 ± 4.7
Data from Nascimento et al. (2020)[5]

Table 2: Effect of this compound on U373 Human Glioblastoma Cell Viability

This compound Concentration (µM)Observation
3-10Dose-dependent toxicity observed from 24 hours onwards.[1]
Specific percentage viability data for a 72-hour time point was not provided in the search results.

Table 3: Effect of this compound on C6 Rat Glioma Cell Viability (24 hours)

This compound Concentration (µM)Observation
5-30Dose-dependent reduction in cell viability.[2][3]
Specific percentage viability data was not provided in the search results.

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anti-glioblastoma effects through the modulation of several key signaling pathways, primarily the STAT3 and PI3K/Akt pathways, and by influencing the expression of microRNAs (miRNAs) involved in tumor progression.

STAT3 Signaling Pathway

This compound has been demonstrated to inhibit the STAT3 signaling pathway in glioblastoma cells.[1][6] This inhibition is associated with reduced cell migration and an induction of cellular differentiation.[1] The reduction in both constitutive and phosphorylated STAT3 (pSTAT3) is a key mechanism underlying the anti-tumor effects of this compound.[6]

STAT3_Pathway This compound This compound STAT3 STAT3 (Constitutive & Phosphorylated) This compound->STAT3 inhibits Proliferation Cell Proliferation STAT3->Proliferation promotes Migration Cell Migration STAT3->Migration promotes Differentiation Neural Differentiation STAT3->Differentiation inhibits

Caption: this compound inhibits the STAT3 pathway in glioblastoma cells.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in glioblastoma and contributes to tumor cell growth, survival, and resistance to therapy.[7][8] While direct studies on this compound's effect on this pathway in GBM are emerging, related flavonoids have shown inhibitory effects.[9] Research indicates that deregulation of crucial signaling pathways like PTEN/PI3K/AKT is linked to miR-21, which is modulated by this compound.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Potential Effect) This compound->PI3K potential inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Modulation of MicroRNAs

This compound alters the expression of several oncomiRs in glioblastoma cells, including miR-21, miR-125b, and miR-155.[3] Specifically, it has been shown to down-regulate the expression of miR-125b and miR-155 in the secretome of GL-15 cells.[2][3] These miRNAs are involved in promoting proliferation, migration, and invasion of tumor cells.[3]

Influence on the Tumor Microenvironment

The anti-cancer activity of this compound extends beyond direct cytotoxicity to glioblastoma cells, influencing the tumor microenvironment by modulating the behavior of microglia and macrophages.[2][3] Treatment of glioblastoma cells with this compound alters their secretome, which in turn affects the proliferation and morphology of microglia.[3] This suggests that this compound can disrupt the supportive network that glioblastoma cells establish within the brain.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of this compound on glioblastoma cell lines.

Cell Culture
  • Cell Lines: Human glioblastoma cell lines (e.g., GL-15, U373, U87) and rat glioma cell lines (e.g., C6) are commonly used.

  • Culture Medium: Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5] The medium is changed every 2-3 days, and cells are passaged upon reaching 75-80% confluency.[5]

Preparation of this compound Stock Solution
  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[5]

  • The stock solution is stored at -4°C, protected from light.[10]

  • Working concentrations are prepared by diluting the stock solution directly into the culture medium. The final DMSO concentration in the culture should be kept low (e.g., ≤ 0.01%) to avoid solvent-induced toxicity.[5]

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Analysis CellCulture Glioblastoma Cell Culture Treatment Treat Cells with This compound CellCulture->Treatment AgathisflavonePrep This compound Stock Preparation AgathisflavonePrep->Treatment MTT MTT Assay (Viability) Treatment->MTT Migration Wound Healing Assay (Migration) Treatment->Migration WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot qPCR RT-qPCR (miRNA Expression) Treatment->qPCR

Caption: General experimental workflow for studying this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well.[5]

  • Incubation: Allow cells to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 to 30 µM) or vehicle control (DMSO).[3][5]

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Seed glioblastoma cells in 6-well plates and grow them to confluency.

  • Scratch Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A reduction in wound closure in the this compound-treated group compared to the control indicates inhibition of cell migration.[3]

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[11]

  • Electrophoresis: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., STAT3, pSTAT3, Akt, pAkt) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for glioblastoma. Its ability to reduce cell viability and migration, induce differentiation, and modulate key oncogenic signaling pathways and the tumor microenvironment provides a strong rationale for further preclinical and clinical investigation. The protocols and data presented herein offer a valuable resource for researchers aiming to explore the therapeutic utility of this compound in the context of glioblastoma.

References

Agathisflavone: A Multifaceted Tool for Investigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction Agathisflavone, a naturally occurring biflavonoid, has emerged as a potent agent for studying the complex mechanisms of oxidative stress. Its multifaceted antioxidant and anti-inflammatory properties make it an invaluable tool for researchers in cellular biology, pharmacology, and drug development. This compound's ability to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), coupled with its influence on key inflammatory signaling pathways, provides a robust platform for investigating the cellular responses to oxidative insults. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of this compound in oxidative stress research.

Mechanism of Action this compound exerts its antioxidant effects through several mechanisms. Primarily, it acts as a direct scavenger of free radicals, including superoxide anions, hydroxyl radicals, and nitric oxide. This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize these reactive species.[1]

Furthermore, this compound has been shown to modulate inflammatory responses that are intricately linked to oxidative stress. It can attenuate the activation of microglia and astrocytes, key players in neuroinflammation, thereby reducing the production of pro-inflammatory mediators that contribute to oxidative damage.[2][3] While many flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a central regulator of the antioxidant response, direct evidence specifically linking this compound to Nrf2 activation is still emerging. However, its demonstrated ability to mitigate oxidative stress suggests it may influence this pathway indirectly.

Quantitative Data Summary

The antioxidant capacity of this compound has been quantified in various in vitro assays. The following tables summarize key data for easy comparison.

Table 1: Radical Scavenging Activity of this compound

AssayEC50/IC50 of this compoundEC50/IC50 of Standard (Trolox)Reference
DPPH Radical ScavengingIC50: 10.27 μMIC50: 27.18 μM[4]
ABTS Radical ScavengingEC50: 0.179 mMEC50: 0.311 mM[5]
Hydroxyl (OH) Radical ScavengingEC50: 0.163 mMEC50: 0.372 mM[5]
Nitric Oxide (NO) ScavengingEC50: 0.209 mMEC50: 0.456 mM[5]

Table 2: Effect of this compound on Lipid Peroxidation

AssayParameterResultReference
TBARS AssayInhibition of lipid peroxidationConcentration-dependent[5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

agathisflavone_mechanism ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress This compound This compound This compound->ROS Scavenges MicrogliaAstrocyte Microglia/Astrocyte Activation This compound->MicrogliaAstrocyte Inhibits Inflammation Inflammation OxidativeStress->Inflammation CellularDamage Cellular Damage OxidativeStress->CellularDamage Inflammation->OxidativeStress ProInflammatory Pro-inflammatory Mediators MicrogliaAstrocyte->ProInflammatory ProInflammatory->Inflammation

Caption: this compound's mechanism in mitigating oxidative stress.

experimental_workflow start Start: Prepare this compound Stock Solution invitro In Vitro Antioxidant Assays start->invitro cell_culture Cell Culture Experiments start->cell_culture dpph DPPH Assay invitro->dpph abts ABTS Assay invitro->abts no NO Scavenging Assay invitro->no tbars TBARS Assay invitro->tbars data_analysis Data Analysis and Interpretation dpph->data_analysis abts->data_analysis no->data_analysis tbars->data_analysis ros_induction Induce Oxidative Stress (e.g., with H2O2, LPS) cell_culture->ros_induction treatment Treat cells with this compound ros_induction->treatment analysis Analysis treatment->analysis ros_measurement Measure ROS levels analysis->ros_measurement protein_expression Analyze protein expression (e.g., Western Blot for inflammatory markers) analysis->protein_expression ros_measurement->data_analysis protein_expression->data_analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.[4]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound in the same solvent used for the working solution.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound to the wells.

    • For the control, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Nitric Oxide (NO) Scavenging Assay

Principle: This assay relies on the generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution. The NO produced reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. A scavenger of NO will compete with oxygen, leading to a reduced production of nitrite ions.

Materials:

  • This compound

  • Sodium nitroprusside (SNP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 50 µL of 10 mM SNP in PBS with 50 µL of various concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 150 minutes.

  • Griess Reaction: Add 100 µL of Griess reagent to each well.

  • Measurement: Measure the absorbance at 546 nm immediately.

  • Calculation:

    • % NO Scavenged = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The control contains all the reaction components except the sample.

TBARS (Thiobarbituric Acid Reactive Substances) Lipid Peroxidation Assay

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which is measured spectrophotometrically.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • This compound

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Water bath

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize or lyse the biological sample in an appropriate buffer containing BHT.

  • Induction of Lipid Peroxidation (optional, for in vitro studies): Induce lipid peroxidation in the sample using an oxidizing agent (e.g., FeSO4/ascorbate).

  • Treatment: Add different concentrations of this compound to the samples.

  • Precipitation: Add TCA solution to precipitate proteins and centrifuge to collect the supernatant.

  • Color Reaction:

    • To the supernatant, add TBA solution.

    • Heat the mixture in a boiling water bath for 10-15 minutes.

    • Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the pink chromogen at 532 nm.

  • Calculation: Quantify the amount of TBARS using a standard curve of MDA. The inhibition of lipid peroxidation by this compound can be calculated relative to the untreated control.

Conclusion this compound is a versatile and potent biflavonoid for the study of oxidative stress. Its well-characterized radical scavenging activities and its emerging role in modulating inflammatory pathways provide researchers with a valuable chemical tool to dissect the complex interplay between oxidation and inflammation in various biological systems. The protocols and data presented herein offer a solid foundation for incorporating this compound into experimental designs aimed at understanding and combating oxidative stress-related pathologies.

References

Troubleshooting & Optimization

Technical Support Center: Agathisflavone Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with agathisflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a naturally occurring biflavonoid composed of two apigenin units.[1] Like many flavonoids, it exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1] However, its therapeutic potential is often limited by poor oral bioavailability. This means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its pharmacological effects. This is a common challenge for many flavonoids due to their inherent physicochemical properties.[1][2]

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

The primary challenges to this compound's oral bioavailability are multifactorial and typical for many flavonoid compounds:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility. This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption in the intestine, this compound undergoes significant metabolism in the intestinal wall and liver by phase II enzymes. This metabolic conversion to glucuronide and sulfate conjugates facilitates its rapid elimination from the body.

  • P-glycoprotein (P-gp) Mediated Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters actively pump the absorbed compound back into the intestinal lumen, further reducing its net absorption.

Below is a diagram illustrating the key barriers to this compound's oral bioavailability.

cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Efflux Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Poor Aqueous Solubility Intestinal Epithelium Intestinal Epithelium Dissolution->Intestinal Epithelium Absorption Absorption Intestinal Epithelium->Absorption P-gp Efflux P-gp Efflux Intestinal Epithelium->P-gp Efflux Efflux back into lumen Bioavailability Bioavailability Absorption->Bioavailability First-Pass Metabolism (Liver/Intestine) First-Pass Metabolism (Liver/Intestine) Absorption->First-Pass Metabolism (Liver/Intestine) P-gp Efflux->Dissolution

Key barriers to this compound oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable this compound Concentration in Plasma Samples

Problem: You are conducting an in vivo pharmacokinetic study in rats or mice and observe very low and inconsistent plasma concentrations of this compound after oral administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor dissolution of this compound in the GI tract. 1. Particle Size Reduction: Consider micronization or nano-milling of the this compound powder to increase its surface area and dissolution rate. 2. Formulation Strategies: Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP K-30) or in a lipid-based delivery system like a self-nanoemulsifying drug delivery system (SNEDDS). A study on a total biflavonoids extract from Selaginella doederleinii, which includes amentoflavone (a structural isomer of this compound), showed that a solid dispersion with PVP K-30 significantly increased the Cmax and AUC of the constituent biflavonoids in rats.[3]
Extensive first-pass metabolism. 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering a non-specific enzyme inhibitor like piperine can help to assess the impact of first-pass metabolism. 2. Formulation to Bypass Portal Circulation: For experimental purposes, formulations that promote lymphatic transport, such as lipid-based systems, could partially bypass first-pass metabolism in the liver.
P-glycoprotein (P-gp) mediated efflux. 1. In Vitro Assessment: Conduct a Caco-2 cell permeability assay to determine if this compound is a P-gp substrate. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Co-administration with P-gp Inhibitors: In animal studies, co-administration with a known P-gp inhibitor like verapamil or quercetin can help to investigate the role of P-gp in limiting this compound absorption.
Issues with the animal model or experimental procedure. 1. Fasting State: Ensure animals are adequately fasted before oral administration to minimize variability in gastric emptying and intestinal pH. 2. Vehicle Selection: Use a suitable vehicle that can solubilize or suspend this compound effectively. A mixture of PEG 400, ethanol, and saline is a common choice for poorly soluble compounds. 3. Blood Sampling Times: Optimize your blood sampling schedule to capture the initial absorption phase and the peak plasma concentration (Tmax).
Issue 2: Inconsistent Results in Caco-2 Cell Permeability Assay

Problem: You are performing a Caco-2 cell permeability assay to assess the intestinal transport of this compound, but the results are highly variable and not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of this compound in the transport medium. 1. Use of Co-solvents: Include a small percentage of a biocompatible co-solvent like DMSO (typically <1%) in your transport buffer to improve the solubility of this compound. Ensure the final concentration of the co-solvent does not affect cell monolayer integrity. 2. Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the transport buffer immediately before the experiment.
Compromised integrity of the Caco-2 cell monolayer. 1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment to ensure the integrity of the cell monolayer. A significant drop in TEER indicates cytotoxicity or disruption of tight junctions. 2. Lucifer Yellow Permeability: Co-incubate with Lucifer Yellow, a fluorescent marker that cannot cross intact cell monolayers. High permeability of Lucifer Yellow indicates compromised monolayer integrity.
Non-specific binding of this compound to the plasticware. 1. Use of Low-Binding Plates: Utilize low-protein-binding plates for your experiments. 2. Inclusion of Bovine Serum Albumin (BSA): Add BSA (e.g., 1-4%) to the basolateral chamber to mimic physiological conditions and reduce non-specific binding. 3. Quantify Compound Recovery: At the end of the experiment, quantify the amount of this compound in the apical and basolateral chambers, as well as the amount remaining in the cell monolayer (cell lysate), to calculate the mass balance and assess recovery.

Experimental Protocols

In Vivo Oral Bioavailability Study in Rats (General Protocol)

This protocol provides a general framework for assessing the oral bioavailability of this compound in rats. Specific parameters may need to be optimized based on the formulation and analytical methods.

Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Dosing Dosing Grouping->Dosing Grouping->Dosing Oral (gavage) & Intravenous (bolus) Blood Sampling Serial sampling via - Tail vein or - Jugular vein cannulation Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis LC-MS/MS Plasma Separation->Sample Analysis Pharmacokinetic Analysis Calculate Cmax, Tmax, AUC, and Bioavailability Sample Analysis->Pharmacokinetic Analysis

Workflow for an in vivo oral bioavailability study.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatize for at least one week before the experiment.

2. Dosing:

  • Oral Group: Administer this compound (e.g., 50 mg/kg) via oral gavage. The compound should be suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or a mixture of PEG 400, ethanol, and saline).

  • Intravenous (IV) Group: Administer this compound (e.g., 5 mg/kg) as a bolus injection via the tail vein. The compound should be dissolved in a vehicle suitable for IV administration (e.g., a solution containing DMSO, PEG 400, and saline).

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or via a jugular vein cannula at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Caco-2 Cell Permeability Assay (General Protocol)

This protocol outlines the general steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.

Caco-2 Cell Seeding Seed on Transwell inserts Cell Culture & Differentiation 21 days Caco-2 Cell Seeding->Cell Culture & Differentiation Monolayer Integrity Check TEER measurement & Lucifer Yellow assay Cell Culture & Differentiation->Monolayer Integrity Check Permeability Experiment Add this compound to apical or basolateral side Monolayer Integrity Check->Permeability Experiment Sample Collection & Analysis LC-MS/MS Permeability Experiment->Sample Collection & Analysis Papp Calculation Calculate apparent permeability coefficient Sample Collection & Analysis->Papp Calculation

Workflow for a Caco-2 cell permeability assay.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Seed the cells onto Transwell inserts (e.g., 12-well or 24-well plates) at an appropriate density.

  • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity:

  • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above a certain threshold (e.g., >300 Ω·cm²) to indicate good integrity.

  • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

3. Permeability Assay:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical to basolateral (A-B) transport, add the transport buffer containing this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral to apical (B-A) transport, add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points.

4. Sample Analysis and Calculation:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).

Quantitative Data Summary

Currently, there is a lack of publicly available, specific in vivo pharmacokinetic data for this compound. However, data from a study on a total biflavonoids extract from Selaginella doederleinii (TBESD), which contains structurally similar biflavonoids, provides some insight into the potential improvements that can be achieved through formulation.[3]

Table 1: Pharmacokinetic Parameters of Major Biflavonoids in Rat Plasma After Oral Administration of Raw TBESD and TBESD-Solid Dispersion (TBESD-ASD) [3]

CompoundFormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Amentoflavone Raw TBESD15.6 ± 4.14.0 ± 0.0112.3 ± 25.8
TBESD-ASD128.4 ± 21.51.3 ± 0.5645.7 ± 98.2
Robustaflavone Raw TBESD8.2 ± 2.54.7 ± 1.258.9 ± 15.4
TBESD-ASD65.7 ± 10.81.7 ± 0.6321.4 ± 60.3
Delicaflavone Raw TBESD5.1 ± 1.85.3 ± 1.535.7 ± 10.9
TBESD-ASD42.3 ± 8.92.0 ± 0.8210.6 ± 45.1

Data are presented as mean ± SD (n=6). This table illustrates the significant improvement in oral bioavailability of biflavonoids when formulated as a solid dispersion.

For further assistance, please consult the relevant scientific literature or contact a specialist in pharmaceutical sciences.

References

Technical Support Center: Agathisflavone Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of agathisflavone using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this bioactive biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting this compound by HPLC?

A1: this compound exhibits strong UV absorbance. While the optimal wavelength can vary slightly depending on the mobile phase composition, a detection wavelength of around 330-360 nm is commonly used for its quantification.

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of this compound. Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size have been shown to provide good resolution.

Q3: Can I use a gradient elution for this compound quantification?

A3: Yes, both isocratic and gradient elution methods can be used. A simple isocratic mobile phase, such as a mixture of methanol and water (e.g., 73:27 v/v), has been successfully used.[1] Gradient elution may be beneficial when analyzing complex mixtures to improve the separation of this compound from other components.

Q4: How should I prepare this compound standard solutions?

A4: this compound standard stock solutions can be prepared by dissolving the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol. Working standards can then be prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC quantification of this compound.

Problem 1: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a tail extending to the right.

  • Poor peak shape, leading to inaccurate integration and quantification.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Residual Silanols: This compound, like other flavonoids, has polar hydroxyl groups that can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.
* Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.
* Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.
* Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to block the active silanol sites. However, be mindful of its potential to affect mass spectrometry detection if used.
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
* Dilute the Sample: Prepare a more dilute sample and re-inject.
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
* Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
* Replace the Column: If the problem persists after washing, the column may be irreversibly damaged and should be replaced.
Problem 2: Poor Resolution or Co-elution with Other Peaks

Symptoms:

  • The this compound peak is not well separated from other peaks in the chromatogram.

  • Difficulty in accurately integrating the peak area of this compound.

Possible Causes and Solutions:

Cause Solution
Inadequate Mobile Phase Composition: The mobile phase may not have the optimal solvent strength to achieve baseline separation.
* Optimize the Mobile Phase: If using an isocratic method, adjust the ratio of the organic solvent to the aqueous phase. For gradient methods, modify the gradient profile (e.g., change the initial or final organic solvent percentage, or the gradient slope).
Inappropriate Column: The chosen column may not have the necessary selectivity for the sample matrix.
* Try a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which may offer different selectivity.
Complex Sample Matrix: The sample may contain numerous compounds with similar retention characteristics to this compound.
* Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis.
Problem 3: Inconsistent Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections.

Possible Causes and Solutions:

Cause Solution
Fluctuations in Pump Pressure or Flow Rate: Issues with the HPLC pump can lead to inconsistent mobile phase delivery.
* Check for Leaks: Inspect all fittings and connections for any signs of leakage.
* Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump.
* Prime the Pump: Purge the pump to remove any trapped air bubbles.
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can alter its composition over time.
* Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
* Use a Column Oven: Employ a column oven to maintain a constant and controlled temperature for the column.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound analysis and stability.

Table 1: HPLC Method Validation Parameters for this compound

ParameterTypical Value/Range
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Recovery84.12% - 106.64%[1]
Repeatability (RSD)< 2.88%[1]
Intermediate Precision (RSD)< 3.38%[1]

Table 2: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterInsoluble
AcetonitrileSparingly Soluble

Table 3: Stability of this compound

ConditionStability
pH Generally stable in acidic to neutral conditions. May be prone to degradation under strongly alkaline conditions.
Temperature Stable at room temperature for short periods. For long-term storage, keeping in a cool and dark place is recommended. Stock solutions are often stored at -20°C or -80°C.
Light As with many flavonoids, prolonged exposure to direct light may cause degradation. Samples and standards should be protected from light.

Experimental Protocols

Protocol 1: Standard Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in DMSO or methanol and make up to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.

  • Storage: Store the stock solution at -20°C, protected from light. Prepare fresh working solutions daily.

Protocol 2: Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Perform an extraction using a suitable solvent such as methanol or ethanol. Techniques like sonication or maceration can be employed to enhance extraction efficiency. An alkaline extraction followed by acidification to precipitate the biflavonoids can also be used.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Protocol 3: HPLC Analysis
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of methanol and water (e.g., 73:27 v/v). For improved peak shape, the aqueous phase can be acidified with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 340 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway and Workflow Diagrams

agathisflavone_signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Immune Cell (e.g., Microglia) lps LPS tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k nfkb NF-κB nlrp3 NLRP3 Inflammasome nfkb->nlrp3 pro_il1b Pro-IL-1β nfkb->pro_il1b pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory_cytokines akt Akt pi3k->akt akt->nfkb il1b IL-1β nlrp3->il1b Caspase-1 This compound This compound This compound->pi3k This compound->nlrp3

Caption: this compound's anti-inflammatory signaling pathway.

hplc_workflow start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification results Results (this compound Concentration) quantification->results end End results->end

Caption: Experimental workflow for this compound HPLC quantification.

troubleshooting_logic problem HPLC Problem (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) problem->check_mobile_phase check_column Check Column (Contamination, Age) problem->check_column check_system Check HPLC System (Pump, Injector, Leaks) problem->check_system solution_mp Adjust Mobile Phase pH or Composition check_mobile_phase->solution_mp solution_column Wash or Replace Column check_column->solution_column solution_system Perform System Maintenance check_system->solution_system reanalyze Re-analyze Sample solution_mp->reanalyze solution_column->reanalyze solution_system->reanalyze

Caption: Logical workflow for troubleshooting HPLC issues.

References

Technical Support Center: Optimizing Agathisflavone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of agathisflavone in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing their experimental protocols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the administration of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective and safe dosage range for this compound in in vivo studies?

A1: Based on current literature, a definitive optimal dosage range for all animal models and disease states has not been established. However, a key study has demonstrated neuroprotective and anti-inflammatory effects in a rat model of spinal cord injury with a daily intraperitoneal (IP) injection of 10 mg/kg for 7 days.[1][2] Toxicological studies in mice have shown that this compound has a high safety profile, with an LD50 greater than 2000 mg/kg for oral administration, indicating low toxicity.[3]

Q2: What is the best route of administration for this compound in vivo?

A2: The choice of administration route depends on the experimental goals, such as desired bioavailability and target tissue. To date, intraperitoneal (IP) and oral (p.o.) administration have been documented in rodent models.[1][3] IP injection of 10 mg/kg has been shown to be effective in a spinal cord injury model in rats, suggesting it achieves systemic exposure and can cross the blood-brain barrier.[1][2][4] Oral administration has been used for toxicological assessments, but comprehensive pharmacokinetic data on the oral bioavailability of this compound is currently lacking.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a lipophilic compound with poor water solubility. For in vitro and ex vivo studies, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM), which is then further diluted in aqueous media to the final desired concentration.[1] For in vivo administration, the final concentration of DMSO in the vehicle should be minimized to avoid toxicity. While specific protocols for this compound are not extensively detailed, general practices for similar flavonoids suggest that for intraperitoneal injections, the final DMSO concentration should ideally be kept low. For oral gavage, this compound has been administered in a vehicle of 0.05% Tween 80 in 0.9% saline.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in Vehicle Poor solubility of this compound in the chosen aqueous vehicle.- Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for the animal model and administration route.- Consider using a different vehicle system, such as a suspension with carboxymethylcellulose or a lipid-based formulation.- Sonication of the solution during preparation may aid in dissolution.
Vehicle-Related Toxicity or Adverse Effects High concentration of organic solvents like DMSO.- Reduce the final concentration of the organic solvent in the injection solution. For IP injections in rodents, it is advisable to keep the DMSO concentration low.[5][6]- Conduct a pilot study with the vehicle alone to assess for any adverse effects.- Consider alternative, less toxic vehicles.
Lack of Efficacy at a Given Dose - Insufficient bioavailability.- Inappropriate dosage for the specific animal model or disease state.- Rapid metabolism and clearance of the compound.- Consider a different route of administration that may offer higher bioavailability (e.g., intraperitoneal vs. oral).- Perform a dose-response study to determine the optimal effective dose.- While specific pharmacokinetic data for this compound is limited, consider that flavonoids, in general, can undergo significant metabolism.[7]
Difficulty in Establishing a Dose-Response Relationship Saturation of absorption, metabolism, or target receptors.- Investigate a wider range of doses, including lower concentrations.- Analyze the pharmacokinetic profile of this compound to understand its absorption and clearance kinetics.

Quantitative Data Summary

Table 1: In Vivo Dosages and Observations for this compound

Animal Model Disease/Condition Dosage Administration Route Key Findings Reference
Rat (Wistar)Spinal Cord Injury10 mg/kg/day for 7 daysIntraperitoneal (IP)Protected injured spinal cord tissue, increased neurotrophin expression, and modulated the inflammatory response.[1][2]
Mouse (Swiss)Toxicology Assessment300 and 2000 mg/kgOral (p.o.)LD50 > 2000 mg/kg, indicating low toxicity.[3]

Table 2: In Vitro/Ex Vivo Concentrations and Effects of this compound

Model System Condition Concentration(s) Key Findings Reference
Rat Neuron-Glial Co-culturesLipopolysaccharide (LPS) or Interleukin (IL)-1β induced neuroinflammation0.1 and 1 µMDisplayed significant neuroprotective and immunomodulatory effects.[3][8]
Rat Mesenchymal Stem CellsCytotoxicity Assessment0.1, 1, 5, and 10 µMNo toxicity observed at concentrations up to 5 µM after 24h. Toxicity was seen at 10 µM after 72h.[1]
Rat Cortical Tissue SlicesMechanical Injury5 µMModulated astrocyte and microglia reactivity; reduced expression of IL-1β and NLRP3.[9]
Human and Rat Glioblastoma CellsCancer Cell Viability5-30 µMInduced a dose- and time-dependent reduction in cell viability.
Human Microglia (C20 cells)β-amyloid or LPS stimulation1 µMReduced the expression of inflammatory miRs and cytokines.

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of this compound (General Guidance)

Disclaimer: This is a general guideline based on protocols for poorly soluble compounds and should be optimized for your specific experimental conditions.

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure complete dissolution; gentle warming and vortexing may be required. Store the stock solution protected from light at -20°C.

  • Working Solution Preparation:

    • On the day of injection, thaw the stock solution.

    • Calculate the required volume of the stock solution based on the desired final dose (e.g., 10 mg/kg) and the average weight of the animals.

    • Prepare the final injection solution by diluting the stock solution in a sterile vehicle. A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO and saline (0.9% NaCl).

    • Crucially, the final concentration of DMSO in the injection volume should be minimized to avoid peritoneal irritation and toxicity. It is recommended to keep the final DMSO concentration as low as possible.

    • A multi-step dilution may be necessary. For example, first, dilute the DMSO stock in a solubilizing agent like Cremophor EL or Tween 80, and then further dilute the mixture in sterile saline.

    • The final injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

  • Administration:

    • Administer the prepared solution to the animals via intraperitoneal injection using an appropriate gauge needle.

    • Include a vehicle control group that receives the same injection volume of the vehicle without this compound.

Signaling Pathway and Experimental Workflow Diagrams

agathisflavone_inflammatory_pathway This compound Anti-Inflammatory Signaling Pathways This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Activates ER Estrogen Receptor (ER) This compound->ER Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits GR->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) GR->Anti_inflammatory Upregulates Neuroprotection Neuroprotection ER->Neuroprotection Promotes LPS_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS_Stimuli->TLR4 Activates TLR4->NFkB Activates TLR4->NLRP3 Activates Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory Upregulates NLRP3->Pro_inflammatory Upregulates Pro_inflammatory->Neuroprotection Inhibits Anti_inflammatory->Pro_inflammatory Downregulates Anti_inflammatory->Neuroprotection Promotes

Caption: this compound's anti-inflammatory and neuroprotective signaling pathways.

experimental_workflow General In Vivo Experimental Workflow for this compound A 1. Hypothesis and Experimental Design B 2. Animal Model Selection and Acclimatization A->B C 3. This compound Formulation (Vehicle Selection & Preparation) B->C D 4. Dose Determination (Pilot/Dose-Response Study) C->D E 5. Administration of this compound and Vehicle Control D->E F 6. Monitoring and Data Collection (Behavioral, Physiological) E->F G 7. Tissue Collection and Biochemical/Histological Analysis F->G H 8. Data Analysis and Interpretation G->H

Caption: A generalized workflow for conducting in vivo experiments with this compound.

References

Agathisflavone Cytotoxicity Assessment in Primary Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of agathisflavone in primary cell cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for testing this compound cytotoxicity in primary cells?

Based on current literature, for primary glial cells such as astrocytes and microglia, this compound has been tested at concentrations ranging from 0.1 µM to 10 µM without showing significant cytotoxicity.[1][2] In contrast, cytotoxic effects are observed in cancer cell lines, such as glioblastoma cells, at concentrations between 5 µM and 30 µM.[3][4] Therefore, a recommended starting range for primary cells would be 0.1 µM to 20 µM to establish a dose-response curve.

Q2: What solvent should be used to dissolve this compound, and what is a safe final concentration for the vehicle in cell culture?

This compound is typically dissolved in dimethyl sulfoxide (DMSO).[3][5] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the primary cells being used. A final DMSO concentration of 0.003% has been used as a control in primary glial cell cultures.[2] Generally, keeping the final DMSO concentration below 0.1% is recommended for most primary cell types.

Q3: How long should I expose primary cells to this compound to assess cytotoxicity?

A common exposure time used in studies with primary glial cells is 24 hours.[1][2] However, for a comprehensive assessment, especially when investigating potential long-term effects or mechanisms like apoptosis, time-course experiments (e.g., 24, 48, and 72 hours) are advisable.

Q4: Is this compound expected to be cytotoxic to all primary cells?

Current evidence suggests that this compound exhibits selective cytotoxicity. While it shows low toxicity to primary glial cells at concentrations up to 10 µM, it can be cytotoxic to certain cancer cell lines at similar or slightly higher concentrations.[2][3] Flavonoids, in general, have been noted for their potential to destroy malignant cells without harming normal cells.[6] However, the specific cytotoxic profile will depend on the primary cell type and the experimental conditions.

Q5: What are the known mechanisms of this compound's effects on primary cells?

In primary glial cells, this compound has been shown to have anti-inflammatory and neuroprotective effects. It can modulate the inflammatory response mediated by lipopolysaccharides (LPS) and regulate signaling through the glucocorticoid receptor.[2][5] It has also been shown to protect neurons from apoptosis in co-culture with glial cells.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Culture Medium - Low solubility in aqueous media.- High final concentration.- Prepare a high-concentration stock solution in DMSO.- Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- Briefly vortex or sonicate the stock solution before diluting it into the medium.
Unexpected Cytotoxicity in Control (Vehicle-Treated) Cells - DMSO concentration is too high.- Primary cells are overly sensitive to the solvent.- Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration for your specific primary cell type.- Ensure the final DMSO concentration is consistent across all treatment groups, including the untreated control (by adding an equivalent volume of medium without DMSO).
High Variability Between Replicates - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Mix the culture plate gently after seeding to ensure even cell distribution.- Use a calibrated multichannel pipette for adding reagents.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No Apparent Cytotoxicity at Expected Concentrations - Primary cells are resistant to this compound.- The incubation time is too short.- The chosen cytotoxicity assay is not sensitive enough.- Extend the incubation period (e.g., to 48 or 72 hours).- Increase the concentration range of this compound.- Use a more sensitive assay or multiple assays to measure different aspects of cell death (e.g., apoptosis assays like Annexin V/PI staining in addition to metabolic assays like MTT).

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Primary Glial Cells

Cell TypeConcentration (µM)Exposure Time (hours)AssayResultReference
Primary Glial Cells0.1, 1, 1024MTTNo significant effect on cell viability[1][2]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines for Comparison

Cell LineConcentration (µM)Exposure Time (hours)AssayResultReference
Human Glioblastoma (GL-15)5 - 3024MTTDose-dependent reduction in viability[3][4]
Rat Glioma (C6)5 - 3024MTTDose-dependent reduction in viability[3][4]
Human Type II Pneumocytes (Calu-3)---CC50: 61.3 ± 0.1 µM[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from methodologies described for assessing this compound's cytotoxicity.[3][4][8]

Materials:

  • Primary cells in culture

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% w/v SDS, 50% v/v N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Two hours before the end of the incubation, add 10-20 µL of MTT solution to each well and return the plate to the incubator.

  • After the 2-hour incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Primary Cells in 96-well Plate treat Treat Cells with this compound (24h Incubation) prep_cells->treat prep_drug Prepare this compound Dilutions prep_drug->treat add_mtt Add MTT Solution (2h Incubation) treat->add_mtt solubilize Add Solubilization Solution (Overnight Incubation) add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate Cell Viability (%) read->analyze signaling_pathway cluster_inflammation Anti-inflammatory Pathway This compound This compound gr Glucocorticoid Receptor (GR) This compound->gr Activates il10 IL-10 (Anti-inflammatory) This compound->il10 Increases expression nfkb NF-κB gr->nfkb Inhibits pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->pro_inflammatory Promotes

References

Technical Support Center: Agathisflavone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically detailing acquired resistance to agathisflavone in cancer cell lines and strategies to overcome it is currently limited. The following guide focuses on the more extensively documented role of flavonoids, including this compound and its congeners, in overcoming multidrug resistance (MDR) to conventional chemotherapeutic agents. The principles and methods described can serve as a foundational framework for investigating potential resistance to this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is multidrug resistance (MDR) and how does it impact cancer therapy?

A1: Multidrug resistance is a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically different anticancer drugs, significantly hindering the efficacy of chemotherapy.[1][2][3] A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump chemotherapeutic drugs out of the cancer cell, reducing intracellular drug concentration and effectiveness.[3][4][5]

Q2: What is this compound and how is it proposed to overcome MDR?

A2: this compound is a naturally occurring biflavonoid, meaning it is composed of two apigenin (a type of flavone) units.[6] Like other flavonoids, this compound is investigated for its potential to re-sensitize resistant cancer cells to chemotherapy.[7] The proposed mechanisms include the direct inhibition of ABC transporters, modulation of key signaling pathways involved in cell survival and proliferation (like PI3K/Akt and NF-κB), and regulation of microRNAs associated with drug resistance.[1][6][8]

Q3: What are the primary molecular targets of flavonoids in reversing MDR?

A3: Flavonoids act on multiple targets to reverse MDR. Key mechanisms include:

  • Inhibition of ABC Transporters: Many flavonoids, such as quercetin and kaempferol, can block the function of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), preventing the efflux of anticancer drugs.[1][3][9]

  • Modulation of Signaling Pathways: They can interfere with pro-survival signaling pathways that are often hyperactivated in resistant cancer cells, such as the PI3K/Akt, NF-κB, and STAT3 pathways.[6][8][9] By inhibiting these pathways, flavonoids can lower the threshold for apoptosis induced by chemotherapeutic agents.

  • Epigenetic Regulation: Some flavonoids can re-sensitize resistant cells by correcting aberrant epigenetic modifications, such as DNA methylation and histone modifications, that silence tumor suppressor genes or activate resistance-related genes.[7][10]

  • Regulation of microRNAs: this compound has been shown to modulate the expression of specific microRNAs, such as miR-125b and miR-146a, which are involved in tumor proliferation, migration, and resistance to therapy.[6]

Q4: Can this compound be used in combination with conventional chemotherapy?

A4: Yes, the primary strategy investigated for flavonoids like this compound is combination therapy.[1] By co-administering this compound with a standard chemotherapeutic drug, the goal is to inhibit the resistance mechanisms in the cancer cell, thereby restoring or enhancing the efficacy of the conventional drug.[2][7] This approach may allow for lower doses of the chemotherapeutic agent, potentially reducing its toxicity and side effects.[11]

Troubleshooting Guide

Problem 1: My cancer cell line shows high resistance to a standard chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel). How can I determine if this compound can act as a chemosensitizer?

Possible Cause: The cell line may be overexpressing ABC transporters like P-glycoprotein, leading to rapid drug efflux.

Suggested Solution:

  • Establish a Dose-Response Curve: First, determine the IC50 (half-maximal inhibitory concentration) of both the chemotherapeutic agent and this compound individually on your resistant cell line using a cell viability assay (e.g., MTT, see Protocol 1).

  • Combination Treatment: Treat the resistant cells with a fixed, non-toxic concentration of this compound combined with varying concentrations of the chemotherapeutic agent.

  • Calculate the Reversal Fold: Re-calculate the IC50 of the chemotherapeutic agent in the presence of this compound. The "reversal fold" can be calculated as (IC50 of chemo alone) / (IC50 of chemo + this compound). A reversal fold greater than 1 indicates a sensitizing effect.

  • Mechanism Confirmation: Perform a drug efflux assay (e.g., Rhodamine 123 efflux, see Protocol 2) and a Western blot (see Protocol 3) for key ABC transporters (P-gp, BCRP) to confirm if this compound is inhibiting their function and/or expression.

Problem 2: I am not observing a synergistic or sensitizing effect with my this compound combination therapy.

Possible Causes & Solutions:

  • Inappropriate Concentration: The concentration of this compound may be too low to effectively inhibit the resistance mechanism or too high, causing its own cytotoxic effects that mask any synergy.

    • Solution: Test a range of this compound concentrations, typically starting from low micromolar levels and ensuring they are below its individual IC20 (20% inhibitory concentration) to minimize confounding toxicity.

  • Resistance Mechanism is Not ABC Transporter-Mediated: The cells' resistance might be due to other mechanisms, such as target mutations, enhanced DNA repair, or evasion of apoptosis, which may not be affected by this compound.[2]

    • Solution: Investigate other resistance pathways. Use Western blotting to check the activation status (i.e., phosphorylation) of key survival proteins like Akt and STAT3. If these pathways are highly active, this compound's potential to inhibit them could be a relevant mechanism to explore.

  • Cell Line Specificity: The effect of flavonoids can be highly cell-type specific.

    • Solution: Test the combination in different cancer cell lines, including a known drug-sensitive parental line for comparison.

Problem 3: How can I visually confirm that this compound is preventing drug efflux?

Suggested Solution:

Utilize a fluorescent substrate of an ABC transporter, such as Rhodamine 123 (for P-gp).

  • Pre-treatment: Incubate the resistant cells with this compound for a defined period (e.g., 1-2 hours). Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and untreated cells as a negative control.

  • Loading: Add Rhodamine 123 to all samples and incubate to allow the cells to take it up.

  • Efflux Period: Wash the cells and replace the medium (still containing this compound/controls). Allow time for the transporter to pump the dye out.

  • Visualization & Quantification: Observe the cells under a fluorescence microscope. Increased intracellular fluorescence in the this compound-treated group compared to the untreated control indicates inhibition of efflux. This can be quantified using a plate reader or flow cytometry.

Data Presentation: Efficacy of Flavonoids in Reversing MDR

The following table includes representative data for various flavonoids to illustrate their potential as MDR reversal agents. Specific quantitative data for this compound in this context is limited; therefore, related flavonoids are presented.

FlavonoidCancer Cell LineResistant ToReversal Agent Conc.Effect on IC50 / ActivityPrimary Mechanism
Quercetin MCF-7/Dox (Breast)Doxorubicin10 µMDownregulated P-gp, sensitized cells to Doxorubicin[2]P-gp Inhibition, CSC Elimination[2]
Kaempferol LS174 (Colon)5-Fluorouracil20 µMSynergistic inhibition of cell viability with 5-FU[2]Modulation of JAK/STAT3, MAPK, PI3K/AKT[2]
Naringenin MCF-7/ADR (Breast)Daunomycin50 µMSignificantly enhanced cytotoxicity of Daunomycin[3]Inhibition of ABCB1 (P-gp) Efflux[3]
Luteolin Tamoxifen-resistant MCF-7 (Breast)Tamoxifen10 µMSynergistic effect with tamoxifen[9]Inhibition of Cyclin E2 expression[9]
Apigenin (monomer of this compound)Hep G2 (Liver)N/A (apoptosis induction)25-100 µMInduced apoptosisInhibition of PI3K/AKT/mTOR pathway[12]

Visualizations: Mechanisms and Workflows

MDR_Mechanism Figure 1: Mechanism of ABC Transporter-Mediated MDR. cluster_cell Cancer Cell nucleus Nucleus (Drug Target) transporter ABC Transporter (e.g., P-gp) chemo_out Drug Efflux transporter->chemo_out Pumps Out chemo_in Chemotherapy Drug chemo_in->nucleus Inhibits Growth chemo_in->transporter

Caption: A diagram illustrating how ABC transporters cause multidrug resistance.

Overcoming_MDR Figure 2: this compound reversing MDR via ABC transporter inhibition. cluster_cell Cancer Cell nucleus Nucleus apoptosis Apoptosis nucleus->apoptosis Induces transporter ABC Transporter (P-gp) This compound This compound This compound->transporter Inhibits chemo Chemotherapy Drug chemo->nucleus Accumulates chemo->transporter Blocked Efflux

Caption: this compound inhibits the drug pump, leading to drug accumulation.

Signaling_Pathway_Modulation Figure 3: Modulation of a pro-survival signaling pathway by this compound. cluster_pathway PI3K/Akt Survival Pathway This compound This compound Akt Akt This compound->Akt Inhibits PI3K PI3K PI3K->Akt Activates MDR_Genes Upregulation of Resistance & Survival Genes Akt->MDR_Genes Promotes

Caption: this compound can inhibit pro-survival pathways like PI3K/Akt.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the dose-response curve to determine the IC50 value.

Protocol 2: P-gp (ABCB1) Efflux Assay using Rhodamine 123

  • Cell Culture: Grow resistant cells to ~80% confluency. For suspension cells, adjust to a concentration of 1x10^6 cells/mL.

  • Pre-incubation: Incubate cells with your test concentration of this compound or a positive control (e.g., 20 µM Verapamil) in serum-free media for 1 hour at 37°C.

  • Dye Loading: Add Rhodamine 123 (final concentration 1-5 µM) to the cells and incubate for another 30-60 minutes at 37°C in the dark.

  • Efflux: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed media (containing this compound/control). Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Analysis: Wash the cells with ice-cold PBS. Analyze the intracellular fluorescence using a flow cytometer (FITC channel) or a fluorescence plate reader. Increased fluorescence relative to the untreated control indicates inhibition of P-gp-mediated efflux.

Protocol 3: Western Blot for Protein Expression

  • Cell Lysis: Treat cells with this compound and/or the chemotherapeutic agent for the desired time (e.g., 24-48 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target protein (e.g., P-gp, p-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression, normalizing to a loading control like β-actin.

References

minimizing off-target effects of agathisflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of agathisflavone, with a specific focus on minimizing and identifying potential off-target effects. Given the polypharmacological nature of many flavonoids, including this compound, understanding its interactions with multiple cellular targets is crucial for robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a naturally occurring biflavonoid composed of two apigenin units.[1] It has been identified in various plants, including Anacardium occidentale. Preclinical studies have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral effects.[2][3][4][5]

Q2: What are the known molecular targets of this compound?

This compound is known to interact with multiple molecular targets, which is a common characteristic of flavonoids and is often referred to as polypharmacology.[6][7][8] Known targets include:

  • Viral Proteases: Specifically, the main protease (Mpro) of SARS-CoV-2.[2][9]

  • Nuclear Receptors: this compound has been shown to interact with estrogen receptors (ER) and the glucocorticoid receptor (GR), which may mediate some of its neuroprotective and anti-inflammatory effects.[4][10]

  • Inflammasomes: It can negatively regulate the NLRP3 inflammasome, contributing to its anti-inflammatory properties.[11]

  • Kinases: While specific kinase profiling for this compound is not widely published, flavonoids, in general, are known to be kinase inhibitors.[12]

Q3: What does the toxicological profile of this compound look like?

Preclinical studies in mice suggest that this compound has a low toxicity profile. Oral administration of doses up to 2000 mg/kg did not result in mortality or significant changes in hematological, biochemical, or histopathological parameters.

Q4: How can I be sure the effects I'm observing are not due to off-target interactions?

This is a critical question when working with a polypharmacological agent. To differentiate between on-target and off-target effects, a combination of strategies is recommended:

  • Use of specific inhibitors or antagonists: If you hypothesize that the observed effect of this compound is mediated by a specific receptor (e.g., the estrogen receptor), pre-treating your cells with a known antagonist for that receptor should block the effect.

  • Target knockdown/knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should abolish the effect of this compound if it is indeed on-target.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of this compound to a target protein in a cellular context.[13]

  • Structure-Activity Relationship (SAR) studies: Testing structurally related analogs of this compound with potentially different target affinities can help to link a specific chemical feature to a biological outcome.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Suggested Troubleshooting Steps
Unexpected changes in cell proliferation or morphology in a cancer cell line study. This compound is known to interact with estrogen receptors (ERα and ERβ).[10] Many cancer cell lines express these receptors, and their activation can lead to changes in cell growth and morphology.1. Check the ER status of your cell line. 2. Co-treat with an ER antagonist (e.g., fulvestrant) to see if the unexpected effects are reversed. 3. Use an ER-negative cell line as a control.
Inconsistent anti-inflammatory effects in different cell types. The anti-inflammatory effects of this compound can be mediated by the glucocorticoid receptor (GR)[4] or by inhibition of the NLRP3 inflammasome.[11] The dominant pathway may vary between cell types.1. Pre-treat with a GR antagonist (e.g., mifepristone) to determine the involvement of this receptor.[4] 2. Use a cell line with a known deficiency in the NLRP3 inflammasome pathway to assess its contribution.
Variability in results when studying neuronal cells. This compound's neuroprotective effects may involve both estrogen receptors and retinoic acid receptors (RAR).[10] The expression levels of these receptors can differ between neuronal cell types and culture conditions.1. Characterize the expression of ER and RAR in your specific neuronal cell model. 2. Use specific antagonists for ER and RAR to dissect the signaling pathways involved.
Cloudiness or precipitation of the sample during in vitro assays. Flavonoids can sometimes precipitate in aqueous solutions, especially at higher concentrations or in the presence of certain salts or proteins.[14]1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and is at a non-toxic level. 2. Consider using a different solvent system, such as methanol, for stock solutions.[14] 3. Prepare fresh dilutions of this compound for each experiment.

Data Summary

In Vitro Activity of this compound
ParameterCell LineValueReference
EC50 (Antiviral - SARS-CoV-2) Calu-34.23 ± 0.21 µM[2]
CC50 (Cytotoxicity) Calu-361.3 ± 0.1 µM[2]
Selectivity Index (SI) Calu-314.5[2]
Reduction in Cell Viability (Glioblastoma) GL-15 & C6Dose-dependent from 5 µM[15]

Experimental Protocols

Protocol 1: Assessing On-Target vs. Off-Target Effects Using Receptor Antagonists

This protocol describes a general workflow to determine if an observed effect of this compound is mediated by a specific receptor (e.g., the glucocorticoid receptor).

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with a specific receptor antagonist (e.g., 1 µM RU486 for the glucocorticoid receptor) for 2 hours.[4] Include a vehicle control group.

  • This compound Treatment: Add this compound at the desired concentration to both antagonist-treated and non-treated wells. Include control groups with only the vehicle and only this compound.

  • Incubation: Incubate for the desired experimental time (e.g., 24 hours).

  • Endpoint Analysis: Measure the desired biological endpoint (e.g., cytokine expression by RT-qPCR, cell viability by MTT assay).

  • Data Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist suggests the effect is mediated by that receptor.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the direct binding of this compound to a putative target protein in intact cells.[13]

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

Visualizations

experimental_workflow cluster_experimental_design Experimental Design for Off-Target Validation cluster_controls Essential Controls Cell Culture Cell Culture Pre-treatment Pre-treatment (e.g., Receptor Antagonist) Cell Culture->Pre-treatment This compound Treatment This compound Treatment Pre-treatment->this compound Treatment Endpoint Assay Endpoint Assay (e.g., qPCR, Viability) This compound Treatment->Endpoint Assay Vehicle Control Vehicle Control This compound Only This compound Only Antagonist Only Antagonist Only

Caption: Workflow for validating on-target effects using antagonists.

signaling_pathway cluster_targets Potential Cellular Targets cluster_effects Biological Effects This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR ER Estrogen Receptor (ER) This compound->ER NLRP3 NLRP3 Inflammasome This compound->NLRP3 AntiInflammatory Anti-inflammatory Response GR->AntiInflammatory GeneRegulation Gene Regulation GR->GeneRegulation Neuroprotection Neuroprotection ER->Neuroprotection ER->GeneRegulation NLRP3->AntiInflammatory

Caption: Polypharmacology of this compound.

References

how to increase the yield of agathisflavone extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of agathisflavone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for this compound extraction include traditional chromatographic techniques, alkaline extraction, and automated flash chromatography.[1][2][3] More advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to enhance the extraction of flavonoids in general and can be adapted for this compound.[4][5]

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low extraction yield can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal solvent selection, inefficient extraction time or temperature, and inadequate sample preparation.

Q3: Which extraction method generally provides the highest yield of this compound?

A3: Automated flash chromatography has been reported to provide a high yield of this compound.[1][2][3] However, the optimal method can depend on the available equipment and the specific plant material. Alkaline extraction has also been shown to produce yields comparable to traditional methods while being a greener alternative.[2]

Q4: How can I improve the purity of my extracted this compound?

A4: Purity can be enhanced through various chromatographic techniques. Column chromatography over Silica gel or Sephadex LH-20 is commonly used for purification.[2][6] High-Performance Liquid Chromatography (HPLC) can be used for final purification and to assess the purity of the isolated compound.[2]

Q5: What are the key parameters to optimize for increasing this compound extraction yield?

A5: For flavonoid extraction in general, key parameters to optimize include:

  • Solvent for extraction: The choice of solvent and its concentration is crucial.[7][8]

  • Temperature: Higher temperatures can increase solubility and diffusion rates.[9]

  • Extraction time: Sufficient time is needed for the solvent to penetrate the plant material.[7]

  • Sample-to-solvent ratio: This affects the concentration gradient and extraction efficiency.[7]

  • Particle size: Smaller particle sizes increase the surface area for extraction.[7][9] For techniques like ultrasound-assisted extraction, parameters such as ultrasonic power and frequency are also important.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal solvent system.Experiment with different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures. The polarity of the solvent plays a significant role in flavonoid extraction.[8]
Inefficient extraction method.Consider switching to a more efficient method like automated flash chromatography or exploring modern techniques such as ultrasound-assisted or microwave-assisted extraction.[3][4][5]
Inadequate sample preparation.Ensure the plant material is properly dried and ground to a small particle size to maximize surface area for extraction.[9][10]
Insufficient extraction time or temperature.Optimize the extraction time and temperature. An increase in temperature can enhance solubility and extraction efficiency, but be mindful of potential degradation of the compound.[9]
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction process with solvents of varying polarity to selectively extract different compounds.
Ineffective purification.Utilize appropriate chromatographic techniques for purification, such as column chromatography with different stationary phases (e.g., Silica gel, C-18 reverse phase).[2]
Compound Degradation High extraction temperatures.Use milder extraction conditions or techniques that operate at lower temperatures, such as ultrasound-assisted extraction.
Exposure to light or air.Protect the extract and isolated compound from light and air to prevent oxidation and degradation.

Experimental Protocols

Protocol 1: Traditional Chromatographic Purification

This method is a conventional technique for the isolation of this compound.[2]

  • Maceration: Macerate 200g of dried and ground leaves of the plant material (e.g., Poincianella pyramidalis) with methanol (2 x 1 L) for 48 hours at room temperature.[2][10]

  • Partitioning:

    • Concentrate the methanolic extract and partition it with hexane.

    • Dilute the alcoholic soluble fraction with 30% water and subsequently partition with chloroform.

    • Concentrate the hydromethanolic phase to remove excess methanol and then extract with ethyl acetate (EtOAc).[2]

  • Column Chromatography:

    • Chromatograph the EtOAc-soluble fraction on a Silica gel column.

    • Elute the column with a mixture of chloroform and methanol (e.g., 9:1 v/v).[2]

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Isolation: Combine the fractions rich in this compound and concentrate to obtain the purified compound.

Protocol 2: Alkaline Extraction

This method offers a greener alternative with reduced solvent usage.[2]

  • Extraction: Start with a crude methanolic extract obtained from the plant material.

  • Alkaline Treatment:

    • Treat the extract with an aqueous solution of a base like Calcium Hydroxide (Ca(OH)₂). This deprotonates the phenolic hydroxyl groups of this compound, forming a soluble salt in the aqueous media.[2]

  • Acidification:

    • Filter the yellow filtrate obtained.

    • Slowly acidify the filtrate with concentrated hydrochloric acid until the pH reaches 4-5.[2]

  • Precipitation and Isolation:

    • A precipitate of this compound will form.

    • Filter the solid and rinse it with distilled water to obtain the isolated compound.[2]

Quantitative Data Summary

Extraction MethodPlant MaterialYield of this compoundPurityReference
Traditional Chromatographic Purification Poincianella pyramidalis leaves0.21% from dried leaves>99%[2]
Automated Flash Chromatography Poincianella pyramidalis leaves0.0592% from dried plant material>99%[2]
Alkaline Extraction (Direct treatment of extract) Poincianella pyramidalis leaves0.0136% from plant material>99%[2]
Alkaline Extraction (Treatment of partitioned extract) Poincianella pyramidalis leaves0.013% from plant material>99%[2]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Ground Plant Material Maceration Maceration (Methanol) Plant_Material->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Alkaline_Extraction Alkaline Extraction Crude_Extract->Alkaline_Extraction Column_Chromatography Column Chromatography Partitioning->Column_Chromatography Purified_this compound Purified This compound Column_Chromatography->Purified_this compound Alkaline_Extraction->Purified_this compound Troubleshooting_Yield Low_Yield Low this compound Yield Cause1 Suboptimal Solvent? Low_Yield->Cause1 Cause2 Inefficient Method? Low_Yield->Cause2 Cause3 Poor Sample Prep? Low_Yield->Cause3 Cause4 Incorrect Time/Temp? Low_Yield->Cause4 Solution1 Optimize Solvent System (Polarity, Composition) Cause1->Solution1 Solution2 Switch to High-Efficiency Method (e.g., Flash Chromatography) Cause2->Solution2 Solution3 Ensure Proper Drying & Grinding of Material Cause3->Solution3 Solution4 Optimize Extraction Time and Temperature Cause4->Solution4

References

Technical Support Center: Agathisflavone Formulation and Aqueous Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agathisflavone. The information provided is intended to help overcome challenges related to the low aqueous solubility of this compound and prevent its precipitation during experiments.

Troubleshooting Guides

Issue: Precipitation Observed Upon Addition of this compound to Aqueous Buffer or Cell Culture Media

Possible Cause 1: Low Aqueous Solubility of this compound

This compound is a hydrophobic molecule and is practically insoluble in water. Direct addition of a concentrated stock solution in an organic solvent (like DMSO) to an aqueous environment can cause the compound to immediately precipitate out of solution.

Solution:

  • Optimize the Final Concentration: Keep the final concentration of this compound in your aqueous solution as low as possible for your experimental needs.

  • Control the Final DMSO Concentration: When diluting a DMSO stock solution, ensure the final concentration of DMSO in the aqueous medium is low (typically ≤ 0.1% v/v) to maintain a balance between compound solubility and minimal solvent-induced cellular toxicity.

  • Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform one or more intermediate dilution steps in your buffer or media.

  • Enhance Mixing: When adding the this compound stock, vortex or stir the aqueous solution to promote rapid and uniform dispersion.

Possible Cause 2: Interaction with Media Components

Components in complex solutions like cell culture media (e.g., proteins, salts) can sometimes interact with the compound and contribute to precipitation.

Solution:

  • Pre-warm the Media: Ensure your cell culture media or buffer is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution.

  • Serum-Free Conditions: If your experiment allows, test the solubility of this compound in serum-free media first, as serum proteins can sometimes cause precipitation issues.

Possible Cause 3: pH of the Aqueous Solution

The solubility of flavonoids can be influenced by the pH of the solution.

Solution:

  • Verify pH: Ensure the pH of your buffer or media is correct and stable.

  • Alkaline Extraction Principle: For purification, this compound can be solubilized in a 10% calcium hydroxide aqueous solution and then precipitated by acidifying the solution to a pH of 4-5. This indicates that solubility is pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.

Q2: What are the recommended concentrations for this compound stock solutions in DMSO?

A2: Researchers have successfully prepared stock solutions of this compound in DMSO at concentrations of 10 mM and 100 mM.

Q3: How should I store my this compound stock solution?

A3: Store this compound stock solutions protected from light. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.

Q4: My this compound precipitates in my cell culture experiment. What can I do?

A4: Please refer to the Troubleshooting Guide above. Key strategies include lowering the final this compound concentration, minimizing the final DMSO concentration (ideally to 0.1% or less), using a stepwise dilution method, and ensuring proper mixing.

Q5: Are there any methods to improve the aqueous solubility of this compound?

A5: Yes, complexation with cyclodextrins is a promising strategy to enhance the aqueous solubility of flavonoids like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.

Q6: Is there a protocol for preparing an this compound formulation for in vivo studies?

A6: Yes, a published protocol for an in vivo formulation yields a clear solution of at least 2.5 mg/mL. The preparation involves a mixture of DMSO, PEG300, Tween-80, and saline. Please see the data table and experimental protocol below for details.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight538.47 g/mol
Aqueous SolubilityPractically Insoluble
Predicted logP4.44 - 5.09
Organic Solvent SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Table 2: Example of a Formulation for In Vivo Administration of this compound

ComponentPercentage (v/v)Volume for 1 mL solution
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Final Concentration ≥ 2.5 mg/mL
Source

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 538.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.38 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Store the 10 mM stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Adapted from a general method for flavonoids)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bars

  • Vials with screw caps

  • 0.22 µm syringe filter

Procedure:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in distilled water.

  • Addition of this compound: Add an excess amount of this compound to each HP-β-CD solution in separate vials.

  • Equilibration: Seal the vials and stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, protected from light, to allow the system to reach equilibrium.

  • Separation of Undissolved this compound: After equilibration, allow the suspensions to stand undisturbed to let the undissolved this compound settle.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification: Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the concentration of dissolved this compound as a function of the HP-β-CD concentration. The resulting phase solubility diagram will indicate the stoichiometry and stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting stock_prep Weigh this compound dissolve Dissolve in DMSO stock_prep->dissolve prewarm Pre-warm Aqueous Medium dissolve->prewarm DMSO Stock dilute Dilute Stock into Medium prewarm->dilute mix Vortex/Stir Immediately dilute->mix precipitate Precipitation Occurs? mix->precipitate Observe for Precipitation precipitate->mix No check_dmso Lower Final DMSO% precipitate->check_dmso Yes check_conc Lower Final this compound Conc. precipitate->check_conc Yes use_cd Use Cyclodextrin Complex precipitate->use_cd Yes check_dmso->dilute check_conc->dilute use_cd->dilute Use complexed form

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

logical_relationship cluster_problem Problem cluster_cause Root Cause cluster_solutions Potential Solutions problem This compound Precipitation in Aqueous Solution cause Poor Aqueous Solubility (Hydrophobic Nature) problem->cause sol1 Optimize Solvent Concentration (e.g., DMSO ≤ 0.1%) cause->sol1 sol2 Formulation with Co-solvents (e.g., PEG300, Tween-80) cause->sol2 sol3 Complexation with Cyclodextrins (e.g., HP-β-CD) cause->sol3

Caption: Logical relationship between the problem of precipitation and potential solutions.

Technical Support Center: In Vivo Administration of Agathisflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agathisflavone in vivo. The following information is designed to address common challenges in vehicle selection and formulation for this lipophilic biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an in vivo vehicle for this compound?

A1: Due to its poor water solubility, this compound requires a vehicle containing solubilizing agents for in vivo administration. A commonly used and effective vehicle for poorly soluble compounds, including some flavonoids, is a multi-component system. One such recommended formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This combination of a primary organic solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and a physiological carrier (saline) helps to dissolve the compound and maintain its stability in solution for administration.

Q2: What are the maximum tolerated concentrations of Dimethyl Sulfoxide (DMSO) for in vivo studies?

A2: While DMSO is an excellent solvent, it can exhibit toxicity at higher concentrations. It is crucial to minimize the final concentration of DMSO in your formulation. For intraperitoneal (i.p.) injections in mice, it is generally recommended to keep the DMSO concentration below 10% v/v. Some institutional animal care and use committees (IACUCs) may recommend even lower concentrations, ideally less than 1% v/v if possible. For oral administration in rats, a maximum concentration of 5% DMSO has been suggested. Always consult your institution's specific guidelines.

Q3: My this compound formulation is precipitating. What can I do?

A3: Precipitation is a common issue with poorly soluble compounds when transitioning from an organic solvent to an aqueous environment. Here are some troubleshooting steps:

  • Order of mixing: The order in which you mix the vehicle components is critical. Always dissolve the this compound completely in DMSO first. Then, add the PEG300 and mix thoroughly. Next, add the Tween-80 and ensure a homogenous mixture before slowly adding the saline dropwise while vortexing.

  • Temperature: Gently warming the DMSO and PEG300 during the initial dissolution steps may help, but be cautious of compound degradation at high temperatures. The final formulation should be at room temperature before administration.

  • Sonication: Sonication can help to break up aggregates and re-dissolve precipitates.

  • Adjusting component ratios: If precipitation persists, you may need to adjust the vehicle composition. Increasing the proportion of PEG300 or Tween-80, while decreasing the saline percentage, can improve solubility. However, be mindful of the potential for increased vehicle toxicity.

  • Alternative vehicles: For oral administration, lipid-based formulations such as corn oil or peanut oil can be considered. This compound can be dissolved in a small amount of DMSO first and then mixed with the oil. The use of surfactants like Tween 80 can aid in creating a stable emulsion.

Q4: How can I improve the oral bioavailability of this compound?

A4: Flavonoids, in general, have low oral bioavailability. Several strategies can be employed to enhance this:

  • Formulation Strategies:

    • Lipid-based formulations: As mentioned, dissolving this compound in oils can improve absorption through the lymphatic system.

    • Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

    • Nanoparticle formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract and enhance its absorption.

  • Use of Bioavailability Enhancers: Co-administration with natural compounds that inhibit efflux pumps (like P-glycoprotein) or metabolic enzymes can increase the systemic exposure of this compound. Examples of such enhancers include piperine (from black pepper) and quercetin.

Experimental Protocols

Protocol for Preparation of a DMSO/PEG300/Tween-80/Saline Vehicle for Intravenous or Intraperitoneal Administration

This protocol is for the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, injectable grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the appropriate amount of this compound and dissolve it in sterile DMSO. For example, to make 100 µL of this stock, dissolve 2.5 mg of this compound in 100 µL of DMSO.

    • Ensure the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • In a new sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300.

  • Vortex the mixture thoroughly until a clear, homogenous solution is obtained.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is completely mixed and clear.

  • Slowly add 450 µL of sterile saline to the mixture drop by drop while continuously vortexing. This is a critical step to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for in vivo administration.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific solubility of this compound in various solvents and its bioavailability from different formulations. The table below provides a general overview of vehicle components and their typical use.

Vehicle ComponentRoleTypical Concentration Range for In Vivo UseNotes
DMSO Primary Solvent1-10% (v/v)Can be toxic at higher concentrations. Use the lowest effective concentration.
PEG300/PEG400 Co-solvent10-40% (v/v)Helps to improve the solubility of lipophilic compounds in aqueous solutions.
Tween-80 Surfactant/Emulsifier1-10% (v/v)Stabilizes the formulation and prevents precipitation. Can cause hemolysis at high concentrations.
Saline (0.9% NaCl) Physiological Carrierq.s. to final volumeUsed to make the formulation isotonic.
Corn Oil/Peanut Oil Lipid Vehicle (Oral)N/ACan enhance the oral bioavailability of lipophilic compounds.

Signaling Pathway Diagrams

This compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound Inflammasome NLRP3 Inflammasome Assembly This compound->Inflammasome Inhibits NFkB NF-κB Pathway TLR4->NFkB NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Induces NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein NLRP3_protein->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Active IL-1β (Inflammation) Caspase1->IL1b Cleaves Pro_IL1b->Caspase1 Substrate

Caption: this compound inhibits the NLRP3 inflammasome pathway.

G cluster_1 This compound Action cluster_2 Cellular Response This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Activates GR_translocation GR Nuclear Translocation GR->GR_translocation Anti_inflammatory_genes Anti-inflammatory Gene Expression (e.g., IL-10) GR_translocation->Anti_inflammatory_genes Promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., NF-κB) GR_translocation->Pro_inflammatory_genes Inhibits

Caption: this compound modulates gene expression via the Glucocorticoid Receptor.

G cluster_0 Inflammatory Stimulus (e.g., Aβ) cluster_1 This compound Action Stimulus Stimulus (e.g., β-amyloid) JAK JAK Stimulus->JAK Activates This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization Inflammatory_genes Inflammatory Gene Expression Dimerization->Inflammatory_genes Induces

Caption: this compound inhibits the STAT3 signaling pathway.

Agathisflavone Dose-Response Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with agathisflavone, this technical support center provides essential information to guide experimental design and troubleshoot common issues. This resource offers a compilation of dose-response data, detailed experimental protocols, and insights into the signaling pathways modulated by this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for this compound in in-vitro experiments?

A1: Based on published studies, the effective concentration of this compound in various cell culture models typically ranges from 0.1 µM to 10 µM.[1][2][3][4] The optimal concentration is highly dependent on the cell type and the specific biological effect being investigated. It is recommended to perform a dose-response study within this range to determine the optimal concentration for your specific experimental setup.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate several signaling pathways. It can exert anti-inflammatory effects through the glucocorticoid receptor (GR) and has been observed to interact with estrogen receptors (ERα and ERβ).[1][2] Additionally, it can influence the STAT3 signaling pathway, which is relevant in the context of cancer cell viability and microglial activation.[5]

Q3: Is this compound toxic to cells?

A3: this compound has been shown to be non-toxic to various cell types, including glial cells and rat mesenchymal stem cells (rMSCs), at concentrations up to 10 µM in 24-hour treatments.[1][4] However, some reduction in cell viability was observed in rMSCs after 72 hours of treatment with 10 µM this compound.[4] Cytotoxicity should always be assessed in your specific cell model and experimental conditions.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mM).[3][4][6] This stock solution is then diluted in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific model. - Reagent quality: The this compound may have degraded. - Cellular context: The target signaling pathway may not be active or relevant in your cell model.- Perform a wider dose-response study, including higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity.[7] - Ensure proper storage of this compound stock solution (protected from light at -20°C or 4°C).[3][6] - Verify the expression and activity of the target receptors (e.g., GR, ER) in your cells.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Inconsistent treatment: Inaccurate pipetting of this compound or other reagents. - Edge effects in culture plates: Wells on the edge of the plate can be prone to evaporation, altering concentrations.- Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. - Calibrate pipettes regularly and use appropriate pipetting techniques. - Avoid using the outermost wells of the culture plate for experimental conditions.
Unexpected cell death - Cytotoxicity at high concentrations: this compound may become toxic at higher concentrations or with prolonged exposure. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: The cell culture may be contaminated.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells.[4] - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). - Regularly check cultures for signs of contamination.
Difficulty reproducing published results - Differences in experimental conditions: Minor variations in cell line passage number, serum concentration, or incubation times can significantly impact results. - Reagent source and purity: The source and purity of this compound and other reagents can differ.- Carefully review and align your experimental protocol with the published methodology. - If possible, use reagents from the same supplier and of the same grade as the original study.

Dose-Response Data

The following tables summarize the dose-dependent effects of this compound observed in various studies.

Table 1: Anti-Inflammatory and Neuroprotective Effects

Cell TypeStimulusThis compound Concentration (µM)Observed EffectReference
Glial CellsLPS (1 µg/mL)1Inhibited the increase in GFAP expression.[1]
MicrogliaLPS (1 µg/mL)1Modulated microglial morphology and reactivity.[1]
Neuron-glial co-culturesLPS (1 µg/mL)0.1, 1Protected against LPS-induced neuroinflammatory damage.[3]
Organotypic cerebellar slicesLPC5, 10Reduced the number of CD16/32+ M1-like microglia.[2]
Organotypic cerebellar slicesLPC10Decreased GFAP fluorescence intensity.[2]

Table 2: Effects on Remyelination and Cell Viability

Cell TypeConditionThis compound Concentration (µM)Observed EffectReference
Organotypic cerebellar slicesLPC10Increased the proportion of CC1+/Sox10+ mature oligodendrocytes.[2]
GL15 human glioblastoma cells-5Upregulated mRNA transcription for IL-6 and arginase-1.[5]
Rat Mesenchymal Stem Cells-0.1, 1, 5No effect on cell viability after 24h.[4]
Rat Mesenchymal Stem Cells-10Reduction in cell viability after 72h.[4]
Calu-3 cellsSARS-CoV-2EC50: 4.23 ± 0.21Dose-dependent inhibition of SARS-CoV-2 replication.[8]

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model

This protocol is adapted from studies investigating the anti-neuroinflammatory effects of this compound.[1][3]

  • Cell Seeding: Plate primary glial cells or neuron-glial co-cultures in appropriate culture vessels and allow them to adhere and stabilize.

  • Induction of Neuroinflammation: Treat the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • This compound Treatment: Prepare fresh dilutions of this compound in culture medium from a DMSO stock solution. Remove the LPS-containing medium and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells with this compound for 24 hours.

  • Endpoint Analysis: Assess inflammatory markers (e.g., nitric oxide production, cytokine levels by RT-qPCR or ELISA) and cell viability (e.g., MTT assay). Immunofluorescence staining can be used to evaluate morphological changes (e.g., Iba-1 for microglia, GFAP for astrocytes).

Protocol 2: Ex Vivo Demyelination and Remyelination Model

This protocol is based on studies using organotypic cerebellar slices to assess the effects of this compound on myelination.[2]

  • Slice Preparation: Prepare organotypic cerebellar slices from P10-12 mice.

  • Demyelination: Induce demyelination by treating the slices with lysophosphatidylcholine (LPC) for 15-17 hours.

  • This compound Treatment: Following LPC treatment, incubate the slices with medium containing this compound (e.g., 5 or 10 µM) or vehicle control for a further 2 days.

  • Analysis: Fix and process the slices for immunofluorescence staining to assess myelination (e.g., Myelin Basic Protein - MBP), oligodendrocytes (e.g., CC1, Sox10), and microglial activation (e.g., Iba1, CD16/32, CD206).

Signaling Pathways and Experimental Workflows

agathisflavone_signaling This compound Signaling Pathways cluster_inflammation Anti-Inflammatory Effects cluster_remyelination Remyelination & Neuroprotection cluster_cancer Anti-Tumor Effects Agathisflavone1 This compound GR Glucocorticoid Receptor (GR) Agathisflavone1->GR Activates NFkB NF-κB GR->NFkB Inhibits ProInflammatory Pro-inflammatory Mediators (e.g., NO, CD68) NFkB->ProInflammatory Promotes Agathisflavone2 This compound ER Estrogen Receptors (ERα, ERβ) Agathisflavone2->ER Interacts with Microglia Microglia Polarization (M1 to M2) ER->Microglia Modulates Remyelination Enhanced Remyelination Microglia->Remyelination Promotes Agathisflavone3 This compound STAT3 STAT3 Signaling Agathisflavone3->STAT3 Modulates CellViability Glioblastoma Cell Viability STAT3->CellViability Reduces

Caption: Key signaling pathways modulated by this compound.

experimental_workflow General Experimental Workflow for this compound prep Stock Solution Preparation (this compound in DMSO) treatment This compound Treatment (Dose-Response) prep->treatment cell_culture Cell Culture Seeding & Stabilization stimulus Optional: Apply Stimulus (e.g., LPS, LPC) cell_culture->stimulus cell_culture->treatment No Stimulus stimulus->treatment incubation Incubation (24-72 hours) treatment->incubation analysis Endpoint Analysis (e.g., Viability, Gene Expression, Protein Levels) incubation->analysis

Caption: A generalized workflow for in vitro/ex vivo this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Agathisflavone and Amentoflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Agathisflavone and amentoflavone, two naturally occurring biflavonoids, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. As dimers of the flavone apigenin, they share a common structural heritage yet exhibit distinct biological profiles that warrant a detailed comparative study. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Structural and Physicochemical Properties

This compound and amentoflavone are structural isomers, both with the molecular formula C₃₀H₁₈O₁₀ and a molecular weight of 538.5 g/mol .[1][2] The key difference lies in the linkage between the two apigenin units. In this compound, the linkage is between the C-6 and C-8" positions of the two chromene rings.[2] In contrast, amentoflavone is formed by a C3'-C8" covalent bond between the two apigenin monomers.[3] This subtle structural variance influences their three-dimensional conformation and may contribute to differences in their biological activity and pharmacokinetic profiles.

PropertyThis compoundAmentoflavone
Molecular Formula C₃₀H₁₈O₁₀[2]C₃₀H₁₈O₁₀[1]
Molecular Weight 538.5 g/mol [2]538.46 g/mol [1][4]
IUPAC Name 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2]8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one[4]
Structure Dimer of two apigenin units linked between C-6 and C-8"[2]Dimer of two apigenin units linked by a C3'-C8" bond[3]
Solubility Practically insoluble in water (0.0072 g/L at 25°C), soluble in alcohol and DMSO[4]
Melting Point 300°C[4]

Comparative Pharmacological Activities

Both this compound and amentoflavone exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. While their overall therapeutic potential is similar, the specific mechanisms and reported efficacy can vary.

Biological ActivityThis compoundAmentoflavone
Anti-inflammatory Reduces expression of pro-inflammatory mediators like IL-6, IL-1β, TNF, CCL5, and CCL2.[5] Modulates microglial activation and inhibits the NLRP3 inflammasome.[5][6]Suppresses LPS-induced NO and PGE2 production, and inhibits iNOS and COX-2 expression.[7] Inhibits the NF-κB signaling pathway.[4][7]
Antioxidant Scavenges free radicals and reduces oxidative stress.[8]Exhibits significant free radical scavenging activity against DPPH, ABTS, and hydroxyl radicals.[7] Can also exhibit pro-oxidant activity under certain conditions.[7]
Neuroprotective Protects against glutamate-induced excitotoxicity and neuroinflammation.[6][9] Promotes neurogenesis and neuronal differentiation.[6][10] Modulates microglial and astrocytic activity.[5][6]Protects against pilocarpine-induced epilepsy and reduces neuronal apoptosis in the hippocampus.[11] Promotes the cellular uptake and degradation of amyloid-beta.[12] Attenuates cerebral ischemia/reperfusion injury.[13]
Anticancer Exhibits cytotoxic activity against various cancer cell lines.[14]Induces apoptosis and cell cycle arrest in cancer cells.[11] Inhibits tumor growth and metastasis in vivo.[11][15] Inhibits fatty acid synthase (FASN).[3]
Antiviral Shows activity against SARS-CoV-2 by targeting its proteases.[16]Demonstrates antiviral activity.[11]

Signaling Pathways

The pharmacological effects of both biflavonoids are mediated through their interaction with multiple intracellular signaling pathways. A key player in their anti-inflammatory and anticancer activities is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.

amentoflavone_nfkb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocates Amentoflavone Amentoflavone Amentoflavone->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NF-κB_n->Gene_Expression Induces

Caption: Amentoflavone's inhibition of the NF-κB signaling pathway.

Both compounds also influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.

agathisflavone_pi3k_akt_pathway cluster_stimulus Growth Factors cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->PI3K Modulates

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the reported bioactivities, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assessment (In Vitro)

Objective: To determine the inhibitory effect of this compound or amentoflavone on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 24-well plates. Pre-treat cells with various concentrations of this compound or amentoflavone (dissolved in DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65).

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of this compound and amentoflavone.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound, amentoflavone, and a positive control (e.g., ascorbic acid).

  • Reaction: Mix the test compounds or standard with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Experimental Workflow

The general workflow for investigating the bioactivity of these flavonoids follows a standardized path from in vitro characterization to in vivo validation.

experimental_workflow Start Compound Isolation & Characterization In_Vitro In Vitro Bioassays (e.g., enzyme inhibition, cell viability) Start->In_Vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Animal Models (e.g., disease models) Mechanism->In_Vivo Toxicity Toxicology & Safety Assessment In_Vivo->Toxicity Clinical Pre-clinical & Clinical Trials Toxicity->Clinical

References

Agathisflavone vs. Apigenin: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-cancer potential of the biflavonoid agathisflavone and its monomeric counterpart, apigenin, reveals distinct yet related mechanisms of action. While apigenin has been extensively studied, emerging research on this compound suggests it possesses potent anti-cancer properties, in some cases demonstrating significant activity at low micromolar concentrations. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Executive Summary

This compound, a biflavonoid composed of two apigenin units, and its monomer apigenin both exhibit promising anti-cancer activities through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. While apigenin is a well-documented anti-cancer agent with a broad spectrum of activity against various cancers, data on this compound is less abundant but points towards a potent cytotoxic and modulatory compound. This comparison guide synthesizes the available experimental data to provide a framework for evaluating their respective and comparative anti-cancer efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the anti-cancer activity of this compound and apigenin, focusing on their half-maximal inhibitory concentration (IC50) in various cancer cell lines. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., cell lines, exposure times) should be considered when interpreting the data.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatAcute T-cell leukemia4.45[1]
GL15Glioblastoma~5-10[2]
C6Glioma (rat)~5-10[2]
HL-60Promyelocytic leukemiaMildly affected[1]
RajiBurkitt's lymphomaMildly affected[1]
Hep-2Laryngeal carcinomaMildly affected[1]

Table 2: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatAcute T-cell leukemia~60[3]
BxPC-3Pancreatic cancer23 (24h), 12 (48h)
PANC-1Pancreatic cancer71 (24h), 41 (48h)
Caki-1Renal cell carcinoma27.02 (24h)
ACHNRenal cell carcinoma50.40 (24h)
NC65Renal cell carcinoma23.34 (24h)
HT-29Colorectal adenocarcinoma2.03 (derivative)
HL-60Leucocythemia2.25 (derivative)
MCF-7Breast cancer (ER+)2.3
MDA-MB-231Breast cancer (ER-)4.07

Comparative Analysis of Anti-Cancer Mechanisms

Both this compound and apigenin exert their anti-cancer effects through a multi-targeted approach, influencing several key cellular processes.

Cell Viability and Proliferation

This compound has demonstrated a potent anti-proliferative effect, particularly in Jurkat cells, with an IC50 value of 4.45 µM[1]. It also shows significant cytotoxicity against glioblastoma cell lines GL15 and C6 at concentrations between 5 and 10 µM[2].

Apigenin exhibits broad-spectrum anti-proliferative activity against a wide range of cancer cell lines, with IC50 values varying depending on the cell type and exposure duration. For instance, in pancreatic cancer cells, IC50 values range from 12 to 71 µM, while in renal cell carcinoma, they are between 23 and 50 µM.

Apoptosis Induction

This compound is a known inducer of apoptosis, which is suggested to be the primary mechanism of its cytotoxicity in Jurkat cells[1].

Apigenin is a well-established apoptosis inducer in numerous cancer models. It can trigger both the intrinsic and extrinsic apoptotic pathways by modulating the expression of Bcl-2 family proteins, activating caspases, and releasing cytochrome c from the mitochondria[3].

Cell Cycle Arrest

While specific data on this compound-induced cell cycle arrest is limited, many flavonoids are known to interfere with cell cycle progression.

Apigenin has been shown to induce cell cycle arrest at the G2/M or G1 phases in various cancer cells. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Signaling Pathways

Both flavonoids appear to modulate critical signaling pathways involved in cancer development and progression.

This compound:

  • NF-κB Pathway: this compound has been shown to inhibit the expression of the transcription factor NF-κB, which plays a crucial role in inflammation and cancer[1].

  • NLRP3 Inflammasome: It can regulate the NLRP3 inflammasome, a key component of the inflammatory response[2].

Apigenin:

  • PI3K/Akt Pathway: Apigenin is known to inhibit the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and promotes cell survival and proliferation.

  • MAPK Pathway: It can also modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

  • NF-κB Pathway: Similar to this compound, apigenin is a potent inhibitor of the NF-κB pathway.

The structural relationship between this compound (a dimer of apigenin) likely contributes to its potent activity, potentially through enhanced binding to target proteins. Indeed, in silico analysis has shown that this compound exhibits stronger interactions with the glucocorticoid receptor than its monomer, apigenin[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or apigenin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Regulates Apigenin Apigenin PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits MAPK MAPK Pathway Apigenin->MAPK Modulates Apigenin->NFkB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition MAPK->Apoptosis MAPK->Proliferation_Inhibition NFkB->Apoptosis NFkB->CellCycleArrest NLRP3->Apoptosis Apoptosis->Proliferation_Inhibition CellCycleArrest->Proliferation_Inhibition G cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with This compound or Apigenin start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Cell Cycle) treatment->flow western Western Blot (Apoptosis Proteins) treatment->western viability Cell Viability (IC50) mtt->viability cell_cycle Cell Cycle Distribution flow->cell_cycle protein Protein Expression western->protein

References

Confirming Agathisflavone's Molecular Targets: A Comparative Guide to Binding Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for confirming the direct binding of the biflavonoid agathisflavone to its putative molecular targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

This compound, a naturally occurring biflavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antiviral effects. These biological activities are underpinned by its interaction with specific molecular targets. While numerous studies have proposed potential protein partners for this compound, direct experimental validation of these interactions is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent.

This guide focuses on the experimental evidence for the binding of this compound to several of its proposed molecular targets: the SARS-CoV-2 main protease (Mpro), the NLRP3 inflammasome, the Glucocorticoid Receptor (GR), Estrogen Receptors (ER), and Retinoic Acid Receptors (RAR).

Quantitative Binding Data

Direct experimental confirmation of binding affinity is paramount. The following table summarizes the available quantitative data for the interaction of this compound with its molecular targets. It is important to note that for several putative targets, direct binding data from biophysical assays are not yet available in the published literature; in these cases, data from in silico and indirect cellular assays are presented as a preliminary indication of interaction.

Molecular TargetThis compound Binding/Inhibition DataAlternative Ligand/InhibitorBinding/Inhibition DataExperimental Method
SARS-CoV-2 Main Protease (Mpro) Kᵢ = 1.09 nM [1][2]GC376 (Positive Control)Kᵢ = not reportedFluorescence-Based Enzymatic Assay
EC₅₀ = 4.23 µM [1][3]Remdesivir (RDV)EC₅₀ = not reported in the same studyCell-Based Antiviral Assay
NLRP3 Inflammasome ΔG = -10.6 kcal/mol (in silico)[4]MCC950 (Known Inhibitor)ΔG = not reported in the same studyMolecular Docking
Glucocorticoid Receptor (GR) Binding suggested by in silico docking and antagonist studies[3]Dexamethasone (Agonist)IC₅₀ = 10.1 nMFluorescence Polarization Competitive Binding Assay[5]
Estrogen Receptor (ER) Binding suggested by indirect cellular assays[3]17β-estradiolKᵢ = ~0.1-1.0 nMRadioligand Binding Assays
Retinoic Acid Receptor (RAR) Binding suggested by indirect cellular assays[3]All-trans Retinoic Acid (ATRA)K𝘥 ≈ 1.0-3.9 nMRadioligand Binding Assay[6]

Experimental Protocols for Binding Confirmation

To rigorously validate the binding of this compound to its proposed targets, a variety of biophysical and cellular assays can be employed. Below are detailed methodologies for key experiments.

Fluorescence-Based Enzymatic Assay for SARS-CoV-2 Mpro

This assay directly measures the inhibitory activity of this compound on the enzymatic function of the SARS-CoV-2 main protease.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a decrease in the fluorescence signal.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • Fluorogenic Mpro substrate (e.g., derived from the viral polyprotein cleavage sequence).

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add a fixed concentration of Mpro enzyme to each well of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the percentage of Mpro inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][8][9][10][11]

Principle: The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, revealing a shift in the melting temperature in the presence of a binding ligand.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein of interest (e.g., NLRP3, GR, ER, or RAR).

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • For cell lysates: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).

    • For intact cells: Heat the cell suspensions to a range of different temperatures.

  • Protein Solubilization and Separation:

    • Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection and Quantification:

    • Quantify the amount of the soluble target protein in each sample using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Generate a "melting curve" by plotting the percentage of soluble target protein against the temperature for both the this compound-treated and control samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. The magnitude of the shift can be dose-dependent.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[1][2][12][13][14]

Principle: One binding partner (the ligand) is immobilized on a sensor chip surface. The other binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Protocol:

  • Immobilization of the Target Protein (Ligand):

    • The purified recombinant target protein (e.g., GR, ER, or RAR) is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis (Analyte Injection):

    • A solution of this compound (the analyte) at various concentrations is injected over the sensor surface.

    • The association of this compound to the immobilized protein is monitored in real-time.

    • After the association phase, a buffer-only solution is flowed over the chip to monitor the dissociation of the this compound-protein complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[15][16][17][18][19]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (the target protein) in a sample cell. The heat change upon binding is measured and used to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Protocol:

  • Sample Preparation:

    • Purified recombinant target protein and this compound are prepared in the same, precisely matched buffer to minimize heats of dilution.

    • The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

  • Titration:

    • A series of small injections of the this compound solution are made into the protein solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kₐ or Kᴅ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows discussed.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds NLRP3_inactive Inactive NLRP3 This compound->NLRP3_inactive Inhibits Activation HSP90 HSP90 GR->HSP90 Dissociates GR_dimer GR Dimer GR->GR_dimer Dimerizes & Translocates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation (e.g., by PAMPs/DAMPs) Pro_Caspase1 Pro-Caspase-1 NLRP3_active->Pro_Caspase1 Recruits & Activates Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL-1β Secretion IL-1β Secretion Pro_IL1B->IL-1β Secretion GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene_Transcription Gene Transcription (Anti-inflammatory) GRE->Gene_Transcription Regulates

Caption: this compound's potential signaling pathways.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Thermal Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins (Centrifugation) C->D E 5. Quantification of Soluble Target Protein (e.g., Western Blot) D->E F 6. Data Analysis (Generate Melting Curves) E->F G Target Engagement Confirmed F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Biophysical_Assays cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_A Immobilize Target Protein on Sensor SPR_B Flow this compound (Analyte) SPR_A->SPR_B SPR_C Detect Change in Refractive Index (RU) SPR_B->SPR_C SPR_D Determine kₐ, kₔ, Kᴅ SPR_C->SPR_D ITC_A Load Target Protein in Sample Cell ITC_B Titrate this compound into Sample Cell ITC_A->ITC_B ITC_C Measure Heat Change ITC_B->ITC_C ITC_D Determine Kᴅ, n, ΔH, ΔS ITC_C->ITC_D

References

Agathisflavone: A Comparative Analysis of its Anti-Inflammatory Efficacy Across Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence supporting the anti-inflammatory properties of the biflavonoid agathisflavone across a range of in vitro and ex vivo models. This guide provides researchers, scientists, and drug development professionals with a comparative look at its mechanisms of action, supported by quantitative data and detailed experimental protocols.

This compound, a naturally occurring biflavonoid, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[1] Extensive research in various experimental models has demonstrated its ability to modulate key inflammatory pathways, suggesting its potential as a therapeutic agent for a variety of inflammatory conditions, particularly those affecting the central nervous system. This guide synthesizes the current scientific literature to provide a cross-validation of this compound's anti-inflammatory effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

Quantitative Assessment of Anti-Inflammatory Effects

The efficacy of this compound in mitigating inflammatory responses has been quantified in several studies. The tables below summarize the key findings from in vitro neuroinflammation models, providing a clear comparison of its effects on various inflammatory markers.

Model SystemInflammatory StimulusThis compound ConcentrationKey Inflammatory MarkerResultReference
Microglia (from newborn Wistar rats)LPS (1 µg/mL)1 µMNitric Oxide (NO) ProductionSignificant Reduction[2][3]
Microglia (from newborn Wistar rats)LPS (1 µg/mL)1 µMNLRP3 mRNA ExpressionComplete Blockade[2]
Microglia (from newborn Wistar rats)LPS (1 µg/mL)1 µMIL-1β mRNA ExpressionSignificant Decrease[2]
Microglia (from newborn Wistar rats)LPS (1 µg/mL)1 µMIL-6 mRNA ExpressionSignificant Decrease[2]
Microglia (from newborn Wistar rats)LPS (1 µg/mL)1 µMTNF-α mRNA ExpressionSignificant Decrease[2]
Microglia (from newborn Wistar rats)LPS (1 µg/mL)1 µMCCL2 & CCL5 mRNA ExpressionSignificant Decrease[2]
Neuron-glial coculturesLPS (1 µg/mL)0.1 and 1 µMCD68 Expression (M1 microglia marker)Complete Blockade[4]
Neuron-glial coculturesIL-1β (10 ng/mL)1 µMNeuronal DamageProtection against cytodestructive effects[4]
Primary glial culturesLPS (1 µg/mL)1 µMIL-1β mRNA ExpressionSignificant Decrease[5]
Primary glial culturesLPS (1 µg/mL)1 µMIL-10 mRNA ExpressionSignificant Increase[5]
Organotypic brain culturesMechanical Injury5 µMNLRP3 mRNA ExpressionNegative Regulation[6][7]
Organotypic brain culturesMechanical Injury5 µMIL-1β mRNA ExpressionNegative Regulation[6][7]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory effects, this section details the methodologies employed in key studies.

In Vitro Model: LPS-Induced Neuroinflammation in Microglia

This model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: Primary microglial cells are isolated from the cortices of newborn Wistar rats.[2][3]

  • Inflammatory Stimulus: Inflammation is induced by exposing the microglial cultures to Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for 24 hours.[2][3][4][5]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and applied to the cell cultures, typically at a concentration of 1 µM, concurrently with or after the LPS stimulation.[2][3]

  • Endpoint Analysis: The anti-inflammatory effects are assessed by measuring various parameters, including:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine and Chemokine Expression: mRNA levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, CCL2, and CCL5, as well as the anti-inflammatory cytokine IL-10, are quantified using RT-qPCR.[2][4][5]

    • Microglial Activation Markers: Expression of markers for pro-inflammatory (M1) microglia (e.g., CD68) and anti-inflammatory (M2) microglia (e.g., CD206) is determined by immunocytochemistry.[4]

    • Signaling Pathway Proteins: The expression and phosphorylation status of key proteins in pathways like NF-κB and NLRP3 are analyzed by Western blot.

Ex Vivo Model: Mechanical Injury in Organotypic Brain Slices

This model provides a more complex microenvironment that better mimics in vivo conditions.

  • Tissue Preparation: Organotypic cultures are prepared from the brains of young rats.[6][7]

  • Inflammatory Stimulus: A mechanical injury is induced to the cortical tissue in the culture.[6][7]

  • This compound Treatment: this compound (e.g., 5 µM) is administered daily to the cultures for a set period, such as 3 days, following the injury.[6][7]

  • Endpoint Analysis:

    • Gene Expression Analysis: RT-qPCR is used to measure the mRNA expression of key inflammatory mediators like NLRP3 and IL-1β in the lesioned area.[6][7]

    • Immunofluorescence: Staining for markers of astrocytes (GFAP) and microglia (Iba-1) is performed to assess glial reactivity and scar formation.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex Inhibits NFκB_nucleus NF-κB (p50/p65) NFκB_complex->NFκB_nucleus Translocates This compound This compound This compound->NFκB_complex Inhibits Translocation DNA DNA NFκB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Signal1 Signal 1 (e.g., TLR activation by LPS) Pro_IL1β Pro-IL-1β Signal1->Pro_IL1β Transcription NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive Upregulation Signal2 Signal 2 (e.g., ATP, toxins) NLRP3_active NLRP3 Inflammasome (Active Complex) Signal2->NLRP3_active Activation IL1β IL-1β (active) Pro_IL1β->IL1β Pro_IL18 Pro-IL-18 IL18 IL-18 (active) Pro_IL18->IL18 NLRP3_inactive->NLRP3_active Assembly with ASC & Pro-Caspase-1 ASC ASC Pro_Caspase1 Pro-Caspase-1 Caspase1_active Active Caspase-1 NLRP3_active->Caspase1_active Cleavage Caspase1_active->Pro_IL1β Cleavage Caspase1_active->Pro_IL18 Cleavage This compound This compound This compound->NLRP3_active Inhibits Assembly/ Binds to NLRP3 Inflammation Inflammation IL1β->Inflammation IL18->Inflammation G Experimental Workflow for In Vitro Anti-Inflammatory Assay A 1. Cell Culture (e.g., Microglia, Macrophages) B 2. Treatment Groups - Control - this compound alone - Inflammatory Stimulus (e.g., LPS) - Stimulus + this compound A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Sample Collection (Supernatant & Cell Lysate) C->D E 5. Endpoint Analysis D->E F Cytokine/Chemokine Measurement (ELISA, RT-qPCR) E->F G Nitric Oxide (NO) Assay (Griess Reagent) E->G H Western Blot (Signaling Proteins) E->H I Immunocytochemistry (Cellular Markers) E->I

References

A Comparative Analysis of the Antioxidant Capacity of Agathisflavone and Other Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of agathisflavone with other prominent biflavonoids, including amentoflavone, hinokiflavone, and cupressuflavone. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher antioxidant potency. The following tables summarize the available quantitative data for this compound and other biflavonoids from different antioxidant assays.

It is important to note that the experimental conditions, such as the concentration of radicals and reaction times, may vary between studies, which can influence the absolute EC₅₀/IC₅₀ values. Therefore, a direct comparison of values from different sources should be interpreted with caution.

Biflavonoid DPPH Radical Scavenging Assay (EC₅₀/IC₅₀) Reference
This compound0.474 mM[1]
This compound0.679 mM (equivalent to 366.37 µg/mL)[1]
This compound10.27 µM (IC₅₀)[2]
Amentoflavone5.73 ± 0.08 µg/mL (IC₅₀)[3]
Biflavonoid ABTS Radical Scavenging Assay (EC₅₀) Reference
This compound0.123 mM[1]
Biflavonoid Hydroxyl Radical (OH) Scavenging Assay (EC₅₀) Reference
This compound0.163 mM[1]
Biflavonoid Nitric Oxide (NO) Scavenging Assay (EC₅₀) Reference
This compound0.209 mM[1]
Biflavonoid Lipid Peroxidation Inhibition (TBARS) Assay (EC₅₀) Reference
This compound0.179 mM[1]

Studies indicate that this compound is a potent antioxidant, demonstrating significant scavenging activity against various free radicals[1][4][5][6]. When comparing its DPPH radical scavenging activity, one study reported an EC₅₀ of 0.474 mM[1], while another, using a different methodology, found an IC₅₀ of 10.27 µM[2]. For amentoflavone, an IC₅₀ of 5.73 ± 0.08 µg/mL was observed in the DPPH assay[3]. Hinokiflavone and cupressuflavone are also recognized for their antioxidant properties[7][8][9][10]. Cupressuflavone has been shown to enhance the antioxidant defense status by increasing levels of glutathione and superoxide dismutase[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

Protocol Outline:

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol to a specific concentration, typically resulting in an absorbance of 0.6-0.7 at 517 nm[2].

  • Reaction mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (e.g., this compound)[2].

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes)[2][11].

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer[2][11].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the reaction mixture with the sample[11].

  • EC₅₀/IC₅₀ Determination: The EC₅₀ or IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol Outline:

  • Generation of ABTS radical cation: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for the completion of radical generation[12][13].

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.7 at 734 nm[12][13].

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution[12].

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes)[12].

  • Measurement: The absorbance is measured at 734 nm[12].

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • EC₅₀ Determination: The EC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Biflavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in oxidative stress and inflammation.

// Nodes ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biflavonoids [label="this compound & Other Biflavonoids", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway (p38)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Mediators [label="Inflammatory Mediators (NO, COX-2)", shape= Msquare, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)", shape=Msquare, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Cellular Antioxidant Response", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> NFkB [label="Activates", color="#EA4335"]; ROS -> MAPK [label="Activates", color="#EA4335"]; Biflavonoids -> ROS [label="Scavenges", color="#34A853", style=dashed]; Biflavonoids -> NFkB [label="Inhibits", color="#34A853", style=dashed]; Biflavonoids -> MAPK [label="Inhibits", color="#34A853", style=dashed]; NFkB -> Inflammatory_Mediators [label="Induces", color="#EA4335"]; NFkB -> Pro_inflammatory_Cytokines [label="Induces", color="#EA4335"]; MAPK -> Pro_inflammatory_Cytokines [label="Induces", color="#EA4335"]; Biflavonoids -> Antioxidant_Response [label="Promotes", color="#34A853"];

{rank=same; ROS; Biflavonoids;} {rank=same; NFkB; MAPK;} {rank=same; Inflammatory_Mediators; Pro_inflammatory_Cytokines; Antioxidant_Response;} }

Caption: Biflavonoid Modulation of Oxidative Stress Pathways

Amentoflavone, for instance, has been shown to block the ASK1/p38 MAPK pathway, thereby reducing ROS generation and alleviating hepatotoxicity[14]. It also plays a role in suppressing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway[14]. Similarly, this compound has been reported to reduce the expression of pro-inflammatory cytokines[15]. Hinokiflavone also exhibits anti-inflammatory effects by suppressing the production of inflammatory mediators[9].

Experimental Workflow for Antioxidant Capacity Screening

The general workflow for screening and comparing the antioxidant capacity of biflavonoids involves a series of systematic steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Antioxidant Assays cluster_analysis 3. Data Analysis cluster_comparison 4. Comparison Compound_Isolation Isolation & Purification of Biflavonoids Stock_Solution Preparation of Stock Solutions Compound_Isolation->Stock_Solution DPPH_Assay DPPH Assay Stock_Solution->DPPH_Assay ABTS_Assay ABTS Assay Stock_Solution->ABTS_Assay Other_Assays Other Assays (e.g., ORAC, FRAP) Stock_Solution->Other_Assays Absorbance_Measurement Spectrophotometric Measurement DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement Other_Assays->Absorbance_Measurement Calculation Calculation of % Inhibition Absorbance_Measurement->Calculation EC50_Determination Determination of EC₅₀/IC₅₀ Values Calculation->EC50_Determination Statistical_Analysis Statistical Analysis EC50_Determination->Statistical_Analysis Comparative_Analysis Comparative Analysis of Biflavonoid Potency Statistical_Analysis->Comparative_Analysis

Caption: Antioxidant Capacity Screening Workflow

References

validation of agathisflavone as a therapeutic agent for spinal cord injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Agathisflavone's Efficacy Against Established and Emerging Therapies for Traumatic Spinal Cord Injury

For researchers, scientists, and drug development professionals invested in finding effective treatments for spinal cord injury (SCI), the flavonoid this compound has emerged as a compelling therapeutic agent. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Therapeutic Efficacy: A Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with methylprednisolone, a standard but controversial treatment, and neurotrophic factors, a promising area of research.

Table 1: Locomotor Recovery Assessment (Basso, Beattie, Bresnahan - BBB Score)

Treatment GroupAnimal ModelInjury ModelDosage and AdministrationDay 7 Post-Injury BBB Score (Mean ± SD)Citation
This compound Wistar RatFogarty Catheter-induced10 mg/kg/day, intraperitoneal4.4 ± 0.32[1][2]
Methylprednisolone Wistar RatFogarty Catheter-induced60 mg/kg, single dose, intraperitoneal4.8 ± 0.16[1][2]
Brain-Derived Neurotrophic Factor (BDNF) Sprague-Dawley RatContusionIntrathecal infusion~4 (estimated from graphical data)[3][4]
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Adult RatTransectionIntraspinal injection of GDNF antibody (to assess endogenous GDNF role)Showed decreased recovery compared to control, suggesting GDNF is beneficial[5]
Vehicle Control (SCI only) Wistar RatFogarty Catheter-inducedSaline3.0 ± 0.29[1]

Table 2: Neurotrophic Factor Gene Expression (Fold Change vs. SCI Control)

Treatment GroupGeneFold ChangeCitation
This compound Nerve Growth Factor (NGF)Increased[1][6]
This compound Glial Cell Line-Derived Neurotrophic Factor (GDNF)Increased[1][6]

Table 3: Inflammatory Response Modulation

Treatment GroupMarkerEffectCitation
This compound ArginaseIncreased Expression[1][6]
This compound Macrophage InfiltrateReduced[1][6]
This compound NLRP3 InflammasomeNegative Regulation[7][8]
This compound IL-1βNegative Regulation[7][8]
This compound NF-κB SignalingInhibition[9][10][11]
This compound STAT3 SignalingModulation[12][13][14][15]

Signaling Pathways and Experimental Workflow

To visually elucidate the mechanisms and processes discussed, the following diagrams are provided.

agathisflavone_signaling_pathway cluster_inflammation Inflammatory Cascade cluster_this compound This compound Intervention cluster_neuroprotection Neuroprotective Effects SCI Spinal Cord Injury MicrogliaActivation Microglia/Macrophage Activation SCI->MicrogliaActivation NLRP3 NLRP3 Inflammasome Activation MicrogliaActivation->NLRP3 NFkB NF-κB Activation MicrogliaActivation->NFkB STAT3 STAT3 Activation MicrogliaActivation->STAT3 ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->ProInflammatoryCytokines ReducedInflammation Reduced Inflammation NFkB->ProInflammatoryCytokines STAT3->ProInflammatoryCytokines SecondaryInjury Secondary Injury ProInflammatoryCytokines->SecondaryInjury This compound This compound This compound->NLRP3 This compound->NFkB This compound->STAT3 NeurotrophicFactors Increased Neurotrophic Factors (NGF, GDNF) This compound->NeurotrophicFactors NeuronalSurvival Neuronal Survival and Axon Growth NeurotrophicFactors->NeuronalSurvival ReducedInflammation->NeuronalSurvival FunctionalRecovery Improved Locomotor Function NeuronalSurvival->FunctionalRecovery experimental_workflow cluster_animal_model Animal Model and Injury cluster_treatment Treatment Groups cluster_assessment Outcome Assessment AnimalSelection Wistar Rats SCI_Induction Spinal Cord Injury Induction (Fogarty Catheter) AnimalSelection->SCI_Induction This compound This compound (10 mg/kg/day, i.p.) SCI_Induction->this compound 4h post-injury Methylprednisolone Methylprednisolone (60 mg/kg, i.p.) SCI_Induction->Methylprednisolone 4h post-injury Control Vehicle Control SCI_Induction->Control 4h post-injury Behavioral Locomotor Function (BBB Score) This compound->Behavioral Daily for 7 days Methylprednisolone->Behavioral Daily for 7 days Control->Behavioral Daily for 7 days Histological Histological Analysis (H&E Staining) Behavioral->Histological Day 7 Molecular Molecular Analysis (RT-qPCR for Neurotrophins and Inflammatory Markers) Histological->Molecular

References

A Comparative Analysis of Agathisflavone from Diverse Botanical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of agathisflavone derived from various botanical sources. We delve into the quantitative aspects of yield and purity, detail the experimental protocols for extraction and analysis, and explore the compound's modulation of key signaling pathways.

This compound, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3] This potent molecule is found in a variety of plant species, and its source can influence not only its abundance but also the optimal methods for its isolation and purification. Understanding these differences is crucial for obtaining high-purity this compound for research and development purposes.

Quantitative Comparison of this compound from Botanical Sources

Botanical SourcePlant PartExtraction MethodPurification MethodYield (%)Purity (%)Reference
Poincianella pyramidalisLeavesMaceration with MethanolTraditional Chromatographic Purification0.21>99[4][5][6]
Poincianella pyramidalisLeavesMaceration with MethanolAutomatic Flash ChromatographyNot specified>99.9[4][5]
Poincianella pyramidalisLeavesMaceration with MethanolAlkaline Extraction0.013699.302[4][5]
Anacardium occidentaleLeavesNot specified in detailCentrifugal Partition Chromatography (CPC)Not specified>90[7]

Table 1: Comparative Yield and Purity of this compound from Different Botanical Sources. This table highlights the differences in this compound yield and purity based on the plant source and the isolation techniques used.

Experimental Protocols: A Methodological Overview

The successful isolation of high-purity this compound is contingent on the application of appropriate experimental protocols. Below are detailed methodologies for extraction, purification, and analysis as cited in the literature.

Extraction and Purification of this compound from Poincianella pyramidalis

This protocol is based on a comparative study of different purification techniques from the leaves of Poincianella pyramidalis.[4][5][6]

1. Plant Material and Extraction:

  • Dried and powdered leaves of Poincianella pyramidalis are macerated in methanol at room temperature for 48 hours.

  • The resulting methanolic extract is concentrated under reduced pressure.

2. Purification Methods:

  • Method A: Traditional Chromatographic Purification

    • The crude methanolic extract is subjected to liquid-liquid partitioning with hexane and then chloroform.

    • The chloroform fraction is then chromatographed on a silica gel column, eluting with a chloroform-methanol gradient.

    • Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and combined.

  • Method B: Automatic Flash Chromatography

    • The crude extract is subjected to automated flash chromatography, a more rapid and efficient method for purification.

  • Method C: Alkaline Extraction

    • The crude extract is treated with an aqueous alkaline solution (e.g., Ca(OH)₂).

    • The resulting solution is filtered, and the filtrate is acidified to precipitate this compound.

    • The precipitate is then collected by filtration and washed.

3. Purity Analysis:

  • The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[4][6]

Isolation of this compound from Anacardium occidentale

This protocol utilizes a modern chromatographic technique for the purification of this compound from cashew leaves.[7]

1. Extraction:

  • The ethanolic extract of Anacardium occidentale leaves is prepared.

2. Purification by Centrifugal Partition Chromatography (CPC):

  • The crude extract is subjected to CPC, a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the compound.

  • A suitable solvent system is used to effectively partition and isolate this compound.

3. Purity Analysis:

  • The purity of the isolated this compound is assessed by Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is pivotal for drug development.

Glucocorticoid Receptor (GR) Signaling Pathway

This compound has been shown to interact with the glucocorticoid receptor, a key regulator of inflammatory responses.[8][9][10][11] By binding to GR, this compound can influence the transcription of genes involved in inflammation.

Agathisflavone_GR_Pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Nucleus Nucleus GR->Nucleus Translocates GRE Glucocorticoid Response Element (GRE) Nucleus->GRE Binds to Gene_Transcription Modulation of Gene Transcription (e.g., ↓ pro-inflammatory, ↑ anti-inflammatory) GRE->Gene_Transcription Regulates

Caption: this compound interaction with the Glucocorticoid Receptor signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target of this compound.[12][13][14] Aberrant STAT3 signaling is implicated in various diseases, including cancer and inflammatory disorders. This compound has been observed to downregulate the phosphorylation of STAT3, thereby inhibiting its activity.

Agathisflavone_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Target_Genes Target Gene Transcription Nucleus->Target_Genes Induces This compound This compound This compound->pSTAT3 Inhibits

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory and immune responses.[15][16][17] this compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.

Agathisflavone_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

does agathisflavone have synergistic effects with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enhancing the efficacy of existing chemotherapy regimens while minimizing toxicity is a paramount objective. Amentoflavone, a naturally occurring biflavonoid, has emerged as a promising candidate for combination cancer therapy. This guide provides a comprehensive comparison of amentoflavone's synergistic effects with various chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations.

A growing body of preclinical evidence suggests that amentoflavone can act synergistically with several conventional chemotherapy agents, including cisplatin, doxorubicin, and carboplatin. This synergy manifests as enhanced cancer cell cytotoxicity, inhibition of metastasis, and the potential to overcome drug resistance. The primary mechanisms underlying these effects often involve the modulation of key signaling pathways, such as the inhibition of NF-κB and the induction of apoptosis.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between amentoflavone and chemotherapy drugs is quantitatively assessed using the Combination Index (CI), where a CI value of less than 1 indicates synergy.

Chemotherapy DrugCancer TypeCell LineKey FindingsCombination Index (CI)Reference
Cisplatin Oral Squamous Cell Carcinoma (OSCC)SASAmentoflavone significantly enhanced cisplatin-induced cytotoxicity.CI < 1[1][2][3]
Doxorubicin Breast CancerHuman breast cancer cellsAmentoflavone exhibited a synergistic effect with doxorubicin in reducing cell viability.Not explicitly quantified, but synergy was demonstrated.[4][5]
Doxorubicin Not SpecifiedNot SpecifiedAmentoflavone-loaded nanoparticles enhanced the chemotherapeutic efficacy of doxorubicin.Not explicitly quantified, but synergy was demonstrated.[6]
Carboplatin Non-small Cell Lung Cancer (NSCLC)A549Amentoflavone synergistically increased the cytotoxic effects of carboplatin.Not explicitly quantified, but synergy was demonstrated.[7]
Regorafenib Hepatocellular Carcinoma (HCC)Huh7Amentoflavone significantly enhanced regorafenib-induced cytotoxicity.Not explicitly quantified, but synergy was demonstrated.[8]

Experimental Methodologies

The following sections detail the typical experimental protocols utilized to evaluate the synergistic effects of amentoflavone and chemotherapy drugs.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of amentoflavone in combination with chemotherapy is the MTT assay.

  • Cell Seeding: Cancer cells (e.g., SAS cells for OSCC) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of amentoflavone alone, the chemotherapy drug (e.g., cisplatin) alone, or a combination of both for a defined period (e.g., 24 hours).

  • MTT Incubation: After treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. Cell viability is calculated as a percentage relative to untreated control cells. The Combination Index (CI) is then calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cancer Cells in 96-well plates B Treat with Amentoflavone, Chemotherapy Drug, or Combination A->B C Incubate for 24-72 hours B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate Cell Viability and Combination Index (CI) E->F

Workflow for assessing synergistic cytotoxicity.
Apoptosis Assays

Flow cytometry is frequently employed to quantify apoptosis induced by the combination treatment.

  • Cell Treatment: Cells are treated with amentoflavone, a chemotherapy agent, or the combination for a specified time.

  • Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to determine the percentage of cells in different stages of apoptosis. An increase in the percentage of apoptotic cells in the combination group compared to single-agent treatments indicates enhanced apoptosis.

Western Blotting for Signaling Pathway Analysis

To elucidate the molecular mechanisms, Western blotting is used to measure the expression levels of key proteins involved in apoptosis and other relevant pathways.

  • Protein Extraction: Following treatment, total protein is extracted from the cells.

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, NF-κB) and then with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways Modulated by Amentoflavone in Combination Therapy

Amentoflavone's synergistic effects are often attributed to its ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation.

NF-κB Signaling Pathway

In several studies, amentoflavone has been shown to enhance the anticancer effects of chemotherapy by inhibiting the NF-κB signaling pathway.[1][3][7][9] NF-κB is a transcription factor that plays a key role in inflammation, cell survival, and proliferation, and its activation is often associated with chemotherapy resistance.

G cluster_pathway Amentoflavone and Chemotherapy Synergy via NF-κB Inhibition Chemo Chemotherapy (e.g., Cisplatin) NFkB NF-κB Activation Chemo->NFkB Induces Apoptosis Apoptosis Chemo->Apoptosis Induces AMF Amentoflavone AMF->NFkB Inhibits AMF->Apoptosis Induces Survival Cell Survival & Proliferation NFkB->Survival Promotes Survival->Apoptosis Inhibits

Inhibition of NF-κB by amentoflavone enhances chemotherapy-induced apoptosis.
Apoptotic Pathways

Amentoflavone enhances chemotherapy-induced apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][8] This is evidenced by the increased activation of key apoptotic proteins.

  • Intrinsic Pathway: The combination treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bak, and the activation of caspase-9.[1]

  • Extrinsic Pathway: The combination can also activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[8]

  • Common Pathway: Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[1]

G cluster_apoptosis Amentoflavone's Enhancement of Apoptotic Pathways Combo Amentoflavone + Chemotherapy Extrinsic Extrinsic Pathway (Caspase-8) Combo->Extrinsic Intrinsic Intrinsic Pathway (Bax, Caspase-9) Combo->Intrinsic Execution Executioner Caspases (Caspase-3) Extrinsic->Execution Intrinsic->Execution Apoptosis Apoptosis Execution->Apoptosis

Amentoflavone promotes both intrinsic and extrinsic apoptotic pathways.

Conclusion

The collective evidence strongly supports the potential of amentoflavone as a synergistic agent in chemotherapy. Its ability to enhance the cytotoxic effects of conventional drugs like cisplatin and doxorubicin, primarily through the inhibition of pro-survival pathways like NF-κB and the potentiation of apoptotic cell death, makes it a compelling candidate for further investigation. For drug development professionals, these findings warrant the exploration of amentoflavone in more advanced preclinical models and eventually in clinical trials as a combination therapy to improve outcomes for cancer patients. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational understanding for designing future studies in this promising area of cancer research.

References

Validating In Silico Predictions: Experimental Confirmation of Agathisflavone's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The flavonoid agathisflavone has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antiviral effects. Initial computational, or in silico, studies have been instrumental in predicting its potential molecular targets, offering a roadmap for experimental validation. This guide provides a comprehensive overview of the experimental evidence that substantiates these in silico predictions, offering a comparative analysis of this compound's performance against other relevant compounds and detailing the methodologies employed in these validation studies.

Quantitative Comparison of this compound's Activity

The following tables summarize the key quantitative data from experimental studies, comparing the efficacy of this compound with its monomer apigenin and other standard drugs.

Table 1: Antiviral Activity against SARS-CoV-2 [1][2]
Compound EC50 (μM) CC50 (μM) Selectivity Index (SI)
This compound (AGT)4.23 ± 0.2161.3 ± 0.114.5
Apigenin (APG)19.5 (approx. 4.6-fold higher than AGT)282 ± 454.1
Atazanavir (ATV)Not specified in the provided text312 ± 8637
Remdesivir (RDV)Not specified in the provided text512 ± 301.68 x 10⁴
Table 2: Enzyme Inhibition against SARS-CoV-2 Proteases [1]
Enzyme This compound (AGT) Ki
Main Protease (Mpro)321-fold lower than PLpro
Papain-like Protease (PLpro)-
Table 3: Effects on Glial Cell Viability [3]
Compound & Concentration Effect on Cell Viability
This compound (0.1 µM, 1 µM, 10 µM)No effect
Mifepristone (RU486) (3 µM)Significant reduction

Experimental Protocols

The validation of in silico predicted targets for this compound has been achieved through a variety of rigorous experimental methodologies.

SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) Enzymatic Assays[1]
  • Objective: To experimentally validate the in silico prediction that this compound inhibits SARS-CoV-2 proteases.

  • Methodology:

    • The enzymatic activity of recombinant Mpro (88.8 nM) and PLpro (100 nM) was measured in the presence of varying substrate concentrations (0-100 μM).

    • The assays were conducted with and without a fixed concentration of this compound (2.5 μM).

    • Fluorescence was quantified to determine the reaction velocity.

    • The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were calculated using non-linear regression.

    • Morrison's inhibitory constant (Ki) was determined to quantify the inhibitory potency of this compound.

Cell-Based Antiviral Assays[1][2]
  • Objective: To assess the antiviral efficacy of this compound against SARS-CoV-2 in a cellular context.

  • Methodology:

    • Calu-3 cells, a human lung epithelial cell line, were infected with SARS-CoV-2.

    • Infected cells were treated with various concentrations of this compound, apigenin, atazanavir, or remdesivir.

    • The 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, was determined.

    • The 50% cytotoxic concentration (CC50) was determined in parallel to assess the compound's toxicity to the host cells.

    • The Selectivity Index (SI), calculated as CC50/EC50, was used to evaluate the therapeutic window of the compounds.

Glucocorticoid Receptor (GR) Antagonism Assay[3]
  • Objective: To investigate the involvement of the Glucocorticoid Receptor in the anti-inflammatory effects of this compound.

  • Methodology:

    • Primary cultures of astrocytes and microglia were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • The cells were then treated with this compound (1 µM) in the presence or absence of the GR antagonist mifepristone (RU486, 1 µM).

    • The expression of inflammatory markers such as CD68 and GFAP, and cytokines like IL-1β and IL-10, was evaluated using immunofluorescence and RT-qPCR.

    • The inhibition of this compound's anti-inflammatory effects by mifepristone would indicate a GR-mediated mechanism.

Western Blot for STAT3 Signaling[4]
  • Objective: To determine if this compound modulates the STAT3 signaling pathway, a key regulator of inflammation.

  • Methodology:

    • Microglial cells were stimulated with β-amyloid (500 nM) for 4 hours to activate inflammatory pathways.

    • The cells were then treated with this compound (1 µM) for 24 hours.

    • Total protein was extracted, and 15 µg was separated by electrophoresis on a 10% polyacrylamide gel.

    • Western blot analysis was performed using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • The ratio of p-STAT3 to STAT3 was quantified to assess the effect of this compound on STAT3 activation.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

cluster_0 In Silico Prediction cluster_1 Experimental Validation This compound This compound Target_Protein Molecular Target (e.g., Mpro, GR) This compound->Target_Protein Docking Simulation Assay Biochemical/Cell-based Assay Target_Protein->Assay Testing Hypothesis Data Quantitative Data (Ki, EC50, etc.) Assay->Data

Figure 1: A simplified workflow illustrating the transition from in silico prediction to experimental validation for this compound's targets.

This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to NFkB NF-κB GR->NFkB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-10) GR->Anti_Inflammatory_Genes Promotes Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1β) NFkB->Inflammatory_Genes Promotes

Figure 2: The proposed anti-inflammatory signaling pathway of this compound mediated by the Glucocorticoid Receptor.

Amyloid_Beta β-amyloid Microglia Microglia Amyloid_Beta->Microglia Activates STAT3 STAT3 Microglia->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Inflammatory_Response Inflammatory Response pSTAT3->Inflammatory_Response Induces This compound This compound This compound->pSTAT3 Inhibits

Figure 3: this compound's modulation of the STAT3 signaling pathway in microglia.

References

Revolutionizing Agathisflavone Delivery: A Comparative Guide to Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest to unlock the full therapeutic potential of agathisflavone, a promising biflavonoid with potent anti-cancer and neuroprotective properties, researchers are increasingly turning to advanced drug delivery systems. The inherent low aqueous solubility and poor bioavailability of this compound have historically limited its clinical translation. This guide provides a comprehensive comparison of three leading nano-delivery platforms—liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles—as potential vehicles to enhance the efficacy of this compound.

While direct comparative studies on this compound are still emerging, this analysis synthesizes quantitative data from studies on structurally similar flavonoids, such as quercetin and apigenin, to provide a predictive framework for researchers. The data presented herein is intended to guide the selection and design of optimal delivery systems for future pre-clinical and clinical investigations of this compound.

Performance Benchmarks of Flavonoid Nano-Delivery Systems

The choice of a delivery system is contingent on achieving desired physicochemical properties and biological performance. The following tables summarize key performance indicators for liposomes, SLNs, and polymeric nanoparticles loaded with flavonoids analogous to this compound.

Table 1: Physicochemical Characterization of Flavonoid-Loaded Nanoparticles
Delivery SystemFlavonoidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes Quercetin~30--23.2542[1][2]
Apigenin104.3 ± 1.80.204-89.9[3]
Solid Lipid Nanoparticles (SLNs) Quercetin172.9 ± 12.65---[4]
Quercetin~103-->90[5]
Polymeric Nanoparticles Apigenin192.6 ± 4.2-+36.5469.35 ± 1.1[6]
Apigenin-Chitosan-BSA-FA1890.3 ± 0.2-17-[7]
Mixed Micelles Apigenin62.83--96.41[8]

Data presented is for illustrative purposes based on studies with similar flavonoids and may not be directly representative of this compound formulations.

Table 2: In Vitro Performance of Flavonoid-Loaded Nanoparticles
Delivery SystemFlavonoidDrug Release ProfileCell LineIC50 (µM)Reference
Liposomes QuercetinSustained release-Higher antitumor action than free quercetin[1]
Solid Lipid Nanoparticles (SLNs) QuercetinControlled release--[5]
Polymeric Nanoparticles Apigenin61.5 ± 2.5% in 24hMCF-7Lower than pure apigenin[6]
Mixed Micelles ApigeninSustained releaseMCF-7, HepG2Enhanced cytotoxic effects over pure apigenin[8]
Free Apigenin Apigenin-HL6030[9]

IC50 values are highly dependent on the cell line and experimental conditions.

Proposed Experimental Workflow for Comparative Efficacy

To systematically evaluate the efficacy of different this compound delivery systems, a structured experimental workflow is proposed. This workflow encompasses formulation, characterization, and in vitro and in vivo evaluation.

G cluster_0 Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation This compound This compound Liposomes Liposome Formulation This compound->Liposomes SLNs SLN Formulation This compound->SLNs Polymeric Polymeric NP Formulation This compound->Polymeric Characterization Particle Size (DLS) Zeta Potential Encapsulation Efficiency (HPLC) Morphology (TEM/SEM) Liposomes->Characterization SLNs->Characterization Polymeric->Characterization Release Drug Release Study (Dialysis Method) Characterization->Release Uptake Cellular Uptake (Flow Cytometry/Confocal Microscopy) Release->Uptake Cytotoxicity Cytotoxicity Assay (MTT/SRB Assay on Cancer Cells) Uptake->Cytotoxicity PK Pharmacokinetic Study (Animal Model - AUC, Cmax, t1/2) Cytotoxicity->PK PD Pharmacodynamic Study (Tumor Xenograft Model - Efficacy) PK->PD PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Delivery System This compound->PI3K inhibits This compound->Akt inhibits MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression This compound This compound Delivery System This compound->MEK inhibits This compound->ERK inhibits

References

validation of agathisflavone's antiviral activity against different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of agathisflavone, a naturally occurring biflavonoid, against a range of viral strains. The information presented is based on available experimental data, offering insights into its potential as a broad-spectrum antiviral agent.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viruses. The following table summarizes the key inhibitory and cytotoxicity data from in vitro studies.

Virus StrainCell LineParameterValue (µM)Selectivity Index (SI)Reference
Influenza A Virus Madin-Darby Canine Kidney (MDCK)EC501.3>15.4[1][2][3][4]
IC50 (Neuraminidase Assay, wild-type)2.0 - 20-[1][2][3][4]
IC50 (Neuraminidase Assay, oseltamivir-resistant)2.0-[1][2][3][4]
SARS-CoV-2 Human lung (Calu-3)EC504.23 ± 0.2114.5[5][6][7]
CC5061.3 ± 0.1-[5][6][7]
Dengue Virus (Serotype 2) -IC50 (NS2B-NS3 Protease Assay)15-44-[8]
Ki (NS2B-NS3 Protease Assay)11-[8]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of viable cells. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the therapeutic window of a compound.

Activity Against Other Viral Strains: Data Gaps and Future Directions

Extensive literature searches did not yield specific quantitative data (EC50 or IC50 values) for the antiviral activity of this compound against the following viruses:

  • Herpes Simplex Virus (HSV)

  • Chikungunya Virus (CHIKV)

  • Zika Virus (ZIKV)

  • Respiratory Syncytial Virus (RSV)

While research has highlighted the antiviral potential of various flavonoids against these viruses, specific studies quantifying the direct inhibitory effects of this compound are lacking. This represents a significant gap in the current understanding of this compound's antiviral spectrum and underscores the need for further research in this area. For context, other biflavonoids have shown activity against some of these viruses, suggesting that this compound may also possess inhibitory properties that warrant investigation.

Mechanisms of Antiviral Action

This compound exerts its antiviral effects by targeting key viral enzymes essential for replication and propagation.

Influenza A Virus: Neuraminidase Inhibition

This compound inhibits the neuraminidase (NA) enzyme of the influenza virus. NA is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[1][2][3][4]

influenza_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound Virus Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Virus Budding Replication->Budding Neuraminidase Neuraminidase (NA) Budding->Neuraminidase requires Release Virus Release Neuraminidase->Release This compound This compound This compound->Neuraminidase Inhibition Inhibition

Mechanism of Influenza A virus inhibition by this compound.

SARS-CoV-2: Main Protease (Mpro) Inhibition

In the case of SARS-CoV-2, this compound acts as a non-competitive inhibitor of the viral main protease (Mpro or 3CLpro).[5][6][7] This enzyme is vital for cleaving the viral polyproteins into functional proteins required for viral replication.

sars_cov_2_mechanism cluster_virus_replication SARS-CoV-2 Replication cluster_inhibition Inhibition by this compound ViralRNA Viral RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro cleavage by FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins ReplicationComplex Replication Complex Assembly FunctionalProteins->ReplicationComplex This compound This compound This compound->Mpro Inhibition Inhibition

Mechanism of SARS-CoV-2 inhibition by this compound.

Dengue Virus: NS2B-NS3 Protease Inhibition

This compound has been shown to inhibit the NS2B-NS3 protease of the Dengue virus. This serine protease is essential for processing the viral polyprotein, a critical step in the virus's replication cycle.[8]

dengue_mechanism cluster_virus_replication Dengue Virus Replication cluster_inhibition Inhibition by this compound ViralRNA Viral RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 cleavage by Structural_NonStructural_Proteins Viral Proteins NS2B_NS3->Structural_NonStructural_Proteins Replication_Assembly Replication & Assembly Structural_NonStructural_Proteins->Replication_Assembly This compound This compound This compound->NS2B_NS3 Inhibition Inhibition

Mechanism of Dengue virus inhibition by this compound.

Experimental Protocols

The following outlines a representative methodology for evaluating the in vitro antiviral activity of this compound, based on protocols from the cited studies.

General Workflow for In Vitro Antiviral Activity Assessment

antiviral_workflow Cell_Culture 1. Cell Line Culture (e.g., MDCK, Calu-3, Vero) Cytotoxicity_Assay 2. Cytotoxicity Assay (CC50) (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Virus_Infection 3. Virus Infection of Cells Cell_Culture->Virus_Infection Compound_Treatment 4. Treatment with this compound (Varying Concentrations) Virus_Infection->Compound_Treatment Incubation 5. Incubation Compound_Treatment->Incubation Quantification 6. Quantification of Antiviral Activity (EC50/IC50) Incubation->Quantification Plaque_Assay Plaque Reduction Assay Quantification->Plaque_Assay qRT_PCR qRT-PCR (Viral RNA) Quantification->qRT_PCR Enzyme_Assay Enzyme Inhibition Assay Quantification->Enzyme_Assay

General workflow for in vitro antiviral testing.

Key Experimental Details
  • Cell Lines: The choice of cell line is dependent on the virus being studied. Commonly used cell lines for the viruses discussed include Madin-Darby Canine Kidney (MDCK) for influenza virus, human lung cells (Calu-3) for SARS-CoV-2, and African green monkey kidney cells (Vero) for a variety of viruses.

  • Virus Strains: Specific laboratory-adapted or clinical isolate strains of the respective viruses are used for infection.

  • Cytotoxicity Assay: Prior to antiviral testing, the cytotoxicity of this compound on the host cells is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is crucial for calculating the selectivity index.

  • Antiviral Activity Assays:

    • Plaque Reduction Assay: This is a standard method to quantify the inhibition of infectious virus particles. Cells are infected with the virus and overlaid with a semi-solid medium containing different concentrations of this compound. The reduction in the number of viral plaques is then measured.

    • qRT-PCR (Quantitative Reverse Transcription PCR): This technique is used to quantify the amount of viral RNA within the host cells or in the supernatant, providing a measure of viral replication.

    • Enzyme Inhibition Assays: For viruses where the molecular target is known, specific enzymatic assays are employed. For instance, a neuraminidase activity assay for influenza or a protease activity assay for SARS-CoV-2 and Dengue virus can directly measure the inhibitory effect of this compound on the viral enzyme.

Conclusion

This compound demonstrates significant antiviral activity against Influenza A virus, SARS-CoV-2, and Dengue virus by inhibiting key viral enzymes. The available quantitative data suggests it is a promising candidate for further preclinical development. However, a notable gap in the research is the lack of specific antiviral activity data for this compound against other important human pathogens like Herpes Simplex Virus, Chikungunya Virus, Zika Virus, and Respiratory Syncytial Virus. Future studies should focus on evaluating the efficacy of this compound against a broader range of viruses to fully elucidate its potential as a broad-spectrum antiviral agent.

References

Unveiling the Consistency of Agathisflavone's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing literature reveals a consistent pattern of anti-inflammatory and neuroprotective effects of agathisflavone across multiple studies. While a significant portion of the research originates from a collaborative network of laboratories, the congruence in their findings provides a solid foundation for future investigations into this promising biflavonoid. This guide offers a comparative overview of key experimental data and methodologies to aid researchers in replicating and expanding upon these findings.

This compound, a naturally occurring biflavonoid, has garnered considerable attention for its potential therapeutic applications, particularly in the context of neuroinflammation and cancer. A critical aspect of preclinical research is the reproducibility of experimental results. This guide synthesizes data from various studies to assess the consistency of this compound's reported biological effects, providing a valuable resource for scientists and drug development professionals.

Comparative Analysis of this compound's Anti-Inflammatory and Neuroprotective Effects

The primary focus of the reviewed research has been on the anti-inflammatory and neuroprotective properties of this compound in various in vitro and ex vivo models. A consistent finding across studies is the ability of this compound to modulate the response of glial cells, particularly microglia and astrocytes, to inflammatory stimuli such as lipopolysaccharide (LPS) and interleukin-1β (IL-1β).

Table 1: Comparison of this compound's Effects on Glial Cell Activation and Inflammatory Markers

Study Model System Inflammatory Stimulus This compound Concentration Key Findings Citations
de Almeida et al. (2021)Primary rat microglia and astrocytesLPS (1 µg/mL)1 µMDecreased expression of CD68 and GFAP; reduced IL-1β and increased IL-10 mRNA.[1]
Alves de Almeida et al. (2020)Co-cultures of rat neurons and glial cellsLPS (1 µg/mL) or IL-1β (10 ng/mL)0.1 and 1 µMReduced nitric oxide production; decreased microglial proliferation (Iba-1/BrdU) and CD68 expression; decreased TNF-α, IL-1β, CCL5, and CCL2 expression; increased IL-10 expression.[2]
dos Santos et al. (2023)Primary rat microgliaLPS (1 µg/mL)1 µMModulated microglial activation profile; regulated gene expression of IL-6, IL-1β, TNF, CCL5, and CCL2.[3]
Souza et al. (2025)Primary rat glial cellsLPS1 µMReduced microglial population and CD68 expression; increased microglial branching; decreased GFAP expression.[4]
dos Santos et al. (2024)Primary rat microgliaβ-amyloid (500 nM)1 µMModulated STAT-3/pSTAT-3 expression.[5]
da Silva et al. (2021)Organotypic cerebellar slicesLysolecithin (LPC)5 and 10 µMModulated transcript levels of neuroinflammatory genes.[6]
Amorim et al. (2022)Organotypic brain slices with mechanical injuryMechanical Injury5 µMReduced GFAP mRNA and protein expression.[7]

Table 2: Comparison of this compound's Effects on Neuronal Protection and Viability

Study Model System Insult This compound Concentration Key Findings Citations
Alves de Almeida et al. (2020)Co-cultures of rat neurons and glial cellsLPS (1 µg/mL) or IL-1β (10 ng/mL)0.1 and 1 µMPreserved neuronal soma and increased neurite outgrowth; reduced apoptosis (caspase-3) and neurodegeneration (Fluoro-Jade B).[2]
da Silva et al. (2021)Organotypic cerebellar slicesLysolecithin (LPC)5 and 10 µMIncreased number of mature oligodendrocytes and prevented oligodendrocyte apoptosis.[6]
Costa et al. (2024)Ex vivo cerebellar slicesOxygen-glucose deprivation (OGD)Not specifiedPrevented astrocyte reactivity (increased GFAP-EGFP fluorescence).[8]

Anticancer Potential of this compound

While less explored than its neuroprotective effects, some studies have investigated the anticancer properties of this compound, particularly in the context of glioblastoma.

Table 3: Comparison of this compound's Effects on Glioblastoma Cells

Study Cell Line This compound Concentration Key Findings Citations
Souza et al. (2023)Human GL-15 and U373 GBM cellsNot specifiedReduction in cell viability associated with modulation of STAT-3 signaling.[9]
Souza et al. (2025)Human GL15 glioblastoma cells5 µMUpregulated mRNA transcription for IL-6 and arginase-1; modulated expression of miR-125b, miR-146a, miR-21, and miR-155.[9][10]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are outlined below.

1. Cell Culture and Treatment:

  • Primary Glial Cultures: Microglia and astrocytes are typically isolated from the cortices of newborn Wistar rats.[3][4]

  • Co-cultures: Neuron-glial co-cultures are established to study the interaction between different cell types.[2]

  • Organotypic Slices: Cerebellar or cortical slices from neonatal mice or rats are used to maintain the tissue architecture.[6][7][8]

  • Cell Lines: Human glioblastoma cell lines such as GL-15 and U373 are utilized for cancer studies.[9][10]

  • Inflammatory Stimuli: LPS (1 µg/mL) or IL-1β (10 ng/mL) are commonly used to induce an inflammatory response.[1][2][3]

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the final desired concentration (commonly ranging from 0.1 to 10 µM).[10][11]

2. Key Assays:

  • Immunocytochemistry/Immunofluorescence: Used to visualize and quantify cellular markers such as Iba-1 (microglia), GFAP (astrocytes), CD68 (activated microglia), β-tubulin III (neurons), and caspase-3 (apoptosis).[1][2][4]

  • RT-qPCR: Employed to measure the relative gene expression of cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) and other inflammatory mediators.[1][2][3]

  • Western Blot: Used to determine the protein expression levels of key signaling molecules like STAT3 and p-STAT3.[5]

  • MTT Assay: A colorimetric assay to assess cell viability and cytotoxicity.[1][10]

  • Griess Reaction: Measures the production of nitric oxide, an inflammatory mediator.[2]

  • Fluoro-Jade B Staining: A fluorescent marker for degenerating neurons.[2]

Signaling Pathways and Mechanisms of Action

The consistent effects of this compound across studies point to the modulation of key signaling pathways involved in inflammation and cell survival.

One of the central pathways implicated is the NF-κB signaling pathway . This compound has been shown to inhibit the expression of NF-κB, which in turn downregulates the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][2]

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Intervention LPS LPS NFkB NF-κB Activation LPS->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflammatory_Cytokines This compound This compound This compound->NFkB Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Another important mechanism involves the Glucocorticoid Receptor (GR) . Studies suggest that the regulatory effects of this compound on microglia and astrocyte inflammation are mediated through its interaction with the GR.[1][4]

G This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Activates Microglia_Astrocyte_Modulation Modulation of Microglia and Astrocyte Inflammation GR->Microglia_Astrocyte_Modulation Leads to

Caption: this compound's interaction with the Glucocorticoid Receptor.

The STAT3 signaling pathway has also been identified as a target of this compound, particularly in the context of glioblastoma and microglia activation.[5][9]

G Stimulus Inflammatory Stimulus (e.g., β-amyloid) pSTAT3 pSTAT3/STAT3 Stimulus->pSTAT3 Microglial_Activation Microglial Activation pSTAT3->Microglial_Activation This compound This compound This compound->pSTAT3 Reduces

Caption: Modulation of the STAT3 pathway by this compound.

Experimental Workflow

A general experimental workflow for assessing the anti-inflammatory effects of this compound is depicted below.

G A Cell Culture (e.g., Primary Glia) B Induce Inflammation (e.g., LPS) A->B C Treat with this compound B->C D Incubation (e.g., 24 hours) C->D E Assess Endpoints D->E F Cytokine Profiling (RT-qPCR/ELISA) E->F G Cell Viability (MTT) E->G H Protein Expression (Western Blot) E->H I Morphology (Immunofluorescence) E->I

Caption: A typical experimental workflow for studying this compound.

References

Safety Operating Guide

Proper Disposal of Agathisflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Agathisflavone, a flavonoid compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. General principles of chemical waste management must be strictly followed. Based on available information for similar flavonoid compounds, this compound should be treated as a potentially hazardous substance. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.

Procedural Steps for Disposal

The proper disposal of this compound involves a multi-step process that ensures containment, clear identification, and safe removal by authorized personnel.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container.

    • Do not mix this compound solutions with other chemical waste streams unless compatibility has been verified.

    • For solutions containing solvents, follow the established procedures for flammable liquid waste disposal.

Labeling of Hazardous Waste

Accurate and detailed labeling of waste containers is critical for safe handling and disposal. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and quantity of the waste.

  • The date of waste generation.

  • The name and contact information of the principal investigator or responsible personnel.

  • Any associated hazards (e.g., if dissolved in a flammable solvent).

Storage of Waste
  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure that the storage area is away from sources of ignition and incompatible materials.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste being disposed of.

  • Follow all institutional and local regulations for the final disposal of the chemical waste.

Quantitative Data Summary

ParameterGuidelineSource
Storage Limit Do not exceed the maximum allowable quantity of hazardous waste in the laboratory as per institutional and local regulations.General Chemical Safety Guidelines
pH of Aqueous Solutions If neutralization is required for other components in the solution, adjust the pH to a neutral range (6-8) before collection as hazardous waste.General Chemical Safety Guidelines
Container Fill Level Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.General Chemical Safety Guidelines

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Agathisflavone_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal Generate_Solid_Waste Solid this compound Waste (Unused product, contaminated PPE, etc.) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Generate_Solid_Waste->Collect_Solid Generate_Liquid_Waste Liquid this compound Waste (Solutions, reaction mixtures) Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Generate_Liquid_Waste->Collect_Liquid Label_Waste Label Container with: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity - Date - Contact Information Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Store_Waste Store in Designated, Secure, and Ventilated Area with Secondary Containment Label_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Provide_Inventory Provide Waste Inventory to EHS Contact_EHS->Provide_Inventory Schedule_Pickup Schedule Waste Pickup Provide_Inventory->Schedule_Pickup Final_Disposal Final Disposal by Authorized Personnel Schedule_Pickup->Final_Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific chemical hygiene plan and your local regulations for detailed instructions on hazardous waste disposal. If a Safety Data Sheet for this compound becomes available, its recommendations should supersede this guidance.

Personal protective equipment for handling Agathisflavone

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Agathisflavone, especially in powdered form, appropriate personal protective equipment is crucial to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect from splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Fume Hood or Dust MaskWhen handling the powder form, work in a fume hood to avoid inhalation. If a fume hood is not available, a dust mask should be used.

Operational Plan: Handling and Preparation of this compound Solutions

1. Preparation and Weighing:

  • Conduct all weighing and initial preparation of this compound powder within a certified chemical fume hood to prevent inhalation of the powder.

  • Use an anti-static weighing dish to minimize dispersal of the fine powder.

  • Ensure the balance is clean before and after use.

2. Dissolving the Compound:

  • This compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2][3]

  • Add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.

  • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

3. Storage of Stock Solutions:

  • Store this compound stock solutions in tightly sealed vials.

  • For long-term storage (up to 6 months), store at -80°C.[4]

  • For short-term storage (up to 1 month), store at -20°C.[4]

  • Protect all solutions from light to prevent degradation.[2][4]

First Aid Measures

In the event of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a research environment.

Agathisflavone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage cluster_disposal Disposal prep_start Start: Obtain this compound don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_start->don_ppe weigh_powder Weigh Powder in Fume Hood don_ppe->weigh_powder add_solvent Add Solvent (e.g., DMSO) weigh_powder->add_solvent dissolve Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve storage_decision Storage Duration? dissolve->storage_decision short_term Short-term: -20°C, protected from light storage_decision->short_term < 1 month long_term Long-term: -80°C, protected from light storage_decision->long_term > 1 month collect_waste Collect Contaminated Materials (Solid & Liquid Waste) short_term->collect_waste long_term->collect_waste dispose_waste Dispose as Hazardous Waste (Follow Institutional Protocols) collect_waste->dispose_waste end End of Process dispose_waste->end

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.